Product packaging for Rhod-5N(Cat. No.:)

Rhod-5N

Cat. No.: B12379019
M. Wt: 900.0 g/mol
InChI Key: JLZGTFWLMRDWKD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rhod-5N is a useful research compound. Its molecular formula is C39H36K3N5O13 and its molecular weight is 900.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H36K3N5O13 B12379019 Rhod-5N

Properties

Molecular Formula

C39H36K3N5O13

Molecular Weight

900.0 g/mol

IUPAC Name

tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate

InChI

InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3

InChI Key

JLZGTFWLMRDWKD-UHFFFAOYSA-K

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

The Dissociation Constant (Kd) of Rhod-5N for Calcium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (Kd) of the fluorescent calcium indicator Rhod-5N. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's properties, the methodologies for determining its calcium binding affinity, and its applications in cellular signaling research.

Introduction to this compound

This compound is a fluorescent calcium-binding dye characterized by its low affinity for calcium ions.[1][2][3] This property makes it particularly well-suited for measuring high concentrations of calcium, typically found in cellular compartments such as the endoplasmic reticulum and mitochondria, where high-affinity indicators would be saturated and thus insensitive to fluctuations in calcium levels.[1][4] Structurally, this compound is composed of a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group attached to a rhodamine fluorophore. Like its parent compound Rhod-2, this compound is essentially non-fluorescent in the absence of divalent cations but exhibits a significant increase in fluorescence intensity upon binding to Ca2+ without a spectral shift.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and related low-affinity calcium indicators.

IndicatorDissociation Constant (Kd) for Ca2+Excitation (nm) (Ca2+-bound)Emission (nm) (Ca2+-bound)Molar Extinction Coefficient (εmax) (cm⁻¹M⁻¹) (Ca2+-bound)
This compound ~19 µM, ~320 µM, 140 µM~551~57663,000
Rhod-FF19 µM55258078,000
X-rhod-5F1.6 µM58160382,000
X-rhod-FF17 µM58060380,000
X-rhod-5N350 µM58160278,000

Note: The reported Kd values for this compound vary across different sources. This discrepancy may be attributable to different experimental conditions, as the Kd is sensitive to factors such as pH, temperature, ionic strength, and the presence of other ions.

Dissociation Constant (Kd) of this compound for Calcium

The dissociation constant (Kd) is a measure of the affinity of a ligand (in this case, this compound) for a protein or ion (Ca2+). It is the concentration of the ion at which half of the indicator molecules are bound to the ion at equilibrium. For this compound, there are conflicting reports of its Kd for calcium, with values of approximately 19 µM and 320 µM being commonly cited. Another study determined the Kd to be 0.14 mM (140 µM) and noted that this could increase to as high as 4.5 mM in high ionic strength solutions like seawater.

This variability underscores the importance of in situ calibration of the indicator within the specific experimental environment, as the Kd value determined in vitro may not accurately reflect its value within a cellular context. Factors within the cellular milieu, such as protein binding and the presence of other ions like Mg2+, can influence the apparent Kd of the dye.

Experimental Protocol for Kd Determination

The dissociation constant of a single-wavelength fluorescent indicator like this compound is typically determined by measuring its fluorescence intensity at various known concentrations of free calcium.

Key Equation

The free calcium concentration, [Ca2+]free, can be calculated using the following equation, which relates the fluorescence intensities of the indicator in calcium-free (Fmin), calcium-saturated (Fmax), and intermediate calcium (F) conditions:

[Ca2+]free = Kd * (F - Fmin) / (Fmax - F)

When the Kd is being determined, this equation can be rearranged. By measuring the fluorescence at a known intermediate calcium concentration, the Kd can be calculated.

Experimental Workflow

G cluster_prep Preparation of Solutions cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare this compound stock solution (e.g., in DMSO or water) add_dye Add this compound to a cuvette with Ca2+-free buffer prep_dye->add_dye prep_buffers Prepare Ca2+-free (containing EGTA) and Ca2+-saturating buffers prep_buffers->add_dye prep_calibration Prepare a series of calibration buffers with known free [Ca2+] measure_intermediate Measure fluorescence (F) in each of the calibration buffers prep_calibration->measure_intermediate measure_fmin Measure fluorescence intensity (Fmin) at appropriate ex/em wavelengths add_dye->measure_fmin add_sat Add Ca2+-saturating buffer to the cuvette measure_fmin->add_sat measure_fmax Measure fluorescence intensity (Fmax) add_sat->measure_fmax measure_fmax->measure_intermediate plot_data Plot fluorescence intensity vs. [Ca2+] measure_intermediate->plot_data calc_kd Calculate Kd using the equation: Kd = [Ca2+]free * (Fmax - F) / (F - Fmin) plot_data->calc_kd

Workflow for in vitro determination of the dissociation constant (Kd) of this compound.

Application in High Calcium Environments and Signaling

The low calcium affinity of this compound makes it an invaluable tool for studying cellular processes that involve high calcium concentrations. In many cell types, the acetoxymethyl (AM) ester form of this compound can be loaded into cells, where it is cleaved by intracellular esterases to its active form. Due to its net positive charge, the AM ester of this compound tends to accumulate in mitochondria.

Mitochondrial Calcium Signaling

Mitochondria play a crucial role in cellular calcium homeostasis and signaling. They can sequester large amounts of calcium, which influences processes such as ATP production and apoptosis. The low affinity of this compound allows for the measurement of mitochondrial calcium dynamics without the signal saturation that would occur with high-affinity indicators.

G cluster_cell Cellular Environment cluster_cyto Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion stimulus External Stimulus (e.g., ATP, histamine) receptor GPCR/Receptor stimulus->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 ip3r IP3 Receptor ip3->ip3r ca_er High [Ca2+] (~100-800 µM) ip3r->ca_er Ca2+ release mcu MCU ca_er->mcu uptake ca_mito High [Ca2+] (measured by this compound) mcu->ca_mito

References

Rhod-5N spectral properties and excitation/emission wavelengths.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Rhod-5N, a fluorescent calcium indicator designed for measuring high concentrations of calcium ions. This document details the dye's spectral characteristics, experimental protocols for its use, and a workflow for its application in cellular imaging.

Core Spectral and Chemical Properties

This compound is a rhodamine-based calcium indicator characterized by its low affinity for Ca2+, making it particularly well-suited for measuring high calcium concentrations, such as those found within organelles like the endoplasmic reticulum and mitochondria.[1][2] Unlike ratiometric indicators, this compound exhibits a significant increase in fluorescence intensity upon binding to calcium, with no spectral shift.[3][4] In its unbound state, this compound is essentially non-fluorescent.[4]

The cell-permeant acetoxymethyl (AM) ester form, this compound AM, allows for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye within the cytosol.

Quantitative Data Summary

The key spectral and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Excitation Wavelength (Ca2+-bound) ~551-557 nm
Emission Wavelength (Ca2+-bound) ~576-580 nm
Excitation Wavelength (Ca2+-free) ~549 nm
Emission Wavelength (Ca2+-free) None
Molar Extinction Coefficient (εmax) 63,000 cm⁻¹M⁻¹For Ca2+-bound indicator.
Dissociation Constant (Kd) for Ca2+ ~320 µMThis value can be influenced by factors such as pH, ionic strength, and temperature.
Recommended Microscope Filter Set TRITC

Experimental Protocols

Precise and consistent experimental protocols are crucial for obtaining reliable data with this compound. The following sections detail the recommended procedures for preparing solutions and loading the dye into live cells.

Preparation of this compound AM Stock Solution
  • Reconstitution: Prepare a stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 2 to 5 mM.

  • Storage: Unused stock solution should be aliquoted into single-use volumes and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Loading Protocol with this compound AM

This protocol provides a general guideline for loading this compound AM into adherent cells. Optimization may be required for different cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture overnight in growth medium.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound AM stock solution to room temperature. Prepare a working solution with a final concentration of 4-5 µM in a buffer of your choice (e.g., Hanks and Hepes buffer (HHBS)). To aid in the solubilization of the AM ester in aqueous media, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

  • Cell Loading:

    • Remove the growth medium from the cells.

    • Optional: If serum in the growth medium interferes with your experiment, wash the cells with fresh HHBS buffer before adding the dye.

    • Add the this compound AM working solution to the cells.

    • Incubate the cells at 37°C for 30 to 60 minutes. Incubation times may be extended for certain cell lines to improve signal intensity.

  • Washing: After incubation, remove the dye-loading solution and wash the cells with fresh HHBS or your preferred buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.

  • Leakage Prevention (Optional): If your cells express organic anion transporters, which can extrude the dye, you can add probenecid (1-2 mM) to the dye working solution to reduce leakage.

  • Imaging: Proceed with fluorescence imaging. For fluorescence microscopy, a TRITC filter set is recommended. For plate reader-based assays, excitation at 540 nm and emission at 590 nm with a 570 nm cutoff can be used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound AM in live-cell calcium imaging experiments.

Rhod5N_Workflow cluster_prep Preparation cluster_cell Cell Handling cluster_imaging Data Acquisition prep_stock Prepare this compound AM Stock Solution (DMSO) prep_working Prepare Working Solution (4-5 µM in Buffer + Pluronic F-127) prep_stock->prep_working load_dye Incubate Cells with Working Solution (37°C) prep_working->load_dye plate_cells Plate and Culture Cells plate_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells deesterify Allow for AM Ester De-esterification wash_cells->deesterify add_stimulant Add Stimulant (Optional) deesterify->add_stimulant acquire_image Fluorescence Imaging (e.g., TRITC filter) deesterify->acquire_image No Stimulant add_stimulant->acquire_image

Workflow for this compound AM cell loading and imaging.

The following diagram illustrates the mechanism of action of this compound AM.

Rhod5N_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space rhod5n_am This compound AM (Cell Permeant, Non-fluorescent) rhod5n_active This compound (Cell Impermeant, Non-fluorescent) rhod5n_am->rhod5n_active Diffusion across cell membrane esterases Intracellular Esterases esterases->rhod5n_active Hydrolysis of AM esters rhod5n_bound This compound-Ca²⁺ Complex (Fluorescent) rhod5n_active->rhod5n_bound ca2_ion Ca²⁺ ca2_ion->rhod5n_bound Binding

Mechanism of this compound AM activation and calcium binding.

References

Rhod-5N: A Technical Guide to its Mechanism of Action for Calcium Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Rhod-5N, a low-affinity fluorescent indicator for calcium (Ca²⁺). This document details its chemical properties, spectral characteristics, and the methodologies for its application in experimental settings, with a focus on measuring high-concentration Ca²⁺ dynamics in cellular compartments.

Core Mechanism of Action

This compound is a fluorescent dye that operates on the principle of Ca²⁺ chelation-induced fluorescence enhancement. Its molecular structure consists of two key functional domains: a rhodamine-based fluorophore and a Ca²⁺-chelating moiety derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

In its Ca²⁺-free state, the electron-withdrawing properties of the BAPTA-like chelator quench the fluorescence of the rhodamine fluorophore. This is due to a photoinduced electron transfer (PeT) mechanism where the lone pair of electrons on the nitrogen atoms of the chelator interact with the excited state of the fluorophore, providing a non-radiative pathway for de-excitation. Consequently, this compound is essentially non-fluorescent in the absence of Ca²⁺.

Upon binding of a Ca²⁺ ion, the chelating group undergoes a conformational change. This binding event engages the lone pair of electrons on the nitrogen atoms in coordination with the Ca²⁺ ion, thereby inhibiting the PeT process. As a result, the fluorophore is no longer quenched and can return to its ground state via the emission of a photon, leading to a significant increase in fluorescence intensity. A key characteristic of this compound is that this fluorescence enhancement occurs with no significant spectral shift in its excitation or emission wavelengths.[1][2][3]

The low affinity of this compound for Ca²⁺, with a dissociation constant (Kd) in the hundreds of micromolar range, makes it particularly well-suited for measuring Ca²⁺ concentrations in compartments where levels are high, such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria.[1][4] In these environments, high-affinity indicators would be saturated and thus unable to report dynamic changes in Ca²⁺ levels.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺ ~320 µM
Excitation Maximum (Ca²⁺-bound) ~551-557 nm
Emission Maximum (Ca²⁺-bound) ~576-580 nm
Molar Extinction Coefficient (ε) at λmax (Ca²⁺-bound) ~63,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) Low (Ca²⁺-free), Drastically Increased (Ca²⁺-bound)
Solubility Water (salt form), DMSO (AM ester)

Experimental Protocols

In Vitro Calibration of this compound

Accurate determination of Ca²⁺ concentrations requires careful in vitro calibration of the fluorescent signal. This protocol outlines the general steps for calibrating the salt form of this compound.

Materials:

  • This compound (tripotassium salt or other salt form)

  • Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

  • EGTA stock solution (e.g., 0.5 M, pH ~7.2)

  • Series of Ca²⁺-EGTA buffers with known free Ca²⁺ concentrations

  • Fluorometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in the calcium-free buffer.

  • Determine Fmin (fluorescence in the absence of Ca²⁺): Dilute the this compound stock solution to the final working concentration (e.g., 1 µM) in the calcium-free buffer containing a small amount of EGTA (e.g., 10 mM) to chelate any contaminating Ca²⁺. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Determine Fmax (fluorescence at saturating Ca²⁺): Dilute the this compound stock solution to the same final working concentration in the calcium-saturating buffer. Measure the fluorescence intensity.

  • Generate a calibration curve: Prepare a series of calibration standards by adding known amounts of a CaCl₂ stock solution to a buffer containing this compound and a Ca²⁺ buffer (e.g., EGTA) to control the free Ca²⁺ concentration. Alternatively, use commercially available calcium calibration buffer kits.

  • Measure the fluorescence intensity (F) of this compound in each calibration standard.

  • Calculate the dissociation constant (Kd): Plot the fluorescence intensity as a function of the free Ca²⁺ concentration. The data can be fitted to the following equation to determine the Kd: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Measurement of Mitochondrial Ca²⁺ in Permeabilized Cells

This protocol describes the use of this compound AM to measure Ca²⁺ dynamics within the mitochondria of cultured cells. The acetoxymethyl (AM) ester form allows the dye to cross the plasma membrane.

Materials:

  • Cultured cells

  • This compound AM

  • Anhydrous DMSO

  • Pluronic F-127 (optional, to aid in dye solubilization)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Permeabilization buffer (e.g., containing digitonin or saponin)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

  • Dye Loading:

    • Prepare a stock solution of this compound AM in anhydrous DMSO (e.g., 1-5 mM).

    • Prepare a loading solution by diluting the this compound AM stock solution in the physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dispersing the dye.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells with fresh physiological buffer to remove excess dye. Incubate for a further 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, trapping the active form of this compound within the cells.

  • Cell Permeabilization: To specifically measure mitochondrial Ca²⁺, the plasma membrane can be permeabilized with a mild detergent like digitonin or saponin. This allows for the washout of cytosolic dye and for the experimental control of the extramitochondrial Ca²⁺ concentration.

  • Imaging:

    • Mount the dish on the confocal microscope.

    • Excite the this compound at ~550 nm and collect the emission at ~580 nm.

    • Establish a baseline fluorescence.

    • Apply stimuli that are expected to alter mitochondrial Ca²⁺ levels and record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the changes in fluorescence intensity relative to the baseline to determine the dynamics of mitochondrial Ca²⁺. An in situ calibration may be necessary for a more quantitative measurement of Ca²⁺ concentrations.

Visualizations

Rhod5N_Mechanism cluster_free Ca²⁺-Free State cluster_bound Ca²⁺-Bound State Rhod-5N_Free This compound Fluorescence_Quenched Fluorescence Quenched (Non-radiative decay) Rhod-5N_Free->Fluorescence_Quenched PeT Rhod-5N_Bound [this compound-Ca²⁺] Rhod-5N_Free->Rhod-5N_Bound Fluorescence_Enhanced Fluorescence Enhanced (Radiative decay) Rhod-5N_Bound->Fluorescence_Enhanced Photon Emission Ca2+ Ca²⁺ Ca2+->Rhod-5N_Bound Binding

Caption: Mechanism of this compound fluorescence upon calcium binding.

Mitochondrial_Ca_Signaling cluster_cell Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum Matrix Mitochondrial Matrix (High [Ca²⁺]) NCLX Na⁺/Ca²⁺ Exchanger (NCLX) Matrix->NCLX Ca²⁺ efflux MCU Mitochondrial Calcium Uniporter (MCU) MCU->Matrix Cytosol Cytosol (Low [Ca²⁺]) NCLX->Cytosol Rhod5N This compound Rhod5N->Matrix measures ER_Lumen ER Lumen (High [Ca²⁺]) IP3R IP₃R ER_Lumen->IP3R IP3R->Cytosol Ca²⁺ release Cytosol->MCU Ca²⁺ uptake Stimulus Agonist Stimulation PLC PLC Stimulus->PLC IP3 IP₃ PLC->IP3 IP3->IP3R activates

Caption: this compound application in mitochondrial calcium signaling.

Rhod5N_Workflow Start Start: Cell Culture Loading Load cells with this compound AM (1-5 µM, 30-60 min, 37°C) Start->Loading Wash Wash to remove excess dye Loading->Wash Deesterification De-esterification (30 min, 37°C) Wash->Deesterification Permeabilization Optional: Permeabilize plasma membrane (e.g., digitonin) Deesterification->Permeabilization Imaging Mount on microscope and acquire baseline fluorescence (Ex: ~550 nm, Em: ~580 nm) Permeabilization->Imaging Stimulation Apply stimulus to modulate intracellular Ca²⁺ Imaging->Stimulation Data_Acquisition Record fluorescence intensity changes over time Stimulation->Data_Acquisition Analysis Data Analysis: - Background subtraction - F/F₀ calculation - In situ calibration (optional) Data_Acquisition->Analysis End End: Quantified Ca²⁺ dynamics Analysis->End

Caption: Experimental workflow for measuring intracellular calcium with this compound.

References

Rhod-5N: A Technical Guide to Quantum Yield and Fluorescence Enhancement for High-Concentration Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-5N is a fluorescent calcium indicator specifically designed for the detection of high concentrations of calcium ions (Ca²⁺). As a member of the rhodamine family of dyes, it exhibits a robust fluorescence enhancement upon binding to Ca²⁺, making it an invaluable tool for studying cellular compartments and processes with elevated calcium levels, such as the endoplasmic reticulum, mitochondria, and events of massive calcium influx. This technical guide provides an in-depth overview of the core photophysical properties of this compound, focusing on its quantum yield and fluorescence enhancement, and offers detailed experimental protocols for its application.

Core Photophysical Properties of this compound

This compound is characterized by its low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[1][2][3] This property allows for the measurement of Ca²⁺ concentrations in the range of 10 µM to 1 mM.[1][2] In its unbound, or "free," state, this compound is essentially non-fluorescent. Upon binding to Ca²⁺, it undergoes a significant increase in fluorescence intensity without a spectral shift. While specific quantum yield values for the free and bound states of this compound are not consistently reported in the literature, the fluorescence enhancement is a key parameter for its use. Some studies have reported a fluorescence intensity increase of about 10-fold upon calcium binding.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

ParameterValueReference
Dissociation Constant (Kd) for Ca²⁺ ~320 µM
Measurement Range for Ca²⁺ 10 µM to 1 mM
Fluorescence Enhancement upon Ca²⁺ Binding ~10-fold increase in intensity
Excitation Wavelength (Ca²⁺-bound) ~551 nm
Emission Wavelength (Ca²⁺-bound) ~576 nm

Mechanism of Fluorescence Enhancement

The fluorescence of this compound is intrinsically linked to its molecular structure, which combines a rhodamine fluorophore with a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety. In the absence of calcium, the electron-rich BAPTA group quenches the fluorescence of the rhodamine. Upon binding of a calcium ion, the conformation of the BAPTA chelator changes, reducing its quenching effect and leading to a dramatic increase in the fluorescence quantum yield of the rhodamine.

Rhod-5N_Free This compound (Ca²⁺-free) Non-fluorescent Rhod-5N_Bound This compound (Ca²⁺-bound) Highly Fluorescent Rhod-5N_Free->Rhod-5N_Bound Binding Rhod-5N_Bound->Rhod-5N_Free Dissociation Ca2_ion Ca²⁺ Ca2_ion->Rhod-5N_Bound

Caption: this compound fluorescence upon calcium binding.

Experimental Protocols

In Vitro Measurement of this compound Fluorescence Enhancement

This protocol describes the determination of the fluorescence enhancement of this compound in a cuvette-based assay.

Materials:

  • This compound (salt form)

  • Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound in the calcium-free buffer. A typical concentration is 1 mM.

  • Dilute the stock solution to a final concentration of approximately 1 µM in the calcium-free buffer.

  • Measure the baseline fluorescence (F_min) of the 1 µM this compound solution in the calcium-free buffer using the spectrofluorometer. Use an excitation wavelength of ~550 nm and measure the emission at ~580 nm.

  • Add a saturating concentration of calcium to the cuvette (e.g., to a final concentration of ≥10 mM).

  • Measure the maximum fluorescence (F_max) of the this compound solution in the presence of saturating calcium.

  • Calculate the fluorescence enhancement as the ratio F_max / F_min.

cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Stock Prepare this compound Stock in Ca²⁺-free buffer Working Dilute to 1 µM Working Solution Stock->Working Fmin Measure F_min (Ca²⁺-free) Working->Fmin AddCa Add Saturating Ca²⁺ Fmin->AddCa Fmax Measure F_max (Ca²⁺-bound) AddCa->Fmax Calc Calculate Enhancement: F_max / F_min Fmax->Calc

Caption: In vitro fluorescence enhancement workflow.

Measurement of Mitochondrial Calcium using this compound AM

This protocol outlines the use of the cell-permeant acetoxymethyl (AM) ester form of this compound to measure mitochondrial calcium concentrations. The positive charge of this compound AM facilitates its accumulation in the negatively charged mitochondrial matrix.

Materials:

  • This compound AM

  • Anhydrous DMSO

  • Pluronic F-127 (optional)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Cells of interest

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC)

Procedure:

  • Prepare a 2-5 mM stock solution of this compound AM in anhydrous DMSO.

  • Prepare a loading solution by diluting the this compound AM stock solution to a final concentration of 1-5 µM in the physiological buffer. The addition of Pluronic F-127 (0.02-0.04%) can aid in the dispersion of the AM ester.

  • Load the cells by replacing the culture medium with the loading solution and incubating for 30-60 minutes at 37°C.

  • Wash the cells with fresh physiological buffer to remove excess dye.

  • Allow for de-esterification by incubating the cells for an additional 30 minutes at 37°C. This step is crucial for trapping the active form of this compound inside the cells.

  • Image the cells using a fluorescence microscope. The punctate staining pattern is indicative of mitochondrial localization.

  • Perform in situ calibration to determine the mitochondrial calcium concentration. This typically involves treating the cells with an ionophore (e.g., ionomycin) in the presence of buffers with known calcium concentrations to determine F_min and F_max within the cellular environment.

Signaling Pathways and Applications

This compound's low calcium affinity makes it particularly well-suited for investigating signaling pathways and cellular compartments characterized by high calcium concentrations.

  • Mitochondrial Calcium Homeostasis: Mitochondria can accumulate high levels of calcium, which regulates their metabolic activity and can trigger apoptosis. This compound allows for the direct measurement of mitochondrial matrix calcium, providing insights into the roles of the mitochondrial calcium uniporter (MCU) and other transport mechanisms in health and disease.

  • Endoplasmic Reticulum (ER) Calcium Dynamics: The ER serves as a major intracellular calcium store, with concentrations in the hundreds of micromolar range. This compound can be targeted to the ER to study calcium release and reuptake during various signaling events, such as those mediated by inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs).

  • Calcium Microdomains: In the vicinity of open calcium channels, local calcium concentrations can rise to levels that would saturate high-affinity indicators. This compound is ideal for studying these microdomains and their impact on downstream signaling processes.

Stimulus Cellular Stimulus (e.g., Agonist) PLC PLC Activation Stimulus->PLC IP3 IP₃ Production PLC->IP3 IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (High [Ca²⁺]) Cytosol Cytosolic Ca²⁺ Increase ER->Cytosol Ca²⁺ Release IP3R->ER Ca²⁺ Release Mitochondria Mitochondria (High [Ca²⁺]) MCU Mitochondrial Ca²⁺ Uniporter (MCU) MCU->Mitochondria Ca²⁺ Uptake Cytosol->MCU Response Cellular Response Cytosol->Response

Caption: Calcium signaling pathways involving ER and mitochondria.

Conclusion

This compound is a powerful tool for the quantitative analysis of high-concentration calcium dynamics in cellular systems. Its low calcium affinity and significant fluorescence enhancement provide a wide dynamic range for measuring calcium in organelles like the mitochondria and endoplasmic reticulum. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to unravel the complex roles of calcium in a variety of biological processes and drug discovery applications.

References

Rhod-5N: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Rhod-5N, a low-affinity fluorescent calcium indicator. Detailed experimental protocols and data are presented to facilitate its effective use in research settings.

Chemical Structure and Properties

This compound is a fluorescent dye designed for the detection of high calcium ion (Ca²⁺) concentrations. Its structure consists of a rhodamine fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. This design renders the dye essentially non-fluorescent in its Ca²⁺-free form, with a significant increase in fluorescence intensity upon binding to Ca²⁺, without a spectral shift.

This compound is available in two primary forms:

  • This compound, AM: An acetoxymethyl (AM) ester form that is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.

  • This compound, tripotassium salt: A water-soluble and cell-impermeant form, suitable for microinjection or for use in cell-free systems.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₅₁H₅₆BrN₅O₂₁ (AM ester)
Molecular Weight 1154.9 g/mol (AM ester)900.02 g/mol (tripotassium salt)
Excitation Maximum (Ca²⁺-bound) ~551 - 557 nm
Emission Maximum (Ca²⁺-bound) ~576 - 580 nm
Molar Extinction Coefficient (ε) 63,000 cm⁻¹M⁻¹ (at 551 nm, Ca²⁺-bound)
Dissociation Constant (K_d) for Ca²⁺ ~320 µM (in vitro)Can be ~0.5 mM in situ (intramitochondrial)
Fluorescence Quantum Yield (Φ_F) Not readily available in published literature.The quantum yield represents the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τ_fl) Not readily available in published literature.The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
Solubility DMSO (AM ester), Water (tripotassium salt)

Experimental Protocols

Cell Loading with this compound, AM

This protocol describes the general procedure for loading the cell-permeant this compound, AM into live cells.

Materials:

  • This compound, AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

  • Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of this compound, AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 2 to 20 µM this compound, AM in a physiological buffer (e.g., HBSS). For most cell lines, a final concentration of 4-5 µM is recommended.

  • Dispersion Enhancement: To aid the dispersion of the nonpolar AM ester in the aqueous loading medium, first mix the required volume of the this compound, AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading buffer. This results in a final Pluronic® F-127 concentration of about 0.02%.

  • Cell Loading: Replace the cell culture medium with the this compound, AM working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.

  • Washing: After incubation, wash the cells with indicator-free buffer to remove any dye that is non-specifically associated with the cell surface.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration of Intracellular this compound

To obtain quantitative measurements of intracellular Ca²⁺ concentrations, it is essential to perform an in situ calibration of the indicator. This is achieved by using a Ca²⁺ ionophore, such as ionomycin, to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials:

  • This compound loaded cells

  • Ca²⁺-free buffer (e.g., HBSS with 10 mM EGTA)

  • High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂)

  • Ionomycin stock solution (in DMSO)

Procedure:

  • Baseline Measurement: Measure the baseline fluorescence intensity (F) of the this compound loaded cells in a standard physiological buffer.

  • Minimum Fluorescence (F_min): Perfuse the cells with the Ca²⁺-free buffer containing 1-5 µM ionomycin. This will chelate any free Ca²⁺ and allow the determination of the fluorescence intensity in the absence of Ca²⁺ (F_min).

  • Maximum Fluorescence (F_max): After obtaining a stable F_min reading, perfuse the cells with the high Ca²⁺ buffer, also containing 1-5 µM ionomycin. This will saturate the indicator with Ca²⁺, providing the maximum fluorescence intensity (F_max).

  • Ca²⁺ Concentration Calculation: The intracellular Ca²⁺ concentration can then be calculated using the following equation:

    [Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]

    Where K_d is the in situ dissociation constant of this compound for Ca²⁺.

Signaling Pathways and Experimental Workflows

Measurement of Mitochondrial Ca²⁺ Dynamics

This compound is particularly well-suited for measuring Ca²⁺ uptake and release from mitochondria due to its low Ca²⁺ affinity, which prevents saturation in the high Ca²⁺ environment of the mitochondrial matrix. The following workflow describes a typical experiment to measure agonist-induced changes in mitochondrial Ca²⁺.

Mitochondrial_Ca_Workflow Start Start Load_Cells Load cells with This compound, AM Start->Load_Cells Wash_Deesterify Wash and de-esterify Load_Cells->Wash_Deesterify Baseline Acquire baseline fluorescence Wash_Deesterify->Baseline Stimulate Stimulate with agonist (e.g., Histamine) Baseline->Stimulate Record_Fluorescence Record fluorescence change over time Stimulate->Record_Fluorescence Calibrate Perform in situ calibration (Fmin, Fmax) Record_Fluorescence->Calibrate Analyze Calculate mitochondrial [Ca²⁺] Calibrate->Analyze End End Analyze->End

Experimental workflow for measuring mitochondrial Ca²⁺ with this compound.
Store-Operated Calcium Entry (SOCE) Signaling Pathway

Store-operated calcium entry is a crucial mechanism for replenishing endoplasmic reticulum (ER) Ca²⁺ stores and for downstream signaling. This compound can be used to measure the resulting increase in cytosolic or near-membrane Ca²⁺ concentration following store depletion.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Ca_ext->Orai1 8. Ca²⁺ Influx (SOCE) GPCR GPCR PLC PLC GPCR->PLC 2. Activation IP3 IP₃ PLC->IP3 3. Generates Ca_cyt [Ca²⁺]i ↑ Orai1->Ca_cyt IP3R IP₃R IP3->IP3R 4. Binds Ca_er Ca²⁺ Store Depletion IP3R->Ca_er 5. Ca²⁺ Release STIM1 STIM1 STIM1->Orai1 7. Translocates & Activates Ca_er->STIM1 6. Sensed by Agonist Agonist Agonist->GPCR 1. Binding

Signaling pathway of store-operated calcium entry (SOCE).

Rhod-5N: A Technical Guide to a Low-Affinity, Single-Wavelength Calcium Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rhod-5N, a fluorescent indicator designed for the quantitative measurement of high-concentration calcium dynamics. This document details its core properties, experimental applications, and data analysis considerations, establishing this compound as a critical tool for investigating cellular processes governed by significant calcium transients.

Core Principles: Understanding this compound

This compound is a fluorescent calcium indicator characterized by its single-wavelength excitation and emission profile and its low affinity for calcium ions (Ca²⁺). Composed of a rhodamine fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group, this compound exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺ without a discernible shift in its spectral properties.[1][2] This characteristic classifies it as a single-wavelength indicator, simplifying experimental design and data acquisition compared to ratiometric dyes.[1][2]

Its low binding affinity makes it particularly well-suited for measuring high Ca²⁺ concentrations, such as those found within organelles like the endoplasmic reticulum (ER) and mitochondria, where high-affinity indicators would be saturated and thus insensitive to fluctuations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its cell-permeant acetoxymethyl (AM) ester form.

PropertyValueReferences
Indicator Type Single-Wavelength
Ca²⁺ Dissociation Constant (Kd) ~320 µM (in vitro)
~0.5 mM (in situ, intramitochondrial)
0.14 mM - 4.5 mM (in high ionic strength solutions)
Excitation Maximum (Ca²⁺-bound) ~551-557 nm
Emission Maximum (Ca²⁺-bound) ~576-580 nm
Measurement Range 10 µM to 1 mM

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular Weight ~1154.9 g/mol
Form Lyophilized Powder
Solvent Anhydrous DMSO

Table 2: Properties of this compound, AM Ester

Signaling Pathway: Mitochondrial Calcium Overload and Apoptosis

This compound is an invaluable tool for studying signaling pathways involving high calcium concentrations, such as the induction of apoptosis via mitochondrial calcium overload. An excessive influx of Ca²⁺ into the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

Mitochondrial_Calcium_Apoptosis Mitochondrial Calcium-Induced Apoptosis Pathway Stimulus Apoptotic Stimulus (e.g., Toxin, Oxidative Stress) ER_Ca_Release ER Ca²⁺ Release Stimulus->ER_Ca_Release Cytosolic_Ca ↑ Cytosolic [Ca²⁺] ER_Ca_Release->Cytosolic_Ca Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake (via MCU) Cytosolic_Ca->Mito_Ca_Uptake Mito_Ca_Overload Mitochondrial Ca²⁺ Overload Mito_Ca_Uptake->Mito_Ca_Overload mPTP mPTP Opening Mito_Ca_Overload->mPTP MMP_Collapse ↓ ΔΨm (MMP Collapse) mPTP->MMP_Collapse CytoC Cytochrome c Release MMP_Collapse->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mitochondrial Calcium-Induced Apoptosis Pathway

Experimental Protocols

Loading this compound, AM into Live Cells

This protocol describes the general procedure for loading the cell-permeant form of this compound into live cells for subsequent fluorescence microscopy or plate reader-based assays.

Materials:

  • This compound, AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Buffered physiological medium (e.g., Hanks and Hepes buffer)

  • Probenecid (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of this compound, AM in high-quality, anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound, AM stock solution. Prepare a working solution with a final concentration of 2 to 20 µM in your chosen buffer. For many cell lines, a final concentration of 4-5 µM is recommended. To aid in dispersion, the this compound, AM stock can be mixed with an equal volume of 20% Pluronic® F-127 before dilution into the buffer.

  • Cell Loading:

    • Culture cells in a suitable vessel (e.g., coverslips for microscopy, microplates for plate readers).

    • Replace the growth medium with the this compound, AM working solution.

    • Incubate the cells at 37°C for 30 to 60 minutes. Incubation time may need to be optimized for different cell types.

  • Washing: After incubation, wash the cells with indicator-free buffer to remove any extracellular dye. If dye leakage is a concern, the wash buffer can be supplemented with an anion transporter inhibitor like probenecid (1-2.5 mM).

  • De-esterification: Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of this compound within the cells.

  • Imaging: Proceed with fluorescence measurement using a fluorescence microscope equipped with a TRITC filter set or a fluorescence plate reader (Excitation: ~540-550 nm, Emission: ~580-590 nm).

In Situ Calibration and Calculation of Ca²⁺ Concentration

For quantitative measurements, it is crucial to perform an in situ calibration of this compound's fluorescence to account for the influence of the intracellular environment on its spectral properties and Ca²⁺ affinity.

Procedure:

  • After loading the cells with this compound as described above, determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.

  • Fmax Determination: Expose the cells to a buffer containing a high concentration of Ca²⁺ (e.g., 10 mM) and a calcium ionophore (e.g., ionomycin) to saturate the indicator with Ca²⁺.

  • Fmin Determination: Subsequently, replace the high-calcium buffer with a calcium-free buffer containing a strong Ca²⁺ chelator (e.g., EGTA) to determine the fluorescence of the indicator in the absence of Ca²⁺.

  • Ca²⁺ Concentration Calculation: The intracellular free Ca²⁺ concentration can then be calculated using the following equation:

    [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

    Where:

    • [Ca²⁺] is the intracellular calcium concentration.

    • Kd is the in situ determined dissociation constant.

    • F is the measured fluorescence intensity of the sample.

    • Fmin is the minimum fluorescence intensity (in the absence of Ca²⁺).

    • Fmax is the maximum fluorescence intensity (at Ca²⁺ saturation).

Experimental Workflows

The following diagrams illustrate typical experimental workflows utilizing this compound.

General Workflow for Cellular Calcium Imaging

General_Workflow General Workflow for this compound Cellular Imaging Cell_Culture Cell Culture (on coverslips or microplates) Dye_Loading This compound, AM Loading (30-60 min at 37°C) Cell_Culture->Dye_Loading Wash Wash with Indicator-Free Buffer Dye_Loading->Wash De_esterification De-esterification (30 min) Wash->De_esterification Baseline Record Baseline Fluorescence De_esterification->Baseline Stimulation Add Stimulus (e.g., drug, agonist) Baseline->Stimulation Record_Response Record Fluorescence Change Stimulation->Record_Response Calibration In Situ Calibration (F_max and F_min) Record_Response->Calibration Analysis Data Analysis and [Ca²⁺] Calculation Calibration->Analysis

General Workflow for this compound Cellular Imaging
Workflow for Investigating Drug-Induced Mitochondrial Ca²⁺ Dysregulation

Drug_Effect_Workflow Workflow for Studying Drug Effects on Mitochondrial Ca²⁺ Cell_Prep Prepare and Culture Cells Dye_Loading Load with this compound, AM Cell_Prep->Dye_Loading Baseline Acquire Baseline Mitochondrial Fluorescence Dye_Loading->Baseline Drug_Treatment Treat with Test Compound Baseline->Drug_Treatment Time_Lapse Time-Lapse Imaging of Mitochondrial Regions Drug_Treatment->Time_Lapse Positive_Control Treat with Positive Control (e.g., Ca²⁺ Ionophore) Time_Lapse->Positive_Control Data_Extraction Extract Fluorescence Intensity Data Positive_Control->Data_Extraction Analysis Analyze Changes in Mitochondrial [Ca²⁺] Data_Extraction->Analysis

Workflow for Studying Drug Effects on Mitochondrial Ca²⁺

References

Rhod-5N: A Technical Guide to its Selectivity for Calcium over Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent calcium indicator Rhod-5N, with a core focus on its selectivity for calcium (Ca²⁺) over other physiologically relevant cations, particularly magnesium (Mg²⁺). This document furnishes quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective application of this compound.

Introduction to this compound

This compound is a fluorescent dye belonging to the rhodamine family, widely utilized for the detection and quantification of calcium ions. Structurally, it comprises a rhodamine fluorophore conjugated to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. This BAPTA moiety is responsible for the selective binding of divalent cations. A key characteristic of this compound is its relatively low affinity for Ca²⁺, making it particularly suitable for measuring high calcium concentrations, such as those found in the endoplasmic reticulum or during large calcium transients.

Upon binding to Ca²⁺, this compound exhibits a significant enhancement in its fluorescence intensity with minimal spectral shift. The dye is essentially non-fluorescent in the absence of divalent cations and its fluorescence quantum yield increases dramatically upon chelation.

Quantitative Data: Cation Selectivity of this compound

The selectivity of an ion indicator is paramount for accurate measurements in complex biological systems where multiple cations are present. The dissociation constant (Kd) is a critical parameter used to quantify the affinity of an indicator for a specific ion. A lower Kd value signifies a higher affinity.

This compound demonstrates a pronounced selectivity for Ca²⁺ over Mg²⁺, a crucial feature given the high intracellular concentration of Mg²⁺. While a precise dissociation constant for Mg²⁺ with this compound is not consistently reported in the literature, extensive experimental evidence indicates a negligible response to magnesium at physiological concentrations.

IonDissociation Constant (Kd)Notes
Calcium (Ca²⁺) ~320 µM[1][2][3][4]This relatively high Kd makes this compound suitable for measuring Ca²⁺ concentrations in the range of 10 µM to 1 mM.[2]
Magnesium (Mg²⁺) Very High / No significant bindingThis compound shows very little detectable fluorescence response to Mg²⁺ concentrations up to at least 100 mM. This indicates a very high Kd and thus, high selectivity for Ca²⁺ over Mg²⁺.

Key Spectroscopic Properties:

PropertyValue
Excitation Maximum (Ca²⁺-bound)~551 nm
Emission Maximum (Ca²⁺-bound)~576 nm
Fluorescence Enhancement upon Ca²⁺ binding>100-fold

Experimental Protocol: Determination of Cation Selectivity via Fluorescence Titration

This section outlines a detailed methodology for determining the dissociation constant (Kd) of this compound for Ca²⁺ and assessing its selectivity against Mg²⁺ using fluorescence spectroscopy.

Materials and Reagents
  • This compound (salt form, e.g., tripotassium salt)

  • Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

  • Magnesium chloride (MgCl₂) solution (e.g., 1 M)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Potassium chloride (KCl)

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • Deionized water (high purity)

  • Spectrofluorometer

  • pH meter

  • Magnetic stirrer and stir bars

  • Precision micropipettes

Preparation of Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Store protected from light at -20°C.

  • Buffer Solution (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2): Dissolve MOPS and KCl in deionized water. Adjust the pH to 7.2 using a concentrated solution of KOH. This buffer mimics physiological ionic strength.

  • Calcium and Magnesium Stock Solutions: Prepare high-concentration stock solutions of CaCl₂ and MgCl₂ in deionized water. The exact concentration should be accurately determined.

  • Calcium-EGTA Buffers (for Kd determination of Ca²⁺): Prepare a series of Ca²⁺ buffers with known free Ca²⁺ concentrations using a calcium-EGTA buffering system. The free Ca²⁺ concentration can be calculated using software such as MaxChelator. This is crucial for accurately determining the Kd in the micromolar range.

  • Magnesium Titration Solutions: Prepare a series of solutions containing a fixed concentration of this compound and increasing concentrations of MgCl₂ (from 0 to at least 100 mM) in the buffer solution.

Experimental Workflow for Determining Selectivity

The following diagram illustrates the workflow for assessing the cation selectivity of this compound.

G Experimental Workflow for this compound Selectivity cluster_prep Solution Preparation cluster_ca_titration Calcium Titration (Kd for Ca²⁺) cluster_mg_titration Magnesium Titration (Selectivity) prep_rhod Prepare this compound Stock ca_titration Titrate this compound with increasing [Ca²⁺] prep_rhod->ca_titration mg_titration Titrate this compound with increasing [Mg²⁺] prep_rhod->mg_titration prep_buffer Prepare MOPS Buffer prep_buffer->ca_titration prep_buffer->mg_titration prep_ca Prepare Ca²⁺ Stock prep_ca->ca_titration prep_mg Prepare Mg²⁺ Stock prep_mg->mg_titration measure_ca_fluor Measure Fluorescence Intensity ca_titration->measure_ca_fluor plot_ca Plot Fluorescence vs. [Ca²⁺] measure_ca_fluor->plot_ca calc_kd_ca Calculate Kd for Ca²⁺ plot_ca->calc_kd_ca measure_mg_fluor Measure Fluorescence Intensity mg_titration->measure_mg_fluor plot_mg Plot Fluorescence vs. [Mg²⁺] measure_mg_fluor->plot_mg assess_selectivity Assess Mg²⁺ Interference plot_mg->assess_selectivity G Generic Calcium Signaling Pathway and Measurement Logic cluster_pathway Signaling Pathway cluster_measurement Measurement Logic stimulus External Stimulus receptor Receptor Activation stimulus->receptor plc PLC Activation receptor->plc ip3 IP₃ Production plc->ip3 ca_release Ca²⁺ Release from ER ip3->ca_release er Endoplasmic Reticulum er->ca_release downstream Downstream Cellular Response ca_release->downstream monitor_fluorescence Monitor Fluorescence Change ca_release->monitor_fluorescence This compound detects this increase load_rhod5n Load Cells with this compound AM establish_baseline Establish Baseline Fluorescence load_rhod5n->establish_baseline apply_stimulus Apply Stimulus establish_baseline->apply_stimulus apply_stimulus->monitor_fluorescence quantify_ca Quantify [Ca²⁺] Change monitor_fluorescence->quantify_ca

References

Principle of Using Rhod-5N for Detecting Millimolar Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Rhod-5N, a low-affinity fluorescent indicator specifically designed for the detection and quantification of millimolar concentrations of calcium ions (Ca²⁺). This guide provides essential quantitative data, detailed experimental protocols for key applications, and visual representations of underlying mechanisms and workflows to facilitate its effective use in research and drug development.

Core Principles of this compound

This compound is a fluorescent dye that belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators, conjugated to a rhodamine fluorophore. Its key characteristic is its low affinity for Ca²⁺, making it an ideal probe for measuring the high calcium concentrations found within specific cellular organelles like the endoplasmic reticulum (ER) and mitochondria, as well as in extracellular environments.

The fundamental principle of this compound lies in its fluorescence enhancement upon binding to Ca²⁺. In its unbound state, this compound is essentially non-fluorescent.[1][2][3] When it chelates a calcium ion, a conformational change occurs that leads to a significant increase in its fluorescence quantum yield, resulting in a bright red fluorescence emission.[4] This fluorescence enhancement is the basis for quantifying Ca²⁺ concentrations. Notably, this increase in fluorescence intensity occurs with no significant spectral shift in its excitation or emission wavelengths.[1]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, crucial for experimental design and data interpretation.

PropertyValueNotes
Dissociation Constant (Kd) for Ca²⁺ ~320 µMThis low affinity is the primary reason for its suitability in measuring high Ca²⁺ concentrations. The Kd can be influenced by factors such as pH, ionic strength, and temperature.
Excitation Wavelength (λex) ~557 nmOptimal excitation wavelength for the Ca²⁺-bound form.
Emission Wavelength (λem) ~580 nmPeak fluorescence emission wavelength of the Ca²⁺-bound form.
Fluorescence Enhancement >100-foldA significant increase in fluorescence intensity upon binding to Ca²⁺.
Selectivity High for Ca²⁺ over Mg²⁺Shows very little detectable response to Mg²⁺ concentrations up to at least 100 mM. It can, however, bind to heavy metal cations like Cd²⁺ and Pb²⁺ with higher affinity than Ca²⁺.
Measurement Range 10 µM to 1 mMSuitable for measuring Ca²⁺ concentrations in the micromolar to millimolar range.

Signaling Pathway and Mechanism of Action

The utility of this compound is particularly evident in studies of intracellular signaling pathways that involve large fluctuations in calcium concentration within specific organelles. A common example is the signaling cascade initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum membrane, triggering the release of stored Ca²⁺ into the cytosol, which can subsequently be taken up by mitochondria. This compound is used to measure the high Ca²⁺ concentrations within the ER and mitochondria during these processes.

G_Signaling_Pathway Generic Signaling Pathway for Ca²⁺ Release cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Ligand Ligand Receptor GPCR/RTK Ligand->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Hydrolysis IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP₃ Receptor IP3->IP3R 4. Binding Ca_Cytosol [Ca²⁺] (nM) MCU Mitochondrial Ca²⁺ Uniporter (MCU) Ca_Cytosol->MCU 6. Uptake Ca_ER [Ca²⁺] (mM) Measured by this compound IP3R->Ca_ER 5. Ca²⁺ Release Ca_ER->Ca_Cytosol Ca_Mito [Ca²⁺] (mM) Measured by this compound MCU->Ca_Mito

Generic Signaling Pathway for Ca²⁺ Release

Experimental Protocols

In Vitro Calibration of this compound

Accurate quantification of Ca²⁺ concentrations requires a calibration of the fluorescence signal. This protocol describes an in vitro calibration procedure.

Materials:

  • This compound (salt form)

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • High-calcium buffer (e.g., 10 mM CaCl₂ in calcium-free buffer)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a series of calibration standards with known free Ca²⁺ concentrations ranging from 10 µM to 10 mM. This can be achieved by mixing the calcium-free and high-calcium buffers in different ratios.

  • Add this compound to each calibration standard to a final concentration of approximately 1 µM.

  • Measure the fluorescence intensity (F) of each standard using the appropriate excitation and emission wavelengths (~557 nm and ~580 nm, respectively).

  • Measure the fluorescence intensity of a this compound solution in the calcium-free buffer to determine Fmin.

  • Measure the fluorescence intensity of a this compound solution in a saturating calcium concentration (e.g., 10 mM) to determine Fmax.

  • Calculate the dissociation constant (Kd) using the following equation: [Ca²⁺]free = Kd * [(F - Fmin) / (Fmax - F)]

G_In_Vitro_Calibration In Vitro Calibration Workflow A Prepare Ca²⁺ Calibration Buffers (10 µM - 10 mM) B Add this compound (final conc. ~1 µM) A->B C Measure Fluorescence (F) at Ex/Em ~557/580 nm B->C D Determine F_min (Zero Ca²⁺) C->D E Determine F_max (Saturating Ca²⁺) C->E F Plot Fluorescence vs. [Ca²⁺] C->F G Calculate K_d using the equation for ion dissociation F->G

In Vitro Calibration Workflow
Measurement of Mitochondrial Calcium in Permeabilized Cells

This protocol allows for the direct measurement of Ca²⁺ uptake into mitochondria in cells where the plasma membrane has been selectively permeabilized.

Materials:

  • Cells cultured on glass coverslips

  • This compound AM (acetoxymethyl ester)

  • Pluronic F-127

  • Tyrode's solution

  • Internal solution with and without Ca²⁺

  • Saponin

  • Confocal microscope

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 5 µM this compound AM and 0.02% Pluronic F-127 in Tyrode's solution.

    • Incubate cells in the loading solution for 30-60 minutes at room temperature.

    • Wash the cells with indicator-free medium and incubate for a further 30 minutes to allow for complete de-esterification of the AM ester.

  • Permeabilization:

    • Gently perfuse the cells with an internal solution containing a low concentration of saponin (e.g., 0.005%) to permeabilize the plasma membrane while leaving organellar membranes intact.

    • Wash out the saponin and cytosolic dye with the internal solution.

  • Imaging:

    • Mount the coverslip on a confocal microscope.

    • Excite the this compound at ~557 nm and collect the emission at >570 nm.

    • Establish a baseline fluorescence.

    • Stimulate the cells with a Ca²⁺-containing internal solution to induce mitochondrial Ca²⁺ uptake.

    • Record the changes in this compound fluorescence over time.

  • Calibration (in situ):

    • At the end of the experiment, perfuse the cells with a solution containing a Ca²⁺ ionophore (e.g., ionomycin) in a calcium-free internal solution to obtain Fmin.

    • Subsequently, perfuse with a saturating Ca²⁺ concentration in the presence of the ionophore to obtain Fmax.

    • Calculate the mitochondrial Ca²⁺ concentration using the equation mentioned in the in vitro calibration protocol.

Measurement of Endoplasmic Reticulum Calcium

Measuring ER Ca²⁺ with this compound follows a similar principle to mitochondrial measurements but requires strategies to differentiate the ER signal from other compartments. While genetically encoded indicators are often preferred for their specific targeting, chemical dyes like this compound can be used with careful experimental design.

Procedure:

  • Dye Loading: Follow the same loading procedure as for mitochondrial measurements. The AM ester form will load the dye into the cytosol and various organelles, including the ER.

  • Signal Discrimination:

    • One approach involves the use of digitonin at a concentration that permeabilizes the plasma membrane but not the ER membrane. This allows for the washout of the cytosolic dye, leaving the organelle-sequestered dye.

    • Alternatively, co-localization with an ER-specific marker can be used to identify the fluorescence signal originating from the ER.

  • Imaging and Stimulation:

    • Image the cells using confocal microscopy.

    • To measure Ca²⁺ release, stimulate the cells with an agonist that triggers IP₃-mediated Ca²⁺ release from the ER (e.g., histamine or ATP). A decrease in this compound fluorescence within the ER will be observed.

    • To measure Ca²⁺ uptake, monitor the recovery of fluorescence after the initial release.

  • Calibration: Perform an in situ calibration as described for the mitochondrial protocol to convert fluorescence ratios to Ca²⁺ concentrations.

G_Experimental_Workflow Workflow for Organellar Ca²⁺ Measurement cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Data Acquisition cluster_analysis Data Analysis A Culture Cells on Coverslips B Incubate with This compound AM A->B C De-esterification B->C D Permeabilize Plasma Membrane (optional) C->D E Mount on Microscope D->E F Acquire Baseline Fluorescence E->F G Apply Stimulus F->G H Record Fluorescence Changes G->H I In Situ Calibration (F_min, F_max) H->I J Calculate [Ca²⁺] I->J

Workflow for Organellar Ca²⁺ Measurement

Conclusion

This compound is a valuable tool for researchers investigating cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺, coupled with a significant fluorescence enhancement upon binding, allows for the quantitative measurement of millimolar calcium levels in organelles such as the endoplasmic reticulum and mitochondria. By following the detailed protocols for calibration and in situ measurements outlined in this guide, researchers can obtain reliable and accurate data on the dynamics of intracellular calcium signaling, contributing to a deeper understanding of cellular physiology and the development of novel therapeutics.

References

Unveiling Cellular Calcium Dynamics: A Technical Guide to Rhod-5N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Rhod-5N, a low-affinity fluorescent calcium indicator, in cellular imaging. This compound is an indispensable tool for investigating cellular compartments and events characterized by high calcium concentrations, offering insights into physiological and pathological processes. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a rhodamine-based calcium indicator that exhibits a significant increase in fluorescence upon binding to Ca²⁺. Its low binding affinity for calcium makes it particularly well-suited for measuring high Ca²⁺ concentrations that would saturate high-affinity indicators.[1][2] This characteristic is crucial for studying organelles such as the endoplasmic reticulum and mitochondria, as well as for monitoring large calcium influxes across the plasma membrane.[3]

This compound is available in two primary forms: a cell-permeant acetoxymethyl (AM) ester and a cell-impermeant salt form. The AM ester derivative can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytoplasm.[1] The salt form is ideal for microinjection, patch-pipette loading, or in vitro assays.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, facilitating its effective implementation in experimental design.

PropertyValueNotes
Dissociation Constant (Kd) for Ca²⁺ ~320 µM (in vitro)The Kd can be significantly higher in intracellular environments and is influenced by factors such as pH, temperature, and ionic strength.
Excitation Wavelength (Max) ~551-557 nmOptimal excitation for the calcium-bound form.
Emission Wavelength (Max) ~576-580 nmOptimal emission for the calcium-bound form.
Molar Extinction Coefficient (ε) ~63,000 cm⁻¹M⁻¹For the Ca²⁺-bound form.
Fluorescence Enhancement >100-foldThis compound is essentially non-fluorescent in the absence of Ca²⁺ and exhibits a strong fluorescence enhancement upon binding.
Quantum Yield (Φ) Not specifiedWhile a specific value is not readily available, the significant fluorescence enhancement indicates a substantial increase in the quantum yield upon calcium binding.
Brightness (ε × Φ) Not calculatedDue to the absence of a specific quantum yield value, a precise brightness calculation is not possible. However, the high molar extinction coefficient and large fluorescence enhancement suggest a bright indicator in high-calcium environments.

Experimental Protocols

Cell Loading with this compound AM

This protocol describes the loading of the cell-permeant AM ester form of this compound into live cells.

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or physiological medium

  • Probenecid (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Loading Solution Preparation:

    • Warm the this compound AM stock solution to room temperature.

    • For a final loading concentration of 1-5 µM, dilute the stock solution in a physiological buffer of choice.

    • To aid in the dispersion of the AM ester in aqueous media, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.

    • (Optional) To reduce the leakage of the de-esterified indicator from the cells, anion-transport inhibitors such as probenecid (1-2.5 mM) can be added to the loading and imaging buffers.

  • Cell Loading:

    • Culture cells on coverslips or in multi-well plates.

    • Remove the culture medium and wash the cells with the physiological buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 15-60 minutes at 20-37°C. The optimal loading concentration, time, and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with indicator-free physiological buffer to remove any extracellular dye.

    • Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the intracellular AM esters by cellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

Loading of this compound Salt Form

The cell-impermeant salt form of this compound can be introduced into cells using the following methods:

  • Microinjection: The this compound salt is dissolved in an appropriate intracellular buffer and directly injected into individual cells using a microneedle.

  • Patch-pipette Infusion: The indicator is included in the solution filling the patch pipette, allowing it to diffuse into the cell upon establishing a whole-cell patch-clamp configuration.

In Situ Calibration of this compound

To obtain quantitative intracellular Ca²⁺ measurements, it is crucial to perform an in situ calibration to determine the indicator's dissociation constant (Kd) within the cellular environment. This is because the Kd can be influenced by the intracellular milieu.

Principle:

The in situ calibration involves permeabilizing the cells to Ca²⁺ using a calcium ionophore (e.g., ionomycin or A23187) and exposing them to a series of buffers with known Ca²⁺ concentrations. This allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence signals, which are then used to calculate the Kd.

Procedure:

  • Load Cells with this compound: Load the cells with this compound AM or the salt form as described above.

  • Determine Fmax:

    • Perfuse the loaded cells with a high Ca²⁺ buffer (e.g., 5-10 mM CaCl₂) containing a calcium ionophore (e.g., 1-5 µM ionomycin).

    • Record the fluorescence intensity until a stable maximum signal (Fmax) is reached.

  • Determine Fmin:

    • Wash out the high Ca²⁺ buffer and ionophore.

    • Perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and the ionophore.

    • Record the fluorescence intensity until a stable minimum signal (Fmin) is reached.

  • Measurements at Intermediate Ca²⁺ Concentrations:

    • Expose the cells to a series of calibration buffers with known intermediate Ca²⁺ concentrations in the presence of the ionophore.

    • Record the fluorescence intensity (F) for each concentration.

  • Calculate Kd: The dissociation constant can be calculated using the following equation:

    Kd = [Ca²⁺]free × (F - Fmin) / (Fmax - F)

    where [Ca²⁺]free is the known free calcium concentration in the calibration buffer.

Visualization of Applications

Signaling Pathway: Mitochondrial Calcium Uniporter

This compound is an excellent tool for studying mitochondrial calcium uptake via the mitochondrial calcium uniporter (MCU), a channel responsible for transporting Ca²⁺ into the mitochondrial matrix. Due to the high Ca²⁺ concentration within the mitochondrial microdomains, a low-affinity indicator like this compound is required for accurate measurement.

Mitochondrial_Calcium_Uniporter cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Ca_cytosol Cytosolic Ca²⁺ MCU Mitochondrial Calcium Uniporter (MCU) Ca_cytosol->MCU High [Ca²⁺] Ca_matrix Mitochondrial Ca²⁺ Metabolism Metabolic Regulation Ca_matrix->Metabolism Apoptosis Apoptotic Signaling Ca_matrix->Apoptosis MCU->Ca_matrix Ca²⁺ Influx

Caption: Mitochondrial calcium uptake via the MCU, a process well-suited for study with this compound.

Experimental Workflow for Cellular Imaging with this compound

The following diagram outlines a typical workflow for a cellular imaging experiment using this compound.

Rhod5N_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Loading Load Cells with this compound Cell_Culture->Loading Rhod5N_Prep Prepare this compound Working Solution Rhod5N_Prep->Loading Stimulation Cellular Stimulation (e.g., agonist, ionophore) Loading->Stimulation Imaging Fluorescence Imaging Stimulation->Imaging BG_Correction Background Subtraction Imaging->BG_Correction ROI_Analysis Region of Interest (ROI) Analysis BG_Correction->ROI_Analysis Calibration In Situ Calibration (optional, for quantitative analysis) ROI_Analysis->Calibration Data_Interpretation Data Interpretation ROI_Analysis->Data_Interpretation Calibration->Data_Interpretation

References

Methodological & Application

Application Notes and Protocols for Mitochondrial Calcium Measurement Using Rhod-5N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent indicator Rhod-5N for the specific measurement of mitochondrial calcium ([Ca²⁺]m) dynamics. This compound is a low-affinity calcium indicator, making it particularly well-suited for detecting the high calcium concentrations typically found within the mitochondrial matrix.

Introduction to this compound

This compound is a rhodamine-based fluorescent dye with a low affinity for calcium, exhibiting a dissociation constant (Kd) in the micromolar to millimolar range.[1][2][3][4] This characteristic allows for the accurate measurement of high calcium concentrations (10 µM to 1 mM) that would saturate high-affinity indicators.[1] The acetoxymethyl (AM) ester form of this compound is a cell-permeant version that readily loads into live cells. Due to its cationic nature, this compound AM preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of this compound within the organelle.

Key Features and Spectral Properties of this compound

A summary of the essential properties of this compound is presented in the table below.

PropertyValueReference
Excitation Maximum (Ca²⁺-bound)~557 nm
Emission Maximum (Ca²⁺-bound)~580 nm
Dissociation Constant (Kd) for Ca²⁺~320 µM
Apparent in situ intramitochondrial Kd~0.5 mM
Recommended Laser Line for Excitation543 nm (HeNe) or 561 nm
Common Emission FilterTRITC filter set

Experimental Protocols

Preparation of Reagents

This compound AM Stock Solution:

  • Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic F-127 Stock Solution:

  • To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) stock solution of Pluronic F-127 in DMSO is recommended.

Loading Buffer:

  • Use a buffered physiological medium appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) with HEPES. The buffer should be serum-free as serum may contain esterases that can cleave the AM ester extracellularly.

Cell Loading Protocol with this compound AM

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a cell culture incubator.

  • Prepare Loading Solution: On the day of the experiment, thaw an aliquot of the this compound AM stock solution. Prepare a working solution of 2 to 20 µM this compound AM in the loading buffer. A final concentration of 4-5 µM is often a good starting point. To improve solubility, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer to a final Pluronic F-127 concentration of 0.04%.

  • Cell Loading: Remove the growth medium from the cells and replace it with the this compound AM loading solution.

  • Incubation: Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary between cell lines.

  • Wash: After incubation, wash the cells twice with fresh, warm loading buffer to remove excess dye.

  • De-esterification: Incubate the cells for an additional 20-30 minutes at 37°C to allow for the complete de-esterification of the this compound AM by intracellular esterases.

  • Imaging: The cells are now ready for imaging. It is recommended to perform imaging in a buffer that maintains cell viability.

Co-staining with a Mitochondrial Marker (Optional but Recommended)

To confirm the mitochondrial localization of the this compound signal, co-staining with a mitochondrial-specific dye is highly recommended. MitoTracker Green FM is a suitable option as its fluorescence is independent of mitochondrial membrane potential and it can be excited by the 488 nm laser line, which is spectrally distinct from this compound.

  • During the final 15-20 minutes of the this compound AM incubation, add MitoTracker Green FM to the loading solution at a final concentration of 100-200 nM.

  • Proceed with the wash and de-esterification steps as described above.

Data Acquisition and Analysis

Confocal Microscopy

Confocal microscopy is the preferred method for imaging mitochondrial calcium with this compound due to its ability to optically section the cells and reduce out-of-focus fluorescence.

Imaging Parameters:

  • Excitation: Use a 543 nm HeNe laser or a 561 nm laser for this compound excitation. For MitoTracker Green, use a 488 nm argon laser.

  • Emission: Collect this compound fluorescence using a long-pass filter (e.g., >570 nm) or a band-pass filter appropriate for a TRITC filter set. Collect MitoTracker Green fluorescence using a band-pass filter around 500-540 nm.

  • Image Acquisition: Acquire images in time-lapse mode to monitor dynamic changes in mitochondrial calcium. Ensure laser power is kept to a minimum to reduce phototoxicity and photobleaching.

Data Analysis
  • Region of Interest (ROI) Selection: Define ROIs corresponding to mitochondria. If co-staining with a mitochondrial marker, create a mitochondrial mask based on the MitoTracker signal and apply it to the this compound channel to specifically measure mitochondrial fluorescence.

  • Background Subtraction: Subtract the background fluorescence from a region of the image that does not contain cells.

  • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of this compound within the mitochondrial ROIs over time.

  • Data Normalization: Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.

Quantitative Data Summary

The following table summarizes quantitative data from studies using this compound for mitochondrial calcium measurement.

ParameterCell TypeStimulusMeasured ValueReference
Mean [Ca²⁺]m PeakHeLa CellsHistamine~25 µM
Mean [Ca²⁺]m Peak with KaempferolHeLa CellsHistamine~75 µM (3-fold increase)
Calibrated [Ca²⁺]m RangePermeabilized CellsCa²⁺ Buffers (4.5-10 µM)100 µM - 1 mM

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis prep_cells Plate Cells load_dye Incubate Cells with This compound AM (30-60 min) prep_cells->load_dye prep_rhod5n Prepare this compound AM Working Solution prep_rhod5n->load_dye wash Wash to Remove Excess Dye load_dye->wash deester De-esterification (20-30 min) wash->deester acquire Acquire Time-Lapse Images (Confocal Microscopy) deester->acquire analyze Image Analysis: ROI Selection, Background Subtraction, Normalization acquire->analyze

Caption: Experimental workflow for mitochondrial calcium measurement using this compound.

Mitochondrial Calcium Signaling Pathway

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion IP3R IP3R Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Ca²⁺ release MCU MCU Ca_mito Mitochondrial Ca²⁺ MCU->Ca_mito increase ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP mPTP mPTP Apoptosis Apoptosis mPTP->Apoptosis Stimulus Agonist (e.g., Histamine) IP3 IP3 Stimulus->IP3 PLC activation IP3->IP3R activates Ca_cyto->MCU uptake Ca_mito->ATP_Synthase stimulates Ca_mito->mPTP overload opens

Caption: Key signaling pathways in mitochondrial calcium regulation.

References

Measuring Endoplasmic Reticulum Calcium Dynamics with Rhod-5N: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical intracellular organelle that serves as a major storage site for calcium ions (Ca²⁺). The concentration of Ca²⁺ within the ER lumen is maintained at high levels, typically in the micromolar to millimolar range, in stark contrast to the low nanomolar concentrations in the cytoplasm. This steep concentration gradient is essential for a multitude of cellular processes, including protein folding and modification, lipid metabolism, and the generation of intracellular Ca²⁺ signals that regulate everything from muscle contraction to gene transcription. Dysregulation of ER Ca²⁺ homeostasis is implicated in a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer, making the accurate measurement of ER Ca²⁺ dynamics a key focus in biomedical research and drug development.

Rhod-5N is a fluorescent Ca²⁺ indicator characterized by its low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[1][2] This property makes it particularly well-suited for measuring the high Ca²⁺ concentrations found within the ER, as it is less likely to become saturated compared to high-affinity indicators. This compound is essentially non-fluorescent in its Ca²⁺-free form and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a spectral shift.[1][3] The acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant version of the dye that can be loaded into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form.

This guide provides detailed protocols for the use of this compound AM to specifically measure ER Ca²⁺ concentration, including cell loading, selective measurement of the ER Ca²⁺ pool, and in situ calibration.

Principle of Measurement

The protocol for measuring ER Ca²⁺ with this compound involves several key steps. First, the cell-permeant this compound AM is loaded into cells, where it accumulates in various compartments, including the cytoplasm and the ER. To specifically measure the ER Ca²⁺ pool, the plasma membrane is selectively permeabilized using a mild detergent like digitonin. This allows the cytosolic pool of this compound to be washed away, while the ER membrane remains intact, trapping the indicator within the ER lumen. The fluorescence of the remaining ER-localized this compound is then measured to monitor changes in luminal Ca²⁺ concentration. To quantify the Ca²⁺ concentration, an in situ calibration is performed to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals, which correspond to the Ca²⁺-free and Ca²⁺-saturated states of the dye within the ER, respectively.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in measuring ER calcium.

ParameterValueReference
Dissociation Constant (Kd) ~320 µM[1]
Measurement Range 10 µM to 1 mM
Excitation Wavelength (Max) ~551 nm (Ca²⁺-bound)
Emission Wavelength (Max) ~576 nm (Ca²⁺-bound)
Recommended Filter Set TRITC
This compound AM Stock Solution 2 to 5 mM in anhydrous DMSO
This compound AM Working Concentration 2 to 20 µM (typically 4-5 µM)
Pluronic® F-127 Concentration 0.02% to 0.04%
Loading Incubation Time 30 to 60 minutes at 37°C

Experimental Protocols

I. Reagent Preparation
  • This compound AM Stock Solution (2-5 mM): Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic® F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Loading Buffer: Use a buffered physiological medium of choice, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).

  • Permeabilization Buffer (Internal Buffer): Prepare a buffer that mimics the intracellular environment. A typical composition is: 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris (pH 7.2), and 2 mM MgATP. On the day of the experiment, add protease inhibitors.

  • Digitonin Stock Solution (10 mM): Prepare a 10 mM stock solution of digitonin in DMSO. Store at -20°C.

  • Calcium Ionophore (A23187 or Ionomycin) Stock Solution (1-10 mM): Prepare a 1-10 mM stock solution of a calcium ionophore in DMSO. Store at -20°C.

  • SERCA Inhibitor (Thapsigargin) Stock Solution (1 mM): Prepare a 1 mM stock solution of thapsigargin in DMSO. Store at -20°C.

  • EGTA Stock Solution (0.5 M): Prepare a 0.5 M stock solution of EGTA, pH adjusted to ~7.2 with NaOH.

II. Cell Loading with this compound AM

This protocol is a general guideline and may require optimization for specific cell types.

  • Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • On the day of the experiment, prepare the this compound AM working solution. Dilute the this compound AM stock solution into the loading buffer to a final concentration of 2-20 µM (a starting concentration of 5 µM is recommended).

  • To aid in the dispersion of the AM ester, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 stock solution before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.

  • Remove the culture medium from the cells and wash once with the loading buffer.

  • Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with the loading buffer to remove excess dye.

III. Selective Measurement of ER Calcium

This step is crucial for isolating the ER Ca²⁺ signal from the cytosolic signal.

  • After washing the loaded cells, replace the loading buffer with the Permeabilization Buffer.

  • To permeabilize the plasma membrane, add digitonin to a final concentration of 10-50 µM. The optimal concentration needs to be determined empirically for each cell type to ensure selective permeabilization of the plasma membrane without affecting the ER membrane.

  • Incubate for 1-5 minutes at room temperature. This allows the cytosolic this compound to be washed out.

  • Gently wash the permeabilized cells twice with the Permeabilization Buffer to remove the remaining cytosolic dye and digitonin.

  • The cells are now ready for imaging the ER-localized this compound.

IV. In Situ Calibration of ER Calcium Signal

To convert the fluorescence intensity of this compound into an approximate Ca²⁺ concentration, an in situ calibration should be performed to determine the minimum (Fmin) and maximum (Fmax) fluorescence.

  • Determination of Fmax (Maximum Fluorescence):

    • After the permeabilization and washing steps, add a calcium ionophore (e.g., 5-10 µM A23187 or ionomycin) to the Permeabilization Buffer containing a high concentration of Ca²⁺ (e.g., 1-2 mM). This will saturate the dye with Ca²⁺.

    • Record the fluorescence intensity until a stable maximum plateau is reached. This value represents Fmax.

  • Determination of Fmin (Minimum Fluorescence):

    • Following the Fmax measurement, chelate all Ca²⁺ by adding a high concentration of EGTA (e.g., 10-20 mM) to the buffer. To facilitate the release of Ca²⁺ from the indicator, the addition of the calcium ionophore should be maintained.

    • Record the fluorescence intensity until a stable minimum is reached. This value represents Fmin.

  • Calculation of ER Ca²⁺ Concentration: The ER Ca²⁺ concentration can then be estimated using the following equation, derived from the law of mass action for a 1:1 binding equilibrium:

    [Ca²⁺]ER = Kd * (F - Fmin) / (Fmax - F)

    Where:

    • [Ca²⁺]ER is the concentration of free calcium in the endoplasmic reticulum.

    • Kd is the dissociation constant of this compound for Ca²⁺ (~320 µM). It is important to note that the in situ Kd may differ from the in vitro value and is influenced by factors such as pH, temperature, and ionic strength.

    • F is the measured fluorescence intensity of the ER-localized this compound.

    • Fmin is the minimum fluorescence intensity in the absence of Ca²⁺.

    • Fmax is the maximum fluorescence intensity at Ca²⁺ saturation.

Visualization of Signaling Pathways and Workflows

ER_Calcium_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Cytosolic_Ca Cytosolic Ca²⁺ (Low nM) SERCA SERCA Pump Cytosolic_Ca->SERCA Uptake ER_Ca ER Ca²⁺ (High µM-mM) ER_Ca->IP3R IP3R->Cytosolic_Ca Ca²⁺ Release SERCA->ER_Ca ATP-dependent Rhod5N_Workflow cluster_calibration In Situ Calibration start Start: Plate Cells loading Load with this compound AM (30-60 min, 37°C) start->loading wash1 Wash to remove excess dye loading->wash1 permeabilize Selectively permeabilize plasma membrane (e.g., Digitonin) wash1->permeabilize wash2 Wash out cytosolic this compound permeabilize->wash2 image Image ER Ca²⁺ Signal wash2->image fmax Determine Fmax (Ionophore + High Ca²⁺) image->fmax fmin Determine Fmin (Ionophore + EGTA) fmax->fmin calculate Calculate [Ca²⁺]ER fmin->calculate end End calculate->end

References

Application Notes and Protocols for Rhod-5N Staining in Cultured Cells and Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Rhod-5N, a low-affinity fluorescent calcium indicator, in both cultured cells and tissue samples. This compound is particularly well-suited for measuring high calcium concentrations (10 µM to 1 mM), making it an ideal tool for studying calcium dynamics within organelles such as mitochondria and the endoplasmic reticulum.[1][2]

I. Product Information and Properties

This compound is a fluorescent dye composed of a BAPTA chelating group and a rhodamine fluorophore.[3] It is essentially non-fluorescent in the absence of divalent cations and exhibits a strong fluorescence enhancement upon binding to Ca2+ with no spectral shift.[2] The acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and can be loaded into live cells, where intracellular esterases cleave the AM group, trapping the active indicator inside.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueNotes
Dissociation Constant (Kd) for Ca2+ ~320 µM[1]In situ apparent intramitochondrial Kd can be around 0.5 mM. The Kd can be influenced by ionic strength and pH, with a reported value of 0.14 mM in high ionic strength solutions and a second dissociation constant of 4.5 mM.
Excitation Wavelength (Peak) 557 nm
Emission Wavelength (Peak) 580 nm
Recommended Working Concentration (Cultured Cells) 4-5 µMThe exact concentration should be determined empirically for each cell line.
Incubation Time (Cultured Cells) 30-60 minutes at 37°CLonger incubation times may improve signal intensity in some cell lines.
Fluorescence Enhancement >100-fold upon Ca2+ binding

II. Signaling Pathway: Mitochondrial Calcium Uniporter (MCU) Activity

This compound's low affinity for calcium makes it an excellent tool for visualizing and quantifying calcium influx into the mitochondria, a process primarily mediated by the mitochondrial calcium uniporter (MCU). The following diagram illustrates this signaling pathway.

MitochondrialCalciumSignaling cluster_mitochondrion Mitochondrial Matrix Cytosolic Ca2+ Cytosolic Ca2+ MCU Mitochondrial Calcium Uniporter (MCU) Cytosolic Ca2+->MCU Mitochondrial Ca2+ Mitochondrial Ca2+ Rhod-5N_bound This compound (Fluorescent) Mitochondrial Ca2+->Rhod-5N_bound Binding NCLX Na+/Ca2+ Exchanger (NCLX) Mitochondrial Ca2+->NCLX Efflux MCU->Mitochondrial Ca2+ Rhod-5N_unbound This compound (Non-fluorescent)

Caption: Mitochondrial calcium influx and efflux pathway measured by this compound.

III. Experimental Workflow

The following diagram outlines the general experimental workflow for staining with this compound AM in both cultured cells and tissue samples.

Rhod5N_Workflow cluster_cultured_cells Cultured Cells cluster_tissue_samples Tissue Samples A1 Seed cells on coverslips or imaging plates A2 Prepare this compound AM working solution (2-20 µM) with 0.04% Pluronic F-127 A1->A2 A3 Incubate cells with This compound AM solution (30-60 min, 37°C) A2->A3 A4 Wash cells with buffer to remove excess dye A3->A4 A5 Image cells using fluorescence microscopy (Ex/Em: ~557/580 nm) A4->A5 End End A5->End B1 Prepare acute tissue slices (e.g., brain, heart) B2 Incubate slices in oxygenated A-CSF containing this compound AM B1->B2 B3 Allow for de-esterification of the dye B2->B3 B4 Transfer slice to imaging chamber with fresh A-CSF B3->B4 B5 Image using confocal or two-photon microscopy B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: General experimental workflow for this compound staining.

IV. Experimental Protocols

A. Staining of Cultured Cells

This protocol is a general guideline for loading this compound AM into live cells. Optimization may be required for different cell types.

Materials:

  • This compound AM

  • Anhydrous DMSO

  • Hanks and Hepes buffer (HHBS) or other preferred buffer

  • Pluronic® F-127

  • Cultured cells on coverslips or in a black-wall/clear-bottom plate

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC) or a fluorescence plate reader

Procedure:

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a 2 to 20 µM this compound AM working solution in your buffer of choice. For most cell lines, a final concentration of 4-5 µM is recommended. To aid in dissolving the AM ester, add 0.04% Pluronic® F-127.

  • Cell Loading: a. Grow cells on a suitable imaging substrate overnight. b. Remove the growth medium. If serum interferes with your experiment, wash the cells with HHBS. c. Add the this compound AM working solution to the cells. d. Incubate at 37°C for 30 to 60 minutes.

  • Washing: Remove the dye-containing solution and wash the cells with HHBS or your buffer of choice to remove any excess probe.

  • Imaging: a. Add buffer back to the cells. b. If applicable, add your stimulant of interest. c. Immediately begin imaging using a fluorescence microscope (Ex/Em = ~557/580 nm) or a fluorescence plate reader (Ex/Em = 540/590 nm).

B. Staining of Acute Brain Slices

This protocol is adapted from general brain slice preparation and staining procedures for live imaging.

Materials:

  • Rodent brain

  • Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)

  • This compound AM

  • Vibratome

  • Incubation and imaging chambers

  • Confocal or two-photon microscope

Procedure:

  • Slice Preparation: a. Anesthetize the animal and perfuse with ice-cold, oxygenated aCSF. b. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. c. Cut 200-300 µm thick slices using a vibratome in ice-cold, oxygenated aCSF.

  • Dye Loading: a. Transfer slices to an incubation chamber with oxygenated aCSF at room temperature. b. Prepare a loading solution of aCSF containing 5-10 µM this compound AM. c. Incubate the slices in the loading solution for 30-60 minutes at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.

  • De-esterification: Transfer the slices to a fresh, oxygenated aCSF solution and allow them to rest for at least 30 minutes to ensure complete de-esterification of the dye.

  • Imaging: a. Transfer a single slice to the imaging chamber on the microscope stage, continuously perfused with oxygenated aCSF. b. Locate the region of interest and begin imaging using appropriate excitation and emission wavelengths.

C. Staining of Cardiac Tissue Slices

This protocol provides a method for staining viable cardiomyocytes in fresh cardiac tissue slices.

Materials:

  • Heart tissue

  • Tyrode's solution

  • This compound AM

  • Vibratome or similar tissue slicer

  • Incubation and imaging chambers

  • Confocal microscope

Procedure:

  • Slice Preparation: Prepare 200-300 µm thick cardiac slices using a vibratome in cold Tyrode's solution.

  • Dye Loading: a. A method of local intramural injection of the dye may be more effective than coronary infusion for low-affinity dyes. b. Alternatively, incubate slices in Tyrode's solution containing 5-10 µM this compound AM for 30-60 minutes at 37°C.

  • Washing and De-esterification: Wash the slices with fresh Tyrode's solution and allow for a 30-minute de-esterification period.

  • Imaging: Transfer the slice to an imaging chamber and visualize using a confocal microscope with appropriate laser lines and filters.

V. Applications in Drug Discovery

This compound is a valuable tool in drug discovery for screening compounds that modulate calcium signaling pathways, particularly those involving high calcium concentrations.

  • Screening for Modulators of Mitochondrial Calcium Uptake: this compound can be used in high-throughput screening assays to identify compounds that inhibit or enhance the activity of the mitochondrial calcium uniporter.

  • Assessing Drug-Induced Calcium Overload: The dye can be used to study the effects of drug candidates on calcium homeostasis and to identify compounds that may cause cytotoxicity through mitochondrial calcium overload.

  • Investigating Store-Operated Calcium Entry (SOCE): While less common, the sustained influx of calcium during SOCE can be monitored with lower affinity indicators in certain contexts. Ionomycin, a calcium ionophore, can be used as a positive control to induce a biphasic calcium response, representing release from internal stores followed by influx.

VI. Troubleshooting

IssuePossible CauseSolution
Low Fluorescence Signal Incomplete hydrolysis of AM ester.Increase the de-esterification time after loading.
Low dye concentration.Optimize the loading concentration of this compound AM.
Insufficient stimulus to elicit a large Ca2+ transient.Use a positive control like ionomycin to confirm cell loading and dye response.
High Background Fluorescence Incomplete removal of extracellular dye.Ensure thorough washing after the loading step.
Cell death.Use a viability stain to assess cell health.
Compartmentalization of Dye The AM ester form can sometimes accumulate in organelles.This is an intended feature for measuring organellar calcium. Co-stain with organelle-specific markers to confirm localization.

References

Application Notes and Protocols for Enhanced Cell Loading of Rhod-5N AM using Pluronic F-127

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-5N AM is a fluorescent indicator invaluable for measuring intracellular calcium (Ca2+) concentrations, particularly within compartments of high calcium concentration due to its low binding affinity (Kd ≈ 19-320 µM).[1][2][3][4] As an acetoxymethyl (AM) ester, this compound AM can permeate the cell membrane. Once inside the cell, intracellular esterases hydrolyze the AM ester group, trapping the active this compound indicator within the cytosol.[2] However, the hydrophobic nature of AM esters can lead to challenges in achieving efficient and uniform cell loading in aqueous media. Pluronic F-127, a nonionic surfactant, is widely used to overcome this issue by facilitating the dispersion of hydrophobic AM esters in physiological solutions, thereby enhancing cell loading. This document provides detailed protocols and application notes for the effective use of Pluronic F-127 with this compound AM for improved cell loading and intracellular Ca2+ measurement.

Data Presentation

The following tables summarize the key quantitative parameters for the preparation and use of this compound AM and Pluronic F-127.

Table 1: Stock Solution Preparation

ReagentSolventConcentrationStorage Conditions
This compound AMAnhydrous DMSO1-5 mM-20°C, desiccated, protected from light
Pluronic F-127Anhydrous DMSO20% (w/v)Room temperature; Do NOT refrigerate or freeze
Pluronic F-127Distilled Water10% (w/v)Room temperature; Do NOT refrigerate or freeze

Table 2: Working Solution and Loading Protocol Parameters

ParameterRecommended RangeNotes
This compound AM Final Concentration 1-10 µM (typically 4-5 µM)The optimal concentration should be determined empirically for each cell type.
Pluronic F-127 Final Concentration 0.02% - 0.1% (typically ~0.04%)Use the minimum concentration necessary to achieve adequate loading.
Incubation Temperature Room temperature or 37°CLoading at room temperature may reduce dye compartmentalization into organelles like mitochondria.
Incubation Time 10 - 60 minutes (or longer)Optimal time can vary depending on the cell line. Longer incubation may improve signal intensity.
Probenecid (optional) 0.5 - 1.0 mMCan be added to reduce leakage of the de-esterified indicator from cells containing organic anion transporters.

Experimental Protocols

I. Preparation of Stock Solutions

A. This compound AM Stock Solution (1-5 mM in DMSO)

  • Bring the vial of this compound AM to room temperature before opening.

  • Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a stock solution concentration of 1-5 mM.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture.

B. Pluronic F-127 Stock Solution (20% w/v in DMSO)

  • Weigh out 2 g of Pluronic F-127 powder.

  • Add it to 10 mL of anhydrous DMSO.

  • Heating at approximately 40-65°C for 5-20 minutes may be necessary to fully dissolve the Pluronic F-127. Vortex periodically.

  • Store the solution at room temperature. Note: Do not refrigerate or freeze, as this can cause the Pluronic F-127 to solidify. If solidification occurs, warm the solution to 37-50°C until it becomes a clear liquid again.

II. Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Prepare Dye-Loading Solution:

    • Immediately before use, mix equal volumes of the this compound AM stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube.

    • Dilute this mixture into your physiological buffer of choice (e.g., Hanks and Hepes buffer - HHBS) to achieve the final desired this compound AM concentration (typically 1-10 µM) and Pluronic F-127 concentration (typically ~0.04%).

    • If using probenecid to prevent dye leakage, add it to the final loading solution at a concentration of 0.5-1.0 mM.

  • Cell Loading:

    • Culture cells on coverslips or in microplates as required for your experiment.

    • Remove the cell culture medium.

    • Add the prepared dye-loading solution to the cells.

    • Incubate at either room temperature or 37°C for 10-60 minutes. The optimal time and temperature should be determined empirically. Loading at room temperature may minimize dye sequestration into mitochondria.

  • Wash Step:

    • After incubation, remove the dye-loading solution.

    • Wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove excess dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

  • De-esterification:

    • Incubate the cells in fresh buffer for an additional 30 minutes at the desired temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.

  • Imaging:

    • The cells are now ready for fluorescence imaging. This compound has excitation/emission maxima of approximately 551/576 nm, respectively.

Visualizations

Signaling Pathway and Mechanism of Action

Rhod5N_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space Rhod5N_AM_Pluronic This compound AM + Pluronic F-127 Rhod5N_AM This compound AM Rhod5N_AM_Pluronic->Rhod5N_AM Crosses Cell Membrane Rhod5N This compound (Active) Rhod5N_AM->Rhod5N Hydrolysis Esterases Intracellular Esterases Esterases->Rhod5N_AM Calcium Ca²⁺ Rhod5N_Ca This compound-Ca²⁺ Complex (Fluorescent) Rhod5NCalcium Rhod5NCalcium Rhod5NCalcium->Rhod5N_Ca Experimental_Workflow cluster_prep Solution Preparation cluster_loading Cell Loading & Imaging Stock_Rhod5N Prepare 1-5 mM This compound AM in DMSO Working_Solution Mix & Dilute to final [this compound AM] & [Pluronic] Stock_Rhod5N->Working_Solution Stock_Pluronic Prepare 20% w/v Pluronic F-127 in DMSO Stock_Pluronic->Working_Solution Add_Dye Add Working Solution to Cells Working_Solution->Add_Dye Incubate Incubate for 10-60 min at RT or 37°C Add_Dye->Incubate Wash Wash Cells 2-3x with Buffer Incubate->Wash Deesterify Incubate 30 min for De-esterification Wash->Deesterify Image Fluorescence Imaging (Ex/Em ~551/576 nm) Deesterify->Image

References

Application Notes and Protocols for Rhod-5N in Fluorescence Microscopy and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhod-5N

This compound is a fluorescent calcium indicator characterized by its low affinity for calcium ions (Ca²⁺), making it an invaluable tool for measuring high concentrations of Ca²⁺ within cellular compartments and in the extracellular space.[1][2] Structurally, it comprises a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group linked to a rhodamine fluorophore.[3] In its unbound state, this compound is essentially non-fluorescent; however, upon binding to Ca²⁺, it exhibits a significant enhancement in fluorescence intensity with minimal spectral shift.[1][2] This property allows for the sensitive detection of Ca²⁺ fluxes in environments where concentrations can reach micromolar to millimolar ranges, a scenario where high-affinity indicators would be saturated.

The cell-permeant acetoxymethyl (AM) ester form, this compound AM, allows for straightforward loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm.

Key Applications

  • Measurement of Ca²⁺ in High-Concentration Environments: this compound is particularly well-suited for measuring Ca²⁺ levels in organelles such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria, where resting Ca²⁺ concentrations are significantly higher than in the cytosol.

  • Monitoring Ca²⁺ Release from Intracellular Stores: Its low affinity makes it ideal for studying the dynamics of Ca²⁺ release from the ER/SR through channels like the inositol 1,4,5-trisphosphate receptor (IP₃R) and ryanodine receptor (RyR).

  • Drug Screening and Development: In the context of drug discovery, this compound can be employed in high-throughput screening assays to identify compounds that modulate the activity of ion channels and receptors involved in Ca²⁺ signaling pathways.

  • Neuroscience Research: Useful for investigating neuronal processes that involve large and rapid changes in intracellular Ca²⁺, such as neurotransmitter release.

  • Cardiomyocyte Research: Applicable for studying excitation-contraction coupling in heart muscle cells, which is characterized by substantial Ca²⁺ transients.

Quantitative Data

The photophysical and binding properties of this compound are summarized in the table below. It is important to note the discrepancy in the reported dissociation constant (Kd) for Ca²⁺, which may be influenced by experimental conditions such as ionic strength and pH.

PropertyValueReference(s)
Excitation Maximum (Ca²⁺-bound) ~551 - 557 nm
Emission Maximum (Ca²⁺-bound) ~576 - 580 nm
Dissociation Constant (Kd) for Ca²⁺ ~320 µM
19 µM
Fluorescence Enhancement upon Ca²⁺ Binding >100-fold
Fluorescence Quantum Yield Low (unbound), significantly increases upon Ca²⁺ binding (specific value not consistently reported)
Recommended Measurement Range 10 µM to 1 mM Ca²⁺

Signaling Pathway Visualization

IP₃-Mediated Calcium Release from the Endoplasmic Reticulum

This signaling pathway is a fundamental mechanism for intracellular calcium mobilization and is a prime application for this compound due to the high concentration of calcium released from the ER. The process begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the plasma membrane, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel on the ER membrane. This binding event opens the channel, allowing the rapid efflux of stored Ca²⁺ from the ER into the cytosol, leading to a significant, transient increase in intracellular calcium concentration.

IP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Signal Signal (e.g., Hormone, Neurotransmitter) GPCR_RTK GPCR / RTK Signal->GPCR_RTK Binds to PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates DAG DAG PIP2->DAG Generates IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds to Ca_cytosol [Ca²⁺]↑ Cellular_Response Downstream Cellular Response (e.g., Enzyme Activation, Gene Transcription) Ca_cytosol->Cellular_Response Initiates Ca_ER High [Ca²⁺] IP3R->Ca_ER Opens channel for Ca_ER->Ca_cytosol Release

IP₃-mediated Ca²⁺ release from the ER.

Experimental Protocols

Protocol 1: Loading of this compound AM into Adherent Cells for Fluorescence Microscopy

This protocol provides a general guideline for loading this compound AM into adherent cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)

  • Probenecid (optional)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Stock Solution Preparation:

  • Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.

  • For ease of use, dispense the stock solution into single-use aliquots and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

Dye Loading Protocol:

  • On the day of the experiment, thaw an aliquot of the this compound AM stock solution and the Pluronic® F-127 stock solution to room temperature.

  • Prepare a loading buffer by diluting the this compound AM stock solution into HBSS/HEPES to a final concentration of 4-5 µM.

  • To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the required volume of the this compound AM stock with an equal volume of the 20% Pluronic® F-127 stock solution, and then dilute this mixture into the HBSS/HEPES. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

  • (Optional) If your cells express organic anion transporters, which can extrude the de-esterified indicator, add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit this process.

  • Aspirate the culture medium from the cells and wash once with HBSS/HEPES.

  • Add the this compound AM loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal incubation time may need to be determined empirically for each cell line.

  • After incubation, wash the cells two to three times with fresh, warm HBSS/HEPES to remove any excess, non-hydrolyzed dye.

  • Incubate the cells for an additional 30 minutes in fresh HBSS/HEPES to allow for complete de-esterification of the intracellular this compound AM.

  • The cells are now ready for imaging.

Experimental Workflow for Imaging Ca²⁺ Release

The following diagram illustrates a typical workflow for an experiment designed to measure agonist-induced calcium release from the endoplasmic reticulum using this compound.

Experimental_Workflow A 1. Cell Culture Plate adherent cells on glass-bottom dishes. B 2. Prepare this compound AM Loading Buffer (4-5 µM this compound AM, 0.04% Pluronic F-127 in HBSS) A->B C 3. Dye Loading Incubate cells with loading buffer for 30-60 min at 37°C. B->C D 4. Wash and De-esterification Wash cells with HBSS and incubate for 30 min to allow for complete de-esterification. C->D E 5. Baseline Fluorescence Imaging Mount the dish on the microscope. Acquire baseline fluorescence images. D->E F 6. Agonist Stimulation Add a Ca²⁺-mobilizing agonist (e.g., ATP, carbachol) to the dish. E->F G 7. Time-Lapse Imaging Immediately begin acquiring a time-series of fluorescence images to capture the Ca²⁺ transient. F->G H 8. Data Analysis Quantify the change in fluorescence intensity over time in regions of interest (ROIs). G->H

Workflow for measuring agonist-induced Ca²⁺ release.
Protocol 2: In Vitro Characterization of this compound Fluorescence

This protocol describes a method for characterizing the fluorescence response of this compound to varying concentrations of Ca²⁺ in a cell-free system. This is useful for determining the Kd under specific experimental buffer conditions.

Materials:

  • This compound (salt form)

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Calcium stock solution (e.g., 100 mM CaCl₂ in the same buffer)

  • EGTA stock solution (e.g., 100 mM in the same buffer)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound in the calcium-free buffer at a concentration of approximately 1 µM.

  • Prepare a series of calcium-EGTA buffers with known free Ca²⁺ concentrations spanning the expected Kd of this compound (e.g., 1 µM to 10 mM). This can be achieved using a calcium calibration buffer kit or by calculation using software such as MaxChelator.

  • For each free Ca²⁺ concentration, mix the this compound working solution with the corresponding calcium-EGTA buffer.

  • Measure the fluorescence intensity of each sample using excitation and emission wavelengths appropriate for this compound (e.g., Ex: 550 nm, Em: 580 nm).

  • To determine the minimum fluorescence (F_min), measure the fluorescence of this compound in the calcium-free buffer with excess EGTA (e.g., 10 mM).

  • To determine the maximum fluorescence (F_max), measure the fluorescence of this compound in a buffer with a saturating concentration of Ca²⁺ (e.g., ≥10 mM).

  • Plot the fluorescence intensity as a function of the free Ca²⁺ concentration.

  • The data can be fitted to the following equation to determine the dissociation constant (Kd):

    [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

    where F is the fluorescence intensity at a given Ca²⁺ concentration.

Data Presentation and Analysis

For imaging experiments, data is typically presented as the change in fluorescence intensity over time. This can be expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation. This normalization helps to account for variations in dye loading and cell thickness. For quantitative measurements of Ca²⁺ concentration, a calibration curve generated using the in vitro protocol or by in situ calibration methods is required.

Conclusion

This compound is a powerful fluorescent indicator for the investigation of cellular processes involving high calcium concentrations. Its low affinity for Ca²⁺ allows for the dynamic measurement of calcium fluxes in environments that would saturate high-affinity probes. The availability of a cell-permeant form simplifies its application in live-cell imaging. By following the detailed protocols and understanding its properties, researchers can effectively utilize this compound to gain valuable insights into the complex world of calcium signaling.

References

Quantitative Calcium Measurements with Rhod-5N: In Situ Calibration for Accurate Cellular Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhod-5N is a low-affinity fluorescent calcium (Ca²⁺) indicator designed for measuring high concentrations of Ca²⁺, making it particularly well-suited for studying Ca²⁺ dynamics within cellular organelles such as the mitochondria and endoplasmic reticulum (ER). Unlike high-affinity indicators that become saturated at high Ca²⁺ levels, this compound's dissociation constant (Kd) in the micromolar to millimolar range allows for quantitative measurements in environments where Ca²⁺ concentrations can reach hundreds of micromolar or even millimolar levels.[1][2][3] This document provides detailed protocols for using this compound, with a focus on in situ calibration to ensure accurate quantitative data.

This compound is essentially non-fluorescent in its Ca²⁺-free form and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][3] It is available as a cell-impermeant salt (for direct loading via microinjection or in permeabilized cells) and a cell-permeant acetoxymethyl (AM) ester form (this compound, AM) for loading into intact cells. The AM ester is cleaved by intracellular esterases, trapping the active indicator inside the cell.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a comparison with other low-affinity Ca²⁺ indicators.

Table 1: Spectroscopic and Chemical Properties of this compound

PropertyValueReference
Excitation Maximum (Ca²⁺-bound)~551-557 nm
Emission Maximum (Ca²⁺-bound)~576-581 nm
Dissociation Constant (Kd) in vitro~320 µM
Dissociation Constant (Kd) in situ (mitochondria)~0.5 mM
Recommended Measurement Range10 µM to 1 mM

Table 2: Comparison of Low-Affinity Calcium Indicators

IndicatorKd (µM)Excitation/Emission (nm)Key Features
This compound ~320 (in vitro) ~557/581 Red emission, suitable for mitochondrial measurements.
Fluo-5N~90~494/516Green emission, lower affinity than Fluo-4.
Oregon Green BAPTA-5N~20~494/523Green emission, higher affinity than this compound.
Mag-Fura-2~25-53~330/510 (ratiometric)UV-excitable, ratiometric, also sensitive to Mg²⁺.

Signaling Pathways

This compound is instrumental in elucidating signaling pathways that involve large fluctuations in intracellular Ca²⁺ concentrations, particularly within organelles.

Mitochondrial Calcium Signaling

Mitochondria play a crucial role in shaping cytosolic Ca²⁺ signals by taking up and releasing Ca²⁺. This process influences cellular metabolism and apoptosis. This compound's low affinity makes it ideal for measuring the high Ca²⁺ levels within the mitochondrial matrix. The diagram below illustrates the key components of mitochondrial Ca²⁺ transport.

Mitochondrial_Ca_Signaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Cytosolic_Ca Cytosolic Ca²⁺ (~100 nM) MCU Mitochondrial Calcium Uniporter (MCU) Cytosolic_Ca->MCU Uptake (driven by ΔΨm) Mitochondrial_Ca Mitochondrial Ca²⁺ (µM - mM range) NCLX Na⁺/Ca²⁺/Li⁺ Exchanger (NCLX) Mitochondrial_Ca->NCLX Efflux Rhod5N This compound measures [Ca²⁺]mito Mitochondrial_Ca->Rhod5N MCU->Mitochondrial_Ca NCLX->Cytosolic_Ca

Caption: Mitochondrial calcium import and export machinery.

Endoplasmic Reticulum Calcium Release

The ER is the primary intracellular Ca²⁺ store. The release of Ca²⁺ from the ER through IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs) generates cytosolic Ca²⁺ signals that regulate a vast array of cellular processes. This compound can be used to measure Ca²⁺ dynamics within the ER lumen.

ER_Ca_Signaling cluster_er ER Lumen cluster_cytosol Cytosol cluster_membrane ER Membrane ER_Ca ER Ca²⁺ (100-800 µM) IP3R IP₃ Receptor ER_Ca->IP3R Release RyR Ryanodine Receptor ER_Ca->RyR Release Cytosolic_Ca Cytosolic Ca²⁺ (~100 nM) SERCA SERCA Pump Cytosolic_Ca->SERCA Uptake (ATP-dependent) IP3R->Cytosolic_Ca RyR->Cytosolic_Ca SERCA->ER_Ca Agonist Agonist PLC PLC Agonist->PLC IP3 IP₃ PLC->IP3 IP3->IP3R

Caption: Major pathways of calcium release and uptake by the ER.

Experimental Protocols

Protocol 1: Loading this compound, AM into Adherent Cells

This protocol describes the loading of the cell-permeant form of this compound into adherent cells for subsequent fluorescence microscopy.

Materials:

  • This compound, AM (AAT Bioquest or equivalent)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

  • Adherent cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Buffer:

    • On the day of the experiment, thaw the this compound, AM and Pluronic® F-127 stock solutions.

    • For a final loading concentration of 5 µM this compound, AM, mix the this compound, AM stock solution with an equal volume of 20% Pluronic® F-127.

    • Dilute this mixture into pre-warmed (37°C) HHBS to achieve the final desired concentration (typically 2-10 µM). The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • Wash the cultured cells twice with pre-warmed HHBS.

    • Add the this compound, AM loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and concentration may need to be determined empirically for each cell type.

  • De-esterification:

    • After loading, wash the cells twice with pre-warmed HHBS to remove excess dye.

    • Incubate the cells in fresh HHBS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip or dish onto the microscope stage.

    • Excite the cells at ~550 nm and collect the emission at ~580 nm.

    • Acquire baseline fluorescence before stimulating the cells with an agonist of interest.

Protocol 2: In Situ Calibration of this compound

This protocol describes the determination of the minimum (Fmin) and maximum (Fmax) fluorescence signals required for the quantitative calculation of Ca²⁺ concentration. This is achieved by permeabilizing the cells with a Ca²⁺ ionophore.

Materials:

  • This compound loaded cells (from Protocol 1)

  • Calcium-free buffer (e.g., HHBS with 10 mM EGTA)

  • High calcium buffer (e.g., HHBS with 10 mM CaCl₂)

  • Ionomycin or 4-bromo A-23187 (Ca²⁺ ionophore)

  • Digitonin or saponin (optional, for selective plasma membrane permeabilization)

Procedure:

  • Experimental Setup:

    • Place the this compound loaded cells on the microscope and acquire a baseline fluorescence image (F).

  • Determination of Fmax (Maximum Fluorescence):

    • Perfuse the cells with the high calcium buffer containing a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the indicator.

    • Record the fluorescence intensity until a stable maximum plateau is reached. This value represents Fmax.

  • Determination of Fmin (Minimum Fluorescence):

    • After determining Fmax, perfuse the cells with the calcium-free buffer containing the same concentration of the Ca²⁺ ionophore. This will chelate all free Ca²⁺, resulting in the minimum fluorescence signal from the indicator.

    • Record the fluorescence intensity until a stable minimum is reached. This value represents Fmin.

  • Background Subtraction:

    • It is crucial to subtract the background fluorescence from all measurements (F, Fmin, and Fmax). The background can be determined from a region of the image that does not contain any cells.

Data Analysis: The intracellular Ca²⁺ concentration ([Ca²⁺]) can be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where:

  • Kd is the dissociation constant of this compound. For mitochondrial measurements, the in situ Kd of ~0.5 mM should be used. For other compartments, the Kd may need to be determined empirically.

  • F is the fluorescence intensity of the indicator at a given time point.

  • Fmin is the minimum fluorescence intensity in the absence of Ca²⁺.

  • Fmax is the maximum fluorescence intensity at Ca²⁺ saturation.

Workflow and Logical Relationships

The following diagram outlines the complete workflow for quantitative Ca²⁺ measurements using this compound with in situ calibration.

Rhod5N_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calib In Situ Calibration cluster_analysis Data Analysis prep_stock Prepare this compound, AM and Pluronic F-127 Stocks prep_buffer Prepare Loading Buffer prep_stock->prep_buffer load_dye Load Cells with This compound, AM prep_buffer->load_dye prep_cells Culture Adherent Cells prep_cells->load_dye deesterify De-esterification load_dye->deesterify acquire_data Acquire Baseline & Experimental Fluorescence (F) deesterify->acquire_data add_ionophore_max Add Ionophore + High Ca²⁺ acquire_data->add_ionophore_max background_subtract Background Subtraction acquire_data->background_subtract measure_fmax Measure Fmax add_ionophore_max->measure_fmax add_ionophore_min Add Ionophore + Zero Ca²⁺ (EGTA) measure_fmax->add_ionophore_min measure_fmax->background_subtract measure_fmin Measure Fmin add_ionophore_min->measure_fmin measure_fmin->background_subtract calculate_ca Calculate [Ca²⁺] using Grynkiewicz Equation background_subtract->calculate_ca interpret_results Interpret Biological Significance calculate_ca->interpret_results

Caption: Experimental workflow for quantitative calcium imaging.

References

Application Notes and Protocols for Studying Calcium Dynamics in Skeletal Muscle Using Rhod-5N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-5N is a low-affinity fluorescent indicator for calcium (Ca²⁺), making it a valuable tool for investigating cellular compartments and events characterized by high calcium concentrations, such as the sarcoplasmic reticulum (SR) and mitochondria in skeletal muscle. Its fluorescence is significantly enhanced upon binding to Ca²⁺, allowing for the dynamic measurement of calcium fluxes. These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its use in various skeletal muscle preparations, and guidance on data analysis and interpretation.

Properties of this compound

This compound is a member of the rhodamine family of fluorescent dyes, characterized by its long-wavelength excitation and emission spectra, which helps to minimize autofluorescence from biological samples. As a low-affinity indicator, it is not easily saturated by the high Ca²⁺ concentrations found in intracellular stores, enabling the monitoring of large and rapid changes in Ca²⁺ levels.

Quantitative Data Summary

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺ ~320 µM[1][2]
Excitation Wavelength (Ca²⁺-bound) ~552 nm[3]
Emission Wavelength (Ca²⁺-bound) ~581 nm[3]
Molar Extinction Coefficient (ε) (Ca²⁺-bound) ~82,000 cm⁻¹M⁻¹[3]
Fluorescence Essentially non-fluorescent in the absence of divalent cations; strong fluorescence enhancement upon binding Ca²⁺.
Formulations Cell-permeant acetoxymethyl (AM) ester and cell-impermeant tripotassium salt.

Key Applications in Skeletal Muscle Research

  • Monitoring Sarcoplasmic Reticulum (SR) Ca²⁺ Dynamics: this compound's low affinity makes it suitable for directly measuring Ca²⁺ concentration changes within the SR during excitation-contraction coupling and in response to pharmacological agents.

  • Investigating Mitochondrial Ca²⁺ Uptake: The AM ester form of this compound can preferentially accumulate in mitochondria, allowing for the study of mitochondrial Ca²⁺ handling in response to cellular stimulation and stress.

  • Characterizing Ca²⁺ Release Events: While its kinetics may not be fast enough to resolve the fastest Ca²⁺ transients in the cytosol of skeletal muscle, it can be used to study bulk Ca²⁺ release from the SR.

Advantages and Limitations

Advantages:

  • Low Affinity: Ideal for measuring high Ca²⁺ concentrations in intracellular stores without saturation.

  • Long-Wavelength Spectra: Reduces background autofluorescence and minimizes phototoxicity.

  • High Dynamic Range: Exhibits a large increase in fluorescence upon Ca²⁺ binding.

  • Selectivity: As a tetracarboxylate indicator, it has good selectivity for Ca²⁺ over magnesium (Mg²⁺).

Limitations:

  • Slow Kinetics: this compound's fluorescence response may not be fast enough to accurately track the rapid kinetics of cytosolic Ca²⁺ transients in skeletal muscle. Studies have shown that the decay of the this compound fluorescence signal is slower than the actual Ca²⁺ transient.

  • Signal Instability: In some preparations, the fluorescence signal of this compound has been observed to decrease over time after loading into skeletal muscle fibers, which may complicate long-term experiments.

  • Non-Ratiometric: As a single-wavelength indicator, its fluorescence intensity can be affected by factors such as dye concentration, photobleaching, and changes in cell volume.

Experimental Protocols

I. Preparation of Primary Skeletal Myotubes

This protocol describes the isolation and differentiation of primary myoblasts from mouse skeletal muscle, which can then be used for Ca²⁺ imaging experiments with this compound.

  • Materials:

    • Hindlimb muscles from 4-8 week old mice

    • DMEM (Dulbecco's Modified Eagle Medium)

    • Fetal Bovine Serum (FBS)

    • Horse Serum (HS)

    • Penicillin-Streptomycin

    • Collagenase Type II

    • Dissection tools

    • Tissue culture plates

  • Procedure:

    • Muscle Isolation: Euthanize the mouse according to institutional guidelines. Dissect hindlimb muscles and place them in cold DMEM.

    • Digestion: Mince the muscle tissue into small pieces and digest with Collagenase Type II solution (e.g., 0.2%) at 37°C with gentle agitation until the tissue is dissociated.

    • Cell Isolation: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin).

    • Plating: Plate the cells on collagen-coated dishes. Myoblasts will adhere and proliferate.

    • Differentiation: Once the myoblasts reach high confluency, switch to a differentiation medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin) to induce fusion into myotubes. Myotubes are typically ready for experiments after 3-5 days in differentiation medium.

II. Loading this compound AM into Cultured Myotubes

  • Materials:

    • This compound AM

    • Anhydrous DMSO

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Procedure:

    • Stock Solution Preparation: Prepare a 2-5 mM stock solution of this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

    • Working Solution Preparation: On the day of the experiment, prepare a working solution of 2-10 µM this compound AM in HBSS. To aid in dye loading, 0.02-0.04% Pluronic F-127 can be included.

    • Cell Loading: Replace the culture medium with the this compound AM working solution and incubate the cells at 37°C for 30-60 minutes.

    • Washing: After incubation, wash the cells 2-3 times with fresh, warm HBSS to remove excess dye.

    • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

    • Imaging: The cells are now ready for fluorescence imaging.

III. Microinjection of this compound Salt into Isolated Single Muscle Fibers

This method is suitable for introducing the cell-impermeant salt form of this compound directly into the cytosol of single muscle fibers.

  • Materials:

    • This compound tripotassium salt

    • Internal solution (e.g., containing KCl, MOPS, at appropriate pH)

    • Micropipettes

    • Micromanipulator and injection system

    • Isolated single muscle fibers

  • Procedure:

    • Prepare Injection Solution: Dissolve this compound tripotassium salt in the internal solution to a final concentration of 100-500 µM.

    • Pull Micropipettes: Pull sharp micropipettes with a tip diameter of ~1 µm.

    • Backfill Pipette: Backfill the micropipette with the this compound injection solution.

    • Position Fiber: Secure an isolated single muscle fiber in the experimental chamber.

    • Microinjection: Under microscopic guidance, carefully insert the micropipette into the muscle fiber and apply gentle positive pressure to inject the dye. Monitor the injection process to avoid damaging the fiber.

    • Equilibration: Allow the dye to equilibrate within the fiber for at least 30 minutes before starting the experiment.

Data Analysis

1. Image Acquisition and Processing

  • Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for this compound (e.g., TRITC filter set).

  • Correct for background fluorescence by subtracting the fluorescence intensity of a region of interest outside the cells.

2. Quantifying Fluorescence Changes

For non-ratiometric indicators like this compound, fluorescence changes are typically expressed as the relative change in fluorescence (ΔF/F₀):

ΔF/F₀ = (F - F₀) / F₀

Where:

  • F is the fluorescence intensity at a given time point.

  • F₀ is the baseline fluorescence intensity before stimulation.

3. In Situ Calibration for Estimating [Ca²⁺]

To convert fluorescence signals into absolute Ca²⁺ concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment.

  • Procedure:

    • Determine Fmax: Expose the cells to a solution containing a high concentration of Ca²⁺ (e.g., 10 mM) and a Ca²⁺ ionophore (e.g., ionomycin) to saturate the dye with Ca²⁺. The resulting fluorescence intensity is Fmax.

    • Determine Fmin: Subsequently, replace the high Ca²⁺ solution with a Ca²⁺-free solution containing a Ca²⁺ chelator (e.g., 10 mM EGTA) to determine the fluorescence of the Ca²⁺-free indicator, Fmin.

    • Calculate [Ca²⁺]: The intracellular Ca²⁺ concentration can then be calculated using the following equation:

      [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

4. Addressing Limitations in Data Interpretation

  • Slow Kinetics: Be cautious when interpreting the absolute timing of rapid Ca²⁺ transients. The measured fluorescence change may lag behind the true physiological event.

  • Signal Rundown: If a gradual decrease in baseline fluorescence is observed, this should be corrected for during analysis, for example by fitting a function to the baseline drift.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the loading concentration of this compound AM.

    • Increase the incubation time.

    • Ensure the Pluronic F-127 is properly dissolved and mixed.

    • Check the health of the cells; unhealthy cells may not load the dye efficiently.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Use a high-quality physiological buffer.

    • Check for autofluorescence from the culture dish or immersion oil.

  • Phototoxicity or Photobleaching:

    • Reduce the intensity and duration of the excitation light.

    • Use a neutral density filter.

    • Acquire images at a lower frequency.

Visualizations

G cluster_EC_Coupling Excitation-Contraction Coupling in Skeletal Muscle AP Action Potential Propagates down T-tubule DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) (SR Ca2+ Release Channel) DHPR->RyR1 Conformational Change Ca_release Ca2+ Release into Cytosol RyR1->Ca_release SR Sarcoplasmic Reticulum (SR) (High [Ca2+]) SR->RyR1 Contraction Muscle Contraction Ca_release->Contraction

Caption: Signaling pathway of excitation-contraction coupling in skeletal muscle.

G cluster_Workflow Experimental Workflow for this compound Imaging prep Prepare Skeletal Muscle (e.g., Myotubes, Isolated Fibers) load Load with this compound (AM Ester or Salt) prep->load wash Wash to Remove Excess Dye load->wash image Acquire Baseline Fluorescence (F0) wash->image stimulate Apply Stimulus (e.g., Electrical, Pharmacological) image->stimulate record Record Fluorescence Changes (F) stimulate->record analyze Data Analysis (ΔF/F0, [Ca2+] Calculation) record->analyze

Caption: General experimental workflow for calcium imaging with this compound.

References

Combining Rhod-5N with other fluorescent probes for multi-parameter imaging.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multi-Parameter Imaging with Rhod-5N

Multi-parameter imaging enables the simultaneous visualization and quantification of several dynamic cellular processes within a single living cell. This powerful technique provides a more comprehensive understanding of cellular function and signaling network interactions than single-parameter measurements. By combining the low-affinity calcium indicator this compound with other fluorescent probes, researchers can correlate changes in intracellular calcium concentration ([Ca²⁺]i) with other critical physiological parameters such as intracellular pH, reactive oxygen species (ROS) production, and mitochondrial membrane potential.

This compound is particularly well-suited for measuring high-concentration calcium transients, making it an excellent tool for studying cellular compartments or events where calcium levels can reach micromolar to millimolar concentrations. Its excitation and emission maxima in the longer wavelength region of the visible spectrum also reduce phototoxicity and minimize spectral overlap with blue and green emitting probes.[1][2]

These application notes provide detailed protocols for combining this compound with spectrally compatible fluorescent probes to simultaneously measure [Ca²⁺]i and either intracellular pH, ROS, or mitochondrial membrane potential.

Data Presentation: Spectral Properties of Fluorescent Probes

Successful multi-parameter imaging hinges on the selection of fluorescent probes with minimal spectral overlap. The following table summarizes the key spectral properties of this compound and recommended partner probes for multi-parameter imaging.

ProbeParameter MeasuredExcitation Max (nm)Emission Max (nm)Recommended Filter Set
This compound Intracellular Ca²⁺557580TRITC/RFP
BCECF Intracellular pH440 / 490535FITC/GFP
CellROX Green Reactive Oxygen Species (ROS)485520FITC/GFP
TMRM Mitochondrial Membrane Potential552574TRITC/RFP

Simultaneous Measurement of Intracellular Calcium ([Ca²⁺]i) and pH

Application Note

The simultaneous measurement of intracellular calcium and pH is crucial for understanding a variety of cellular processes, including signal transduction, apoptosis, and ion channel regulation. For this application, we recommend pairing this compound with the ratiometric pH indicator BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein). BCECF exhibits a pH-dependent shift in its excitation spectrum, allowing for ratiometric pH measurements that are less susceptible to variations in dye concentration, cell path length, and photobleaching.[3] The spectral separation between BCECF (emission ~535 nm) and this compound (emission ~580 nm) allows for their simultaneous detection with minimal crosstalk.

Signaling Pathway Diagram

Calcium_pH_Signaling cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus e.g., Growth Factor, Neurotransmitter Receptor Receptor Activation Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ Production PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release ER Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC NHE Na⁺/H⁺ Exchanger PKC->NHE pH_Change Intracellular Alkalinization NHE->pH_Change Cell_Response Downstream Cellular Responses Ca_Release->Cell_Response Rhod_5N Δ [Ca²⁺]i Ca_Release->Rhod_5N This compound detects pH_Change->Cell_Response BCECF Δ pHi pH_Change->BCECF BCECF detects Calcium_ROS_Workflow start Plate cells and culture overnight prep_dyes Prepare this compound AM and CellROX Green working solutions start->prep_dyes co_load Co-incubate cells with both probes (30-60 min, 37°C) prep_dyes->co_load wash Wash cells to remove excess dye co_load->wash image Simultaneous or sequential imaging wash->image channel1 Green Channel (CellROX) Ex: ~485 nm, Em: ~520 nm image->channel1 Detect ROS channel2 Red Channel (this compound) Ex: ~557 nm, Em: ~580 nm image->channel2 Detect Ca²⁺ analysis Image analysis and correlation of Ca²⁺ and ROS signals channel1->analysis channel2->analysis Calcium_Mito_Potential cluster_ca Calcium Signaling cluster_mito Mitochondrial Bioenergetics Cyt_Ca Cytosolic Ca²⁺ Rise Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake Cyt_Ca->Mito_Ca_Uptake Rhod_5N_Signal This compound Fluorescence Cyt_Ca->Rhod_5N_Signal Detected by Mito_Potential Mitochondrial Membrane Potential (ΔΨm) Mito_Ca_Uptake->Mito_Potential Modulates TMRM_Signal TMRM Fluorescence Mito_Potential->TMRM_Signal Determines ATP_Prod ATP Production Mito_Potential->ATP_Prod

References

Troubleshooting & Optimization

How to reduce Rhod-5N compartmentalization in organelles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the fluorescent calcium indicator, Rhod-5N, particularly its compartmentalization in organelles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent calcium indicator with a low affinity for Ca2+ (dissociation constant, Kd ≈ 320 µM).[1] This property makes it particularly well-suited for measuring high concentrations of calcium, such as those found within organelles like the endoplasmic reticulum and mitochondria, where high-affinity dyes would be saturated and insensitive to fluctuations.[2] this compound is essentially non-fluorescent in the absence of calcium and exhibits a significant increase in fluorescence upon binding, with excitation and emission maxima around 551 nm and 576 nm, respectively.[2]

Q2: What is this compound AM, and how does it enter the cell?

This compound AM is the acetoxymethyl (AM) ester form of this compound. The AM ester group makes the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell.[3] Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant this compound in the cytosol.[3]

Q3: What does "compartmentalization" of this compound mean?

Compartmentalization refers to the preferential accumulation of the dye in subcellular organelles instead of remaining uniformly distributed throughout the cytosol. For rhodamine-based dyes like this compound, this often means sequestration into mitochondria. This can interfere with the accurate measurement of cytosolic calcium signals.

Q4: Why does this compound accumulate in mitochondria?

Rhodamine-based dyes, including this compound, are cationic (positively charged). Mitochondria maintain a significant negative membrane potential (~-150 to -180 mV) across their inner membrane to drive ATP synthesis. This strong negative potential attracts and drives the accumulation of the positively charged this compound molecules from the cytosol into the mitochondrial matrix. This phenomenon is known as potential-driven uptake.

Troubleshooting Guide: Reducing this compound Compartmentalization

Issue: High background fluorescence in organelles, particularly mitochondria.

This is the most common issue with this compound and other rhodamine-based calcium indicators, leading to a poor signal-to-noise ratio for cytosolic calcium measurements.

Root Causes and Solutions:

Solution Detailed Methodology Expected Outcome
1. Optimize Loading Temperature Incubate cells with this compound AM at room temperature (20-25°C) instead of 37°C. Lower temperatures reduce the activity of transport mechanisms that may contribute to organelle loading and can decrease dye extrusion.Reduced mitochondrial accumulation and improved cytosolic retention.
2. Minimize Dye Concentration and Incubation Time Empirically determine the lowest effective this compound AM concentration (typically in the range of 1-5 µM) and the shortest incubation time (e.g., 15-30 minutes) that provide a sufficient cytosolic signal.Decreased likelihood of off-target effects and organelle loading due to lower dye concentration.
3. Use Pluronic® F-127 Pluronic® F-127 is a non-ionic detergent that aids in the solubilization and dispersion of the hydrophobic AM ester in aqueous loading buffers, promoting more uniform dye loading across the cell population. A typical final concentration is 0.02-0.04%.Improved dye loading efficiency and more consistent cell-to-cell fluorescence.
4. Consider Using Probenecid (with caution) Probenecid is an organic anion transporter inhibitor that can reduce the active extrusion of the de-esterified dye from the cytosol. A typical concentration is 1-2.5 mM. However, probenecid can have off-target effects, including altering cellular metabolism and calcium homeostasis, which may interfere with experimental results. Increased cytosolic fluorescence signal. Use with caution and perform appropriate controls.
5. Alternative Red Fluorescent Indicators If compartmentalization persists, consider using alternative red fluorescent calcium indicators that are reported to have better cytosolic retention, such as Rhod-4 or Calbryte™ 590.Improved cytosolic signal with less organelle-specific background.
6. Use Dextran-Conjugated Dyes Dextran-conjugated forms of rhodamine dyes are available. The large dextran molecule prevents compartmentalization and leakage. These are typically loaded into cells via microinjection or electroporation.Excellent cytosolic retention and minimal compartmentalization.
Experimental Protocol: Optimized Loading of this compound AM to Minimize Compartmentalization

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

  • This compound AM

  • Anhydrous DMSO

  • Pluronic® F-127 (e.g., 20% w/v solution in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound AM in anhydrous DMSO.

    • If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.

  • Prepare Loading Solution:

    • For a final concentration of 4 µM this compound AM, first mix equal volumes of the this compound AM stock solution and 20% Pluronic® F-127.

    • Dilute this mixture in HHBS to the desired final concentration. For example, add 2 µL of the this compound AM/Pluronic mixture to 1 mL of HHBS for a final concentration of ~4-10 µM.

    • If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Grow cells on coverslips to the desired confluency.

    • Remove the culture medium and replace it with the loading solution.

    • Incubate the cells for 20-30 minutes at room temperature , protected from light.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with warm (37°C) HHBS (with probenecid, if used in the loading step).

    • Add fresh warm HHBS (with probenecid, if applicable) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Proceed with fluorescence imaging. Use excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ~551/576 nm).

Visualizing the Problem and Solutions

Below are diagrams created using the DOT language to illustrate the concepts discussed.

cluster_0 Cell Loading and De-esterification Rhod-5N_AM This compound AM (Lipophilic) This compound This compound (Hydrophilic) Rhod-5N_AM->this compound Hydrolysis by Esterases Esterases Cytosolic Esterases cluster_0 Ideal vs. Problematic Dye Distribution cluster_1 Ideal: Cytosolic Localization cluster_2 Problem: Organelle Compartmentalization Cytosol_Ideal Cytosol Rhod-5N_Ideal This compound Cytosol_Problem Cytosol Mitochondrion Mitochondrion (Negative Potential) Cytosol_Problem->Mitochondrion Cationic this compound attracted Rhod-5N_Problem This compound cluster_solutions Troubleshooting Workflow High_Mito_Signal High Mitochondrial Signal (Compartmentalization) Lower_Temp Lower Loading Temp (Room Temp) High_Mito_Signal->Lower_Temp Primary Solution Optimize_Conc Optimize Dye/Time High_Mito_Signal->Optimize_Conc Primary Solution Use_Probenecid Use Probenecid (with caution) Lower_Temp->Use_Probenecid If signal is weak Optimize_Conc->Use_Probenecid If signal is weak Change_Dye Switch to Rhod-4 or Calbryte-590 Use_Probenecid->Change_Dye If problem persists or artifacts suspected

References

Optimizing Rhod-5N for Superior Signal-to-Noise: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Rhod-5N concentration to improve the signal-to-noise ratio in your calcium imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered when using the fluorescent calcium indicator this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent calcium indicator characterized by a lower binding affinity for Ca2+ (dissociation constant, Kd ≈ 320 µM), making it particularly well-suited for measuring high calcium concentrations, in the range of 10 µM to 1 mM.[1][2] It is composed of a BAPTA chelating group and a rhodamine fluorophore.[3][4] Like other rhodamine-based indicators, this compound is essentially non-fluorescent in the absence of divalent cations and exhibits a significant increase in fluorescence intensity upon binding to Ca2+, without a spectral shift.[1] Its long-wavelength excitation and emission properties make it valuable for experiments in cells and tissues with high autofluorescence.

Q2: What are the key spectral properties of this compound?

This compound has fluorescence excitation and emission maxima of approximately 552 nm and 581 nm, respectively. For practical applications, excitation is often performed around 540 nm and emission is collected around 590 nm.

Q3: How should I prepare and store this compound AM stock solutions?

This compound AM, the cell-permeant form, should be dissolved in high-quality, anhydrous dimethylsulfoxide (DMSO) to prepare a stock solution, typically in the range of 2 to 5 mM. These stock solutions should be stored desiccated and protected from light at -20°C. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the AM ester.

Troubleshooting Guide

Issue 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio

A weak signal can be a significant hurdle in obtaining reliable data. Several factors can contribute to this issue.

Potential Cause Recommended Solution
Suboptimal Dye Concentration The ideal this compound AM concentration is cell-type dependent. A typical starting range is 2-20 µM, with 4-5 µM being effective for many cell lines. It is crucial to perform a concentration titration to determine the optimal concentration that maximizes signal without inducing cytotoxicity.
Inadequate Incubation Time or Temperature Cells are typically incubated with this compound AM for 30 to 60 minutes at 37°C. In some cases, extending the incubation time to over an hour may improve signal intensity. Optimization of both time and temperature is recommended.
Poor Dye Loading To enhance the aqueous solubility of this compound AM, the nonionic detergent Pluronic® F-127 can be included in the loading buffer at a concentration of around 0.04%.
Dye Leakage If your cells express organic anion transporters, the de-esterified indicator can be actively pumped out of the cell, leading to signal loss. To mitigate this, probenecid (at a final concentration of 0.5-1 mM) can be added to the dye working solution to inhibit these transporters.
Instrument Settings Ensure that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for this compound (Ex/Em ≈ 540/590 nm). Adjust the gain or exposure time to enhance the signal, but be mindful that this can also amplify background noise.

Issue 2: High Background Fluorescence

High background can obscure the specific Ca2+ signal, thereby reducing the signal-to-noise ratio.

Potential Cause Recommended Solution
Incomplete Removal of Extracellular Dye After the loading incubation, it is critical to thoroughly wash the cells with a suitable buffer (e.g., Hanks and Hepes buffer) to remove any excess, non-loaded this compound AM.
Autofluorescence Some cell types or experimental conditions can lead to high intrinsic fluorescence. To assess this, image a sample of unstained cells using the same filter set and imaging parameters. If autofluorescence is significant, background subtraction techniques may be necessary.
Dye Compartmentalization Rhodamine-based dyes can sometimes accumulate in mitochondria. While this can be used to study mitochondrial Ca2+, it can contribute to a high, non-cytosolic background if cytosolic measurements are the goal. Optimizing loading conditions, such as reducing the dye concentration or incubation time, may help minimize this effect.

Experimental Protocols

Standard Protocol for Loading this compound AM into Live Cells

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells in a suitable growth medium and allow them to adhere overnight.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the this compound AM DMSO stock solution.

    • Prepare a working solution of 2-20 µM this compound AM in your buffer of choice (e.g., Hanks and Hepes buffer).

    • For improved solubility, add Pluronic® F-127 to a final concentration of 0.04%.

    • If dye leakage is a concern, add probenecid to a final concentration of 0.5-1 mM.

  • Cell Loading:

    • Remove the growth medium from the cells.

    • Add the this compound AM working solution to the cells.

    • Incubate at 37°C for 30-60 minutes.

  • Washing:

    • Remove the dye working solution.

    • Wash the cells with fresh buffer (containing probenecid if used during loading) to remove any excess dye.

  • Imaging:

    • Add your desired stimulant to elicit a calcium response.

    • Immediately begin fluorescence imaging using a microscope or plate reader with the appropriate filter set (e.g., TRITC filter set; Ex/Em = 540/590 nm).

Visualizing Experimental Workflows and Pathways

To aid in experimental design and understanding, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Data Acquisition prep_cells Prepare cells in growth medium prep_solution Prepare this compound AM working solution load_dye Incubate cells with dye (37°C, 30-60 min) prep_solution->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells add_stimulant Add stimulant wash_cells->add_stimulant acquire_image Measure fluorescence (Ex/Em = 540/590 nm) add_stimulant->acquire_image

Caption: A generalized workflow for loading cells with this compound AM and subsequent calcium imaging.

signal_troubleshooting cluster_signal Low Signal cluster_background High Background start Low Signal-to-Noise Ratio low_conc Suboptimal Dye Concentration start->low_conc short_incubation Inadequate Incubation Time/Temperature start->short_incubation poor_loading Poor Dye Loading start->poor_loading incomplete_wash Incomplete Washing start->incomplete_wash autofluorescence Autofluorescence start->autofluorescence compartmentalization Dye Compartmentalization start->compartmentalization sol_titration sol_titration low_conc->sol_titration Solution: Titrate concentration sol_optimize_inc sol_optimize_inc short_incubation->sol_optimize_inc Solution: Optimize incubation conditions sol_pluronic sol_pluronic poor_loading->sol_pluronic Solution: Use Pluronic F-127 sol_wash sol_wash incomplete_wash->sol_wash Solution: Thorough washing steps sol_background_sub sol_background_sub autofluorescence->sol_background_sub Solution: Background subtraction sol_optimize_load sol_optimize_load compartmentalization->sol_optimize_load Solution: Optimize loading conditions

Caption: A troubleshooting flowchart for addressing common causes of a low signal-to-noise ratio with this compound.

References

Managing Rhod-5N photobleaching and phototoxicity during imaging.

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the red fluorescent calcium indicator, Rhod-5N. The focus is on mitigating photobleaching and phototoxicity to ensure the acquisition of high-quality data from healthy cells.

FAQs: Quick Answers to Common Problems

QuestionBrief Answer
What are the spectral properties of this compound? When bound to calcium, this compound has an excitation peak around 557 nm and an emission peak at approximately 580 nm.[1]
Why is my this compound signal fading so quickly? This is likely photobleaching, caused by high-intensity illumination or prolonged exposure. Reduce laser power and exposure time, and increase the time between image acquisitions.[2][3]
My cells are rounding up and dying after imaging. What's wrong? This is a sign of phototoxicity. The excitation light is damaging the cells, likely by generating reactive oxygen species (ROS).[4][5] It is critical to use the lowest possible light dose.
Can I use an antifade reagent with this compound in live cells? Yes, specific live-cell antifade reagents can be added to the imaging medium to reduce photobleaching. These reagents work by scavenging ROS. Note that antifades for fixed cells are not suitable for live-cell imaging.
What is a typical working concentration for this compound AM? For most cell lines, a final concentration of 4-5 µM is recommended, but the optimal concentration should be determined empirically for your specific cell type and experimental conditions.
How can I confirm my imaging setup is causing phototoxicity? Image a control group of cells (without this compound) using the same imaging parameters. Observe their morphology and viability over time. Changes like membrane blebbing or cell rounding are indicators of phototoxicity.

Troubleshooting Guide

Issue 1: Rapid Signal Loss (Photobleaching)

You notice the fluorescence intensity of your this compound-labeled cells diminishes rapidly over the course of your time-lapse experiment.

Root Cause Analysis

Photobleaching is the irreversible photochemical destruction of a fluorophore. It is directly related to the intensity and duration of the excitation light. While some photobleaching is inevitable, excessive bleaching compromises data quantification.

Solutions & Mitigation Strategies
  • Optimize Imaging Parameters: The total light dose delivered to the sample is the most critical factor. The goal is to find a balance that provides a sufficient signal-to-noise ratio (SNR) without rapidly destroying the fluorophore.

    • Reduce Laser Power: Use the lowest laser intensity that provides a detectable signal.

    • Minimize Exposure Time: Use the shortest camera exposure time possible.

    • Increase Imaging Interval: Acquire images less frequently if your biological process allows.

  • Use Antifade Reagents: Supplementing your imaging medium with a commercial live-cell antifade reagent can significantly prolong the fluorescent signal. These reagents typically work by reducing the concentration of molecular oxygen or scavenging reactive oxygen species (ROS) that contribute to the photobleaching process.

  • Choose High-Stability Dyes: While you are using this compound, for future experiments, consider that rhodamine-derived fluorophores exhibit good photostability in general.

Quantitative Recommendations for Imaging Setup
ParameterStandard ProtocolTroubleshooting AdjustmentRationale
Laser Power 5-10%< 2% Reduces the rate of photon-induced damage to the fluorophore.
Exposure Time 100-200 ms20-50 ms Decreases the total number of excitation photons hitting the sample per image.
Imaging Interval 5 seconds15-30 seconds Allows fluorophores in a transient non-fluorescent state time to recover and reduces cumulative light dose.
Binning 1x12x2 or 4x4 Increases SNR, which can allow for a corresponding decrease in laser power or exposure time.
Issue 2: Obvious Cell Stress or Death (Phototoxicity)

During or after imaging, you observe morphological changes such as membrane blebbing, vacuole formation, or cell detachment, indicating poor cell health.

Root Cause Analysis

Phototoxicity occurs when the excitation light, interacting with the fluorescent probe and intracellular components, generates reactive oxygen species (ROS). This leads to oxidative stress and cellular damage, which can alter normal physiological processes and ultimately lead to cell death, compromising the validity of your experimental results.

Phototoxicity_Pathway cluster_0 Imaging Process cluster_1 Cellular Environment cluster_2 Biological Effect Light High-Intensity Excitation Light Rhod5N This compound Light->Rhod5N excites O2 Molecular Oxygen (O2) Rhod5N->O2 transfers energy to ROS Reactive Oxygen Species (ROS) O2->ROS Damage Oxidative Stress & Cellular Damage ROS->Damage Death Apoptosis / Necrosis Damage->Death

Figure 1: Simplified pathway of light-induced phototoxicity in fluorescence microscopy.

Solutions & Mitigation Strategies
  • Minimize Total Illumination: This is the most effective strategy. Every photon that does not contribute to image formation is a potential source of phototoxicity.

    • Use Efficient Detectors: Modern, high quantum efficiency (QE) detectors require less light to produce a good image, directly reducing the required excitation power.

    • Limit Illumination to the Focal Plane: Techniques like confocal or light-sheet microscopy reduce out-of-focus illumination, thereby decreasing overall phototoxicity compared to widefield epifluorescence.

    • Synchronize Illumination: Ensure the laser is only on during the camera's exposure time. "Active blanking" or similar hardware synchronization prevents sample illumination when the camera is not acquiring data.

  • Optimize the Cellular Environment:

    • Use Phenol Red-Free Medium: Phenol red can act as a photosensitizer, increasing ROS production. Switch to a phenol red-free imaging medium.

    • Add Antioxidants: Consider supplementing the imaging medium with antioxidants like Trolox or ascorbic acid to help neutralize ROS. However, their effectiveness should be validated for your specific cell type and experiment.

  • Control for Phototoxicity:

    • Perform a control experiment where you image cells under the same conditions but without the fluorescent dye to isolate the effects of light exposure.

    • Image a "no-light" control group of stained cells to assess the effect of the dye itself on cell health.

Troubleshooting_Workflow Start Start: Imaging Problem Observed Q1 Is the signal weak or fading fast? Start->Q1 Q2 Are cells showing signs of stress/death? Q1->Q2 No A1_Bleach Issue: Photobleaching Q1->A1_Bleach Yes A2_Toxic Issue: Phototoxicity Q2->A2_Toxic Yes End Re-evaluate Experiment Q2->End No Sol_Bleach Reduce Laser Power Decrease Exposure Time Use Antifade Reagent A1_Bleach->Sol_Bleach Sol_Toxic Minimize Total Light Dose Use Phenol-Free Medium Add Antioxidants A2_Toxic->Sol_Toxic Sol_Bleach->End Sol_Toxic->End

Figure 2: Decision workflow for troubleshooting common this compound imaging issues.

Experimental Protocols

Protocol 1: this compound AM Loading for Live-Cell Imaging

This protocol provides a general guideline for loading cell-permeant this compound AM into adherent cells.

Materials:

  • This compound AM (Acetoxymethyl ester)

  • High-quality, anhydrous DMSO

  • Pluronic® F-127 (optional, to aid solubilization)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable imaging buffer

Procedure:

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 2 to 20 µM this compound AM in your chosen buffer (e.g., HHBS). A final concentration of 4-5 µM is a good starting point for most cell lines. If using, add Pluronic® F-127 to a final concentration of 0.04%.

  • Cell Loading: a. Culture cells on an imaging-quality glass-bottom dish or plate. b. Aspirate the growth medium from the cells. c. Add the this compound AM working solution to the cells. d. Incubate at 37°C for 30 to 60 minutes. Note: The optimal time may vary between cell types.

  • Wash: Gently wash the cells twice with pre-warmed imaging buffer to remove extracellular dye.

  • Imaging: Add fresh, pre-warmed imaging buffer (with antifade reagents, if used) to the cells. Proceed with imaging on a microscope equipped with a suitable filter set (e.g., TRITC or similar).

Experimental_Workflow Prep 1. Cell Preparation (Plate on glass-bottom dish) Load 2. This compound AM Loading (30-60 min @ 37°C) Prep->Load Wash 3. Wash Cells (Remove extracellular dye) Load->Wash Image 4. Image Acquisition (Minimize light exposure) Wash->Image Analyze 5. Data Analysis Image->Analyze

Figure 3: General experimental workflow for calcium imaging with this compound.

References

How to correct for Rhod-5N signal decline over time in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhod-5N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of this compound signal decline over time in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a fluorescent calcium indicator dye characterized by a low affinity for Ca2+, making it suitable for measuring high calcium concentrations.[1] It is composed of a BAPTA chelating group and a rhodamine fluorophore.[2] In its unbound state, this compound is essentially non-fluorescent, but it exhibits a significant increase in fluorescence intensity upon binding to Ca2+ without a spectral shift.[1]

PropertyValueReference
Excitation Maximum (Ca2+-bound) ~552 nmAAT Bioquest
Emission Maximum (Ca2+-bound) ~581 nmAAT Bioquest
Dissociation Constant (Kd) for Ca2+ ~320 µM[1]

Q2: What are the primary causes of this compound signal decline during an experiment?

The decline in this compound fluorescence signal over time can be attributed to several factors:

  • Photobleaching: The irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This is a common issue with most fluorescent dyes.

  • Dye Leakage: The gradual extrusion of the this compound dye from the cells into the extracellular medium.

  • Dye Sequestration: The compartmentalization of this compound within intracellular organelles, such as mitochondria, which can alter its local environment and fluorescent properties.[3]

  • Changes in Cellular Environment: Fluctuations in intracellular pH or temperature can affect the fluorescence quantum yield of the dye.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common causes of this compound signal decline.

Issue 1: Rapid Signal Loss Due to Photobleaching

Symptoms:

  • A steady decrease in fluorescence intensity over the course of the imaging session, especially under continuous or repeated illumination.

  • The rate of signal decline is faster with higher excitation light intensity.

Solutions:

  • Minimize Excitation Exposure:

    • Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.

    • Limit Exposure Time: Minimize the duration of illumination for each time point.

    • Intermittent Imaging: Acquire images only at necessary time points rather than continuously.

  • Use Antifade Reagents:

    • Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. For live-cell imaging, it's crucial to use reagents that are non-toxic and do not interfere with cellular physiology.

    Antifade ReagentRecommended ConcentrationNotesReference
    ProLong™ Live Antifade Reagent Dilute 1:50 to 1:100 in imaging solutionIncubate for 15 minutes to 2 hours before imaging.
    Trolox Varies by applicationA vitamin E analog that can reduce photobleaching.Tocris Bioscience

Experimental Protocol: Applying ProLong™ Live Antifade Reagent

  • Prepare your cells loaded with this compound AM according to your standard protocol.

  • Wash the cells with an appropriate imaging buffer (e.g., HBSS).

  • Prepare the ProLong™ Live Antifade working solution by diluting the stock reagent 1:100 in your imaging buffer.

  • Replace the buffer on your cells with the ProLong™ Live working solution.

  • Incubate the cells in the dark at 37°C for at least 30 minutes before starting your imaging experiment.

Issue 2: Gradual Signal Decline Due to Dye Leakage

Symptoms:

  • A slow, steady decrease in intracellular fluorescence intensity over a longer time course (e.g., >30 minutes).

  • An increase in background fluorescence in the extracellular medium.

Solutions:

  • Lower Experimental Temperature:

    • If experimentally feasible, performing the experiment at a lower temperature (e.g., room temperature instead of 37°C) can reduce the rate of dye extrusion from cells. However, be aware that temperature can also affect the dye's fluorescence properties.

  • Use Anion Transporter Inhibitors:

    • Organic anion transporters can actively pump fluorescent dyes out of cells. Inhibitors of these transporters can help to retain the dye intracellularly.

    InhibitorTypical Working ConcentrationNotes
    Probenecid 1 mMCan be included in the imaging buffer.

Experimental Protocol: Using Probenecid to Reduce Dye Leakage

  • Prepare a stock solution of Probenecid (e.g., 100 mM in a suitable solvent).

  • During the this compound loading and imaging steps, include 1 mM Probenecid in your imaging buffer.

  • Proceed with your standard imaging protocol.

Issue 3: Inaccurate Signal Reading Due to Background Fluorescence

Symptoms:

  • High baseline fluorescence, making it difficult to detect small changes in calcium concentration.

  • Signal from out-of-focus planes contributing to the measured fluorescence.

Solutions:

  • Background Subtraction:

    • Acquire an image of a cell-free region of the coverslip and subtract this background intensity from your images of the cells. This can be done using most image analysis software.

Experimental Protocol: Image-Based Background Correction

  • Before starting your time-lapse acquisition, move to a region of your coverslip that is adjacent to your cells but contains no cells.

  • Acquire a "background" image using the same imaging settings (exposure time, gain, etc.) as you will use for your experiment.

  • During image analysis, subtract the average pixel intensity of the background image from each frame of your time-lapse sequence of the cells.

Issue 4: Signal Instability Due to Dye Sequestration

Symptoms:

  • A punctate or non-uniform fluorescence pattern within the cell.

  • Changes in the fluorescence signal that do not correlate with expected changes in cytosolic calcium. This compound has been noted to potentially accumulate in mitochondria.

Solutions:

  • Lower Dye Concentration and Loading Temperature:

    • Use the lowest concentration of this compound AM that gives a sufficient signal.

    • Load the dye at a lower temperature (e.g., room temperature) to reduce active transport into organelles.

  • Use of Pluronic® F-127:

    • This non-ionic detergent can aid in the dispersion of the AM ester in aqueous media and may help to achieve more uniform cytosolic loading.

Data Correction and Normalization

Q3: How can I mathematically correct for signal decline?

For photobleaching, which often follows an exponential decay, you can fit the decay curve of your signal under control conditions (no stimulus) to an exponential function. This function can then be used to correct the signal in your experimental conditions.

Simplified Exponential Photobleaching Correction Workflow:

A Acquire control time-lapse (no stimulus) B Measure fluorescence intensity over time (F_control) A->B C Fit F_control to an exponential decay function: F(t) = A * exp(-kt) + C B->C E Correct experimental data: F_corrected(t) = F_exp(t) / (A * exp(-kt) + C) C->E D Acquire experimental time-lapse (with stimulus, F_exp) D->E F Normalize corrected data (e.g., to baseline F0) E->F

Caption: Workflow for exponential photobleaching correction.

Q4: How should I normalize my this compound signal?

Normalization is crucial for comparing calcium signals between different cells or experiments. A common method is to express the change in fluorescence relative to the baseline fluorescence (F0).

F/F0 Normalization Workflow:

A Define a baseline period before stimulus application B Calculate the average fluorescence intensity during the baseline (F0) A->B C For each time point (t), divide the fluorescence intensity (F(t)) by F0 B->C D Result: Normalized fluorescence trace (F/F0) C->D

Caption: Workflow for F/F0 signal normalization.

Signaling Pathways and Experimental Considerations

Calcium Signaling Pathway Overview:

The following diagram illustrates a simplified, generic calcium signaling pathway that can be investigated using this compound.

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Stimulus Agonist/Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IonChannel Ca2+ Channel Ca_Cytosol [Ca2+]i IonChannel->Ca_Cytosol Ca2+ Influx IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R Rhod5N This compound Ca_Cytosol->Rhod5N Binding & Fluorescence Effector Ca2+-dependent Effector Proteins Ca_Cytosol->Effector IP3R->Ca_Cytosol Ca2+ Release Ca_ER [Ca2+]ER Ca_ER->IP3R

Caption: Simplified overview of a typical calcium signaling pathway.

References

Minimizing background fluorescence in Rhod-5N imaging.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhod-5N imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize experimental results and minimize background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent calcium (Ca²⁺) indicator characterized by a low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[1][2][3][4] This property makes it particularly suitable for measuring high concentrations of Ca²⁺, in the range of 10 µM to 1 mM.[1] Like other rhodamine-based indicators, it is excitable by visible light and is essentially non-fluorescent in the absence of divalent cations, exhibiting a strong increase in fluorescence upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form allows it to be loaded into live cells.

Q2: What are the spectral properties of this compound?

When bound to calcium, this compound has an excitation maximum around 552-557 nm and an emission maximum around 576-581 nm. This makes it compatible with standard TRITC filter sets.

Q3: What are the primary sources of high background fluorescence in this compound imaging?

High background fluorescence can originate from several sources, which can be broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from the biological sample itself (e.g., from NADH, flavins, or collagen) or from components in the cell culture medium like phenol red.

  • Non-specific or Unbound Dye: Caused by excess this compound AM that has not been washed away, has bound to extracellular surfaces, or has not been fully hydrolyzed inside the cell.

  • Dye Compartmentalization: Sequestration of the dye within organelles such as mitochondria, which is common for cationic rhodamine-based indicators.

  • Incomplete AM Ester Hydrolysis: Residual AM esters, which are not responsive to calcium, can contribute to background fluorescence.

  • Instrumentation and Vessels: Background can also arise from the imaging equipment itself or from the culture vessels, especially those made of plastic.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound to aid in experimental design.

ParameterValueSource(s)
Ca²⁺ Dissociation Constant (Kd) ~320 µM
Excitation Maximum (Ca²⁺-bound) ~552 - 557 nm
Emission Maximum (Ca²⁺-bound) ~576 - 581 nm
Recommended Loading Concentration (AM) 1 - 5 µM (start with 4-5 µM)
Recommended Incubation Time 30 - 60 minutes at 37°C
AM Ester Stock Solution 2 - 5 mM in anhydrous DMSO
Pluronic™ F-127 (optional) ~0.02% - 0.04% in final working solution
Probenecid (for leakage) 0.5 - 1 mM (final concentration)

Experimental Protocols

Standard Protocol for Loading this compound AM into Live Cells

This protocol provides a general guideline. Optimal conditions for dye concentration, loading time, and temperature should be determined empirically for each cell type.

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store in single-use aliquots, desiccated and protected from light at -20°C to prevent hydrolysis.

  • Prepare Working Solution: On the day of the experiment, dilute the DMSO stock solution to a final concentration of 1-5 µM in a suitable buffer (e.g., Hanks and Hepes buffer or phenol red-free medium). To aid in dispersing the dye, an equal volume of 20% Pluronic® F-127 in DMSO can be mixed with the stock solution before dilution, for a final Pluronic® concentration of about 0.02-0.04%.

  • Cell Loading:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Remove the culture medium and replace it with the this compound AM working solution. If serum in the medium interferes with loading, use a serum-free buffer.

    • Incubate the cells for 30 to 60 minutes at 37°C.

  • Wash and De-esterify:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm, indicator-free buffer to remove any extracellular dye.

    • Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine (e.g., TRITC filter set, Ex/Em = 540/590 nm).

Visualized Workflows and Pathways

start_node Start: High Background Observed q1 Is unstained control fluorescent? start_node->q1 q_node q_node a_node a_node s_node s_node a1 Issue: Autofluorescence - Use phenol red-free medium - Use glass-bottom dishes - Switch to far-red dyes if possible q1->a1 Yes q2 Is fluorescence punctate/localized? q1->q2 No a1->q2 a2 Issue: Compartmentalization - Lower dye concentration - Reduce incubation time/temp - Image promptly after loading q2->a2 Yes q3 Did you titrate dye concentration & wash thoroughly? q2->q3 No a2->q3 a3 Issue: Unbound/Non-specific Dye - Perform dye titration (1-5 µM) - Increase wash steps (3x) - Ensure complete de-esterification q3->a3 No s1 Problem Solved q3->s1 Yes a3->s1

Caption: Troubleshooting workflow for high background fluorescence.

AM Ester Loading & Activation cluster_extracellular Extracellular Space cluster_intracellular Cytosol RhodAM_out This compound AM (Membrane Permeant, Non-fluorescent) RhodAM_in This compound AM RhodAM_out->RhodAM_in Crosses Cell Membrane Rhod5N This compound (Ca²⁺-sensitive, Low fluorescence) RhodAM_in->Rhod5N Esterases Intracellular Esterases Esterases->Rhod5N Hydrolysis (cleaves AM groups) Complex This compound-Ca²⁺ Complex (Highly Fluorescent) Rhod5N->Complex Calcium Free Ca²⁺ Calcium->Complex

Caption: Pathway of this compound AM ester loading and activation in a live cell.

Simplified Ca²⁺ Signaling Pathway Stimulus Agonist/Stimulus Receptor GPCR / Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates IP3 IP₃ PLC->IP3 generates IP3R IP₃ Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_ER High [Ca²⁺] Ca_Cytosol Increased Cytosolic [Ca²⁺] IP3R->Ca_Cytosol releases Ca²⁺ Rhod5N This compound binds Ca²⁺ -> Fluorescence Ca_Cytosol->Rhod5N

Caption: Simplified intracellular calcium signaling pathway.

Troubleshooting Guide

Problem: High background fluorescence observed across the entire field of view.

Possible Cause Recommended Solution & Explanation
Autofluorescence Unstained Control: First, image an unstained sample of your cells under the same conditions to confirm the presence of autofluorescence. Solutions: 1. Use Phenol Red-Free Medium: Standard culture media containing phenol red can be highly fluorescent. Switch to a phenol red-free medium or a clear buffered salt solution for imaging. 2. Use Glass-Bottom Dishes: Plastic culture dishes can be a significant source of background fluorescence. Use glass-bottom dishes or coverslips for imaging.
Excess or Unbound Dye Optimize Dye Concentration: High dye concentrations increase the likelihood of non-specific binding and residual extracellular fluorescence. Perform a concentration titration (e.g., 1 µM, 2.5 µM, 5 µM) to find the lowest concentration that provides an adequate signal-to-noise ratio. Enhance Washing: Ensure thorough washing after the loading step. Increase the number of washes to 3-4 times with gentle agitation to effectively remove unbound extracellular dye.
Incomplete AM Ester Hydrolysis Allow Sufficient Time: After washing out the extracellular dye, incubate the cells for an additional 30 minutes in fresh buffer. This allows intracellular esterases to fully cleave the AM groups, which is critical for both Ca²⁺ sensitivity and dye retention. Incompletely hydrolyzed dye is not Ca²⁺-sensitive and can contribute to background. Check Stock Solution: AM esters are prone to hydrolysis. Ensure your DMSO is anhydrous and that the stock solution is stored properly (desiccated, -20°C) to maintain its cell-loading capacity.

Problem: Fluorescence signal is weak, punctate, or appears localized in organelles.

Possible Cause Recommended Solution & Explanation
Dye Compartmentalization Explanation: Rhodamine-based dyes are cationic and can accumulate in mitochondria due to their negative membrane potential, leading to a punctate staining pattern rather than diffuse cytosolic fluorescence. This can be exacerbated by long incubation times or high temperatures. Solutions: 1. Reduce Loading Time/Temperature: Try reducing the incubation time or lowering the loading temperature (e.g., to room temperature) to minimize active transport into organelles. 2. Lower Dye Concentration: Use the lowest effective concentration of this compound AM, as determined by your titration experiments.
Dye Leakage Explanation: Once inside the cell and hydrolyzed, the dye becomes charged and membrane-impermeant. However, some cells actively extrude these molecules using organic anion transporters. Solution: If you observe a steady decrease in signal over time, consider adding an anion-transport inhibitor like probenecid (at a final concentration of 0.5-1 mM) to the buffer during loading and imaging to reduce dye leakage.
Poor Cell Health Explanation: Unhealthy or dying cells may have compromised membranes and will not load or retain the dye properly. They can also exhibit elevated resting Ca²⁺ levels, leading to a bright but unresponsive baseline. Solution: Monitor cell health throughout the experiment. Ensure cells are not overly confluent and that the imaging buffer is physiological. Perform a viability assay if cell health is a concern.

References

Rhod-5N leakage from cells and how to prevent it with probenecid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Rhod-5N calcium indicator. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with this compound leakage and its prevention with probenecid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent calcium indicator characterized by a low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[1][2][3] This property makes it particularly well-suited for measuring high concentrations of calcium, typically in the range of 10 µM to 1 mM.[1][2] It is essentially non-fluorescent in the absence of calcium and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, with excitation/emission maxima around 557/580 nm when bound to calcium.

Q2: How does this compound get into cells?

A2: this compound is typically introduced into cells in its acetoxymethyl (AM) ester form, this compound AM. The AM ester modification renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting this compound AM back to its active, cell-impermeant form, this compound. This process traps the dye inside the cell.

Q3: I'm observing a gradual decrease in fluorescence signal over time, even in resting cells. What is happening?

A3: This phenomenon is likely due to the leakage of the active this compound dye from the cells. After the AM ester is cleaved, this compound becomes a negatively charged anion. Certain cell types, such as CHO and HeLa cells, express organic anion transporters (OATs) and potentially pannexin 1 (Panx1) channels in their membranes. These transporters can recognize the anionic this compound and actively extrude it from the cytoplasm, leading to a decline in intracellular fluorescence and an increase in background signal.

Q4: How does probenecid prevent this compound leakage?

A4: Probenecid is an inhibitor of organic anion transporters. By blocking these transporters, probenecid prevents the efflux of de-esterified this compound from the cells, thereby improving its intracellular retention and ensuring a more stable fluorescent signal. Probenecid has also been shown to inhibit pannexin 1 channels, which can be another pathway for dye leakage.

Q5: What is the optimal concentration of probenecid to use?

A5: The recommended concentration of probenecid typically ranges from 1 mM to 2.5 mM. However, the optimal concentration can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the lowest effective concentration that minimizes dye leakage without inducing cellular toxicity.

Q6: Are there any potential side effects of using probenecid in my experiments?

A6: Yes, probenecid is a biologically active compound and can have off-target effects. At concentrations of 1 mM and higher, it has been shown to potentially interfere with cellular metabolism and may cause a decrease in cellular ATP levels. It can also alter intracellular calcium concentrations on its own in some cell types. Therefore, it is crucial to include appropriate controls in your experiments, such as cells treated with probenecid alone, to ensure that the observed effects are not due to the inhibitor itself.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal 1. Inefficient Dye Loading: - Suboptimal this compound AM concentration. - Insufficient incubation time or incorrect temperature. - Presence of serum in the loading buffer, which contains esterases that can cleave the AM ester extracellularly.1. Optimize Loading Conditions: - Titrate this compound AM concentration (typically 2-10 µM). - Optimize incubation time (usually 30-60 minutes at 37°C). - Always use a serum-free buffer for loading.
2. Poor Cell Health: - Cells are not healthy or are overly confluent.2. Ensure Healthy Cell Culture: - Use cells that are in a healthy, sub-confluent state. - Check cell viability before and after the experiment.
3. Hydrolysis of this compound AM Stock: - Improper storage of the this compound AM stock solution (exposure to moisture).3. Check Dye Integrity: - Prepare fresh this compound AM stock solution in anhydrous DMSO. - Aliquot and store at -20°C, protected from light and moisture. A simple test for hydrolysis is to add a saturating concentration of calcium to a diluted aliquot of the AM ester in a calcium-free buffer; a significant increase in fluorescence indicates partial hydrolysis.
High Background Fluorescence 1. Extracellular Dye: - Incomplete removal of the loading solution. - Hydrolysis of this compound AM in the loading buffer.1. Thorough Washing: - Wash cells 2-3 times with fresh, pre-warmed buffer after loading to remove extracellular dye. - Prepare the dye working solution immediately before use.
2. Dye Leakage: - Active transport of this compound out of the cells.2. Use Probenecid: - Include 1-2.5 mM probenecid in the washing and imaging buffer to inhibit organic anion transporters.
3. Autofluorescence: - Intrinsic fluorescence from cells or components of the culture medium (e.g., phenol red).3. Minimize Autofluorescence: - Image cells in a phenol red-free medium. - Acquire a background image of unstained cells and subtract it from the experimental images.
Uneven or Punctate Staining 1. Dye Sequestration: - Accumulation of the dye in organelles such as mitochondria. This is more common with cationic rhodamine-based dyes.1. Optimize Loading Conditions: - Use the lowest effective concentration of this compound AM. - Reduce the loading temperature or time.
2. Incomplete AM Ester Hydrolysis: - Insufficient intracellular esterase activity.2. Allow for De-esterification: - After washing, incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
Rapid Signal Decrease (Photobleaching) 1. Excessive Excitation Light: - High-intensity illumination or prolonged exposure.1. Adjust Imaging Parameters: - Reduce the intensity of the excitation light. - Decrease the exposure time and the frequency of image acquisition. - Use a neutral density filter.

Data Presentation

Probenecid ConcentrationExpected Effect on Dye LeakagePotential for Side Effects
0 mM (Control) Significant dye leakage may be observed over time, leading to a decrease in intracellular fluorescence and an increase in background.None from probenecid.
0.5 - 1.0 mM Partial inhibition of dye leakage. May be sufficient for some cell types or shorter experiments.Low.
1.0 - 2.5 mM Generally effective at preventing dye leakage in most common cell lines (e.g., CHO, HeLa).Moderate. It is important to run controls for probenecid-induced effects on cell physiology.
> 2.5 mM May provide more complete inhibition of leakage, but the risk of cytotoxicity and off-target effects increases significantly.High. May interfere with cellular metabolism and calcium homeostasis.

Experimental Protocols

Protocol 1: Standard this compound AM Loading
  • Prepare this compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM. Aliquot into single-use tubes and store at -20°C, protected from light.

  • Prepare this compound AM Working Solution: On the day of the experiment, thaw a tube of the stock solution. Dilute the stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 2-10 µM. For most cell lines, a final concentration of 4-5 µM is a good starting point. To aid in dye solubilization, 0.02-0.04% Pluronic® F-127 can be included in the working solution.

  • Cell Loading: a. Culture cells on a suitable imaging plate or coverslip. b. Remove the culture medium and wash the cells once with the physiological buffer. c. Add the this compound AM working solution to the cells. d. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: a. Remove the dye loading solution. b. Wash the cells 2-3 times with fresh, pre-warmed physiological buffer.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to ensure complete hydrolysis of the AM ester.

  • Imaging: Proceed with your calcium imaging experiment.

Protocol 2: this compound AM Loading with Probenecid to Prevent Leakage
  • Prepare Probenecid Stock Solution (250 mM): Dissolve water-soluble probenecid sodium salt in physiological buffer to a concentration of 250 mM. Alternatively, dissolve free-acid probenecid in 1 M NaOH and then dilute with physiological buffer, adjusting the pH to ~7.4.

  • Prepare this compound AM Stock Solution: As described in Protocol 1, Step 1.

  • Prepare this compound AM Working Solution with Probenecid: a. Prepare the this compound AM working solution as described in Protocol 1, Step 2. b. Add the probenecid stock solution to the working solution to achieve a final probenecid concentration of 1-2.5 mM.

  • Cell Loading: Follow Step 3 of Protocol 1.

  • Washing: a. Remove the dye loading solution. b. Prepare a washing buffer consisting of physiological buffer containing 1-2.5 mM probenecid. c. Wash the cells 2-3 times with the probenecid-containing washing buffer.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the probenecid-containing washing buffer.

  • Imaging: Perform your calcium imaging experiment in the presence of 1-2.5 mM probenecid in the imaging buffer.

Visualizations

Rhod_5N_Loading_and_Leakage cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound AM This compound AM This compound AM_in This compound AM This compound AM->this compound AM_in Passive Diffusion Membrane This compound This compound (Anionic) This compound AM_in->this compound Hydrolysis Esterases Esterases Esterases->this compound AM_in OAT Organic Anion Transporter (OAT) This compound->OAT Binding OAT->this compound AM Efflux Probenecid Probenecid Probenecid->OAT Inhibition

Caption: Mechanism of this compound AM loading, activation, and probenecid-inhibited leakage.

Experimental_Workflow cluster_prep Preparation cluster_loading Loading & Washing cluster_imaging Data Acquisition Prepare_Cells 1. Prepare Cells Prepare_Reagents 2. Prepare Reagents (this compound AM, Probenecid) Load_Dye 3. Load Cells with This compound AM (with or without Probenecid) Prepare_Reagents->Load_Dye Wash_Cells 4. Wash Cells (with or without Probenecid) Load_Dye->Wash_Cells Deesterify 5. De-esterification Wash_Cells->Deesterify Acquire_Images 6. Acquire Fluorescence Images Deesterify->Acquire_Images

Caption: Experimental workflow for this compound AM loading and imaging.

Troubleshooting_Flowchart Start Start Experiment Signal_Check Fluorescence Signal OK? Start->Signal_Check Weak_Signal Weak/No Signal Signal_Check->Weak_Signal No, Weak High_Background High Background Signal_Check->High_Background No, High BG End Good Data Signal_Check->End Yes Check_Loading Optimize Loading: - Concentration - Time/Temp - Serum-free buffer Weak_Signal->Check_Loading Check_Dye Check Dye Integrity: - Fresh stock - Proper storage Weak_Signal->Check_Dye Check_Health Ensure Cell Health Weak_Signal->Check_Health Wash_Thoroughly Improve Washing Steps High_Background->Wash_Thoroughly Use_Probenecid Add Probenecid (1-2.5 mM) High_Background->Use_Probenecid Reduce_Autofluorescence Use Phenol Red-Free Medium & Background Subtraction High_Background->Reduce_Autofluorescence Check_Loading->Signal_Check Check_Dye->Signal_Check Check_Health->Signal_Check Wash_Thoroughly->Signal_Check Use_Probenecid->Signal_Check Reduce_Autofluorescence->Signal_Check

Caption: Troubleshooting flowchart for common this compound experimental issues.

References

Technical Support Center: In Situ Calibration of Rhod-5N for Accurate Calcium Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing in situ calibration of the low-affinity calcium indicator, Rhod-5N. Accurate calibration is critical for quantifying high concentration calcium dynamics in cellular compartments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for measuring high calcium concentrations?

A1: this compound is a fluorescent calcium indicator with a low binding affinity for Ca2+ (dissociation constant, Kd ≈ 320 µM).[1][2][3] This low affinity makes it particularly suitable for measuring high calcium concentrations, in the range of 10 µM to 1 mM, which would saturate high-affinity indicators.[1][2] It exhibits a strong fluorescence enhancement upon binding to Ca2+ with no spectral shift.

Q2: Why is in situ calibration of this compound necessary?

A2: The calcium-binding and spectroscopic properties of fluorescent indicators can be significantly altered by the intracellular environment. Factors such as pH, temperature, ionic strength, and interactions with cellular components can cause the in situ Kd to differ from the in vitro value. Therefore, in situ calibration is essential to accurately quantify intracellular calcium concentrations.

Q3: What are the key parameters to determine during in situ calibration?

A3: The key parameters to determine are:

  • F_min : The fluorescence intensity of the indicator in the absence of calcium.

  • F_max : The fluorescence intensity of the indicator when saturated with calcium.

  • K_d (in situ) : The dissociation constant of the indicator within the specific cellular environment.

Q4: How is the intracellular calcium concentration calculated from the fluorescence signal?

A4: The intracellular free calcium concentration ([Ca2+]) can be calculated using the following equation, derived from the law of mass action for a 1:1 binding equilibrium:

[Ca²⁺] = K_d * (F - F_min) / (F_max - F)

Where:

  • [Ca²⁺] is the intracellular free calcium concentration.

  • K_d is the in situ dissociation constant.

  • F is the measured fluorescence intensity of this compound at a given time.

  • F_min is the minimum fluorescence intensity (in the absence of Ca²⁺).

  • F_max is the maximum fluorescence intensity (at Ca²⁺ saturation).

Experimental Protocols

Protocol 1: Loading this compound AM into Adherent Cells

This protocol provides a general guideline for loading the cell-permeant acetoxymethyl (AM) ester form of this compound into adherent cells. Optimization may be required for different cell types.

Materials:

  • This compound AM (Acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound AM in anhydrous DMSO.

    • (Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Working Solution:

    • On the day of the experiment, thaw the this compound AM stock solution to room temperature.

    • Prepare a working solution of 2 to 20 µM this compound AM in HHBS. For most cell lines, a final concentration of 4-5 µM is recommended.

    • To aid in dispersing the AM ester in the aqueous buffer, you can mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in HHBS.

    • (Optional) If dye leakage is a concern, add probenecid to the working solution at a final concentration of 1-2 mM.

  • Cell Loading:

    • Culture adherent cells on coverslips or in a multi-well plate overnight.

    • Remove the culture medium and wash the cells once with HHBS.

    • Add the this compound AM working solution to the cells.

    • Incubate for 30 to 60 minutes at 37°C. Incubation for longer than one hour may improve signal intensity in some cell lines but can also lead to compartmentalization.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with fresh, serum-free HHBS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular AM esters.

Protocol 2: In Situ Calibration of this compound

This protocol describes the determination of F_min and F_max in this compound-loaded cells using a calcium ionophore and a calcium chelator.

Materials:

  • This compound loaded cells (from Protocol 1)

  • Calcium-free buffer (e.g., HHBS with 10 mM EGTA)

  • High calcium buffer (e.g., HHBS with 10 mM CaCl₂)

  • Ionomycin stock solution (e.g., 10 mM in DMSO)

  • Digitonin stock solution (optional, for permeabilization)

Procedure:

  • Baseline Fluorescence Measurement:

    • Place the coverslip with this compound loaded cells in a perfusion chamber on the microscope stage.

    • Acquire a baseline fluorescence recording (F) in normal HHBS.

  • Determination of F_max (Maximum Fluorescence):

    • Perfuse the cells with the high calcium buffer containing a calcium ionophore like ionomycin (typically 5-10 µM). This will equilibrate the intracellular and extracellular calcium concentrations, saturating the indicator.

    • Record the fluorescence intensity until a stable maximum plateau is reached. This value represents F_max.

  • Determination of F_min (Minimum Fluorescence):

    • Wash out the high calcium and ionomycin solution.

    • Perfuse the cells with the calcium-free buffer containing the same concentration of ionomycin. The EGTA in the buffer will chelate all free calcium, resulting in the minimum fluorescence signal.

    • Record the fluorescence intensity until a stable minimum plateau is reached. This value represents F_min.

  • Background Correction:

    • It is crucial to subtract the background fluorescence from all measurements (F, F_min, and F_max). Background can be determined from a region of the coverslip without cells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal Incomplete hydrolysis of this compound AM.Increase incubation time (up to 60 minutes) or temperature (up to 37°C) to enhance esterase activity. Verify the esterase activity of your cell type.
Low loading concentration.Titrate the this compound AM concentration (a typical range is 1-10 µM).
Incorrect microscope filter sets.Ensure the filter sets are appropriate for this compound (Excitation ~551 nm, Emission ~576 nm).
High Background Fluorescence Incomplete removal of extracellular dye.Wash cells thoroughly (2-3 times) with fresh, serum-free buffer after loading.
Extracellular hydrolysis of this compound AM.Use serum-free medium for loading, as serum can contain esterases.
Uneven Dye Loading Inconsistent cell density or health.Ensure a homogenous cell monolayer and healthy cell culture conditions.
Inefficient dispersion of AM ester.Use Pluronic® F-127 to improve the solubility of this compound AM in the loading buffer.
Signal Compartmentalization (e.g., in mitochondria) Cationic nature of this compound AM.Lower the loading temperature (e.g., room temperature) to reduce active transport into organelles. Use the lowest effective dye concentration.
To specifically measure mitochondrial Ca2+, embrace the compartmentalization and use imaging techniques to isolate the mitochondrial signal.
Rapid Signal Loss (Photobleaching) Excessive excitation light intensity or duration.Reduce the intensity and duration of the excitation light. Use a neutral density filter and illuminate the sample only during image acquisition.
Presence of oxygen.Minimize oxygen levels in the imaging medium if possible.
Dye Leakage from Cells Activity of organic anion transporters.Add probenecid (1-2.5 mM) to the loading and imaging buffers to inhibit these transporters.
Perform experiments at a lower temperature (e.g., room temperature) to reduce the rate of dye extrusion.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference(s)
Dissociation Constant (K_d) ~320 µM (in vitro)
Excitation Maximum (Ca²⁺-bound) ~551 nm
Emission Maximum (Ca²⁺-bound) ~576 nm
Optimal Calcium Measurement Range 10 µM to 1 mM

Table 2: Example of In Situ Calibration Data

ParameterFluorescence (Arbitrary Units)
Baseline (F) 1500
Maximum (F_max) 8500
Minimum (F_min) 500
Background 100

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_calibration In Situ Calibration cluster_analysis Data Analysis prep_cells Culture Adherent Cells load_dye Load with this compound AM prep_cells->load_dye Incubate 30-60 min wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells measure_f Measure Baseline Fluorescence (F) wash_cells->measure_f measure_fmax Add Ionomycin + High Ca²⁺ Measure F_max measure_f->measure_fmax calculate_ca Calculate [Ca²⁺] measure_f->calculate_ca Use Calibration Equation measure_fmin Add Ionomycin + EGTA Measure F_min measure_fmax->measure_fmin measure_fmax->calculate_ca Use Calibration Equation measure_fmin->calculate_ca Use Calibration Equation

Caption: Experimental workflow for in situ calibration of this compound.

troubleshooting_logic start Start Troubleshooting low_signal Low/No Signal? start->low_signal high_bg High Background? low_signal->high_bg No solution_hydrolysis Optimize Loading: - Increase time/temp - Titrate dye conc. low_signal->solution_hydrolysis Yes uneven_loading Uneven Loading? high_bg->uneven_loading No solution_wash Improve Washing: - 2-3 washes - Use serum-free media high_bg->solution_wash Yes solution_pluronic Improve Dispersion: - Use Pluronic F-127 uneven_loading->solution_pluronic Yes end Problem Solved uneven_loading->end No solution_hydrolysis->end solution_wash->end solution_pluronic->end

Caption: A logical flowchart for troubleshooting common this compound issues.

References

Technical Support Center: Improving the Temporal Resolution of Rhod-5N Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Rhod-5N calcium imaging experiments to achieve higher temporal resolution.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for imaging rapid calcium dynamics.

Question Possible Cause Solution
Why do my this compound signals appear slow and fail to capture fast calcium transients? Inherent Kinetics of this compound: this compound is a low-affinity calcium indicator, and its binding and unbinding kinetics may be too slow to accurately track very rapid calcium spikes. Studies have shown that the fluorescence change of this compound may not track the time course of rapid calcium transients with high kinetic fidelity.[1]1. Consider Alternative Indicators: For extremely fast events, consider using a higher-affinity indicator with faster kinetics, such as Fluo-4, or genetically encoded indicators (GECIs) like GCaMPs, if the experimental design allows. 2. Optimize Acquisition Speed: Increase the frame rate of your imaging system to the maximum possible without significantly compromising the signal-to-noise ratio (SNR). 3. Deconvolution: Apply post-acquisition deconvolution algorithms to computationally improve the temporal resolution of your data.
My this compound fluorescence signal decreases over the course of a time-lapse experiment. What could be the cause? Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore, leading to a gradual decrease in fluorescence intensity. This can be a significant issue in long time-lapse experiments.[2] Dye Sequestration: this compound, particularly the AM ester form, can be actively transported and sequestered into intracellular compartments like mitochondria over time. This can lead to a decrease in the cytosolic concentration of the dye available to bind calcium.[1]1. Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that still provides an adequate SNR. 2. Minimize Exposure Time: Use the shortest possible exposure time per frame. 3. Use an Anti-fade Reagent: If compatible with your sample, use an anti-fade mounting medium for fixed samples or an oxygen scavenging system for live-cell imaging. 4. Photobleaching Correction: Use post-acquisition software tools, such as the bleach correction plugins in ImageJ/Fiji, to correct for the decay in fluorescence.[3][4] 5. Monitor Dye Localization: Periodically check the subcellular localization of the dye to ensure it remains in the compartment of interest.
The signal-to-noise ratio (SNR) of my this compound imaging is low, making it difficult to detect small or fast calcium changes. Low Quantum Yield of Unbound this compound: this compound is essentially non-fluorescent in its unbound state and only exhibits a significant increase in fluorescence upon binding to calcium. This can lead to a low basal signal. Inadequate Dye Loading: Insufficient intracellular concentration of the dye will result in a weak signal. Suboptimal Imaging Parameters: Incorrect settings for gain, exposure, or laser power can lead to low signal or high noise.1. Optimize Dye Loading: Perform a concentration titration to find the optimal loading concentration of this compound AM ester. Ensure complete de-esterification by allowing sufficient incubation time after loading. 2. Adjust Imaging Parameters: Increase the detector gain or exposure time, but be mindful that this can also increase noise. Find a balance that maximizes the SNR. Use binning to increase the signal per pixel at the cost of spatial resolution. 3. Image Denoising: Apply post-acquisition denoising algorithms to reduce noise in your image series.
I am concerned about potential artifacts in my high-speed this compound imaging data. Signal Saturation: At very high calcium concentrations, the this compound indicator may become saturated, leading to a non-linear relationship between fluorescence and calcium concentration. This can distort the shape and amplitude of fast calcium transients. Motion Artifacts: In motile samples, movement during image acquisition can be misinterpreted as a change in fluorescence.1. Verify Linearity: If possible, perform calibration experiments to determine the linear range of your this compound signal under your experimental conditions. 2. Use Ratiometric Imaging (if applicable): While this compound is a single-wavelength indicator, co-loading with a calcium-insensitive dye of a different color can help to correct for some motion artifacts. 3. Motion Correction Algorithms: Use post-acquisition motion correction software to align frames in your time-series data.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for calcium imaging?

A1: this compound is a low-affinity calcium indicator (Kd ≈ 320 µM), making it ideal for measuring high calcium concentrations that would saturate high-affinity indicators. Its red-shifted excitation and emission spectra also minimize autofluorescence from biological samples and reduce phototoxicity.

Q2: How can I improve the temporal resolution of my this compound imaging experiment during acquisition?

A2: To improve temporal resolution during acquisition, you should:

  • Increase the frame rate: Use the fastest frame rate your camera and imaging system can support while maintaining an acceptable signal-to-noise ratio.

  • Reduce the field of view: Imaging a smaller region of interest (ROI) can often allow for faster frame rates.

  • Use line-scanning or random-access scanning: If your microscope supports it, these methods can provide much higher temporal resolution than full-frame scanning.

Q3: What post-acquisition processing steps can I take to improve the temporal resolution of my this compound data?

A3: Post-acquisition processing can significantly improve the apparent temporal resolution of your data. Key techniques include:

  • Deconvolution: This computational method can help to reverse the blurring effect of the microscope's point spread function and can also incorporate the kinetics of the indicator to provide a more accurate representation of the underlying calcium signal.

  • Spike Inference Algorithms: For neuronal imaging, various algorithms can estimate the timing of action potentials from the slower calcium transients.

Q4: Can photobleaching affect the temporal resolution of my measurements?

A4: Yes, significant photobleaching can introduce artifacts that may be misinterpreted as slow calcium dynamics. The decaying baseline fluorescence can distort the shape and kinetics of the calcium transients. It is crucial to minimize photobleaching and/or apply appropriate correction methods.

Q5: When should I choose this compound over a genetically encoded calcium indicator (GECI) like GCaMP?

A5: The choice depends on your specific experimental needs. This compound is advantageous when you need to measure high calcium concentrations, such as in mitochondria or during excitotoxicity. It also offers the flexibility of acute loading into various cell types. GECIs are preferable for long-term, cell-type-specific expression and for tracking activity in genetically defined populations of cells.

Data Presentation

Table 1: Comparison of Kinetic Properties of Common Calcium Indicators

IndicatorTypeKd (approx.)Rise Time (approx.)Decay Time (approx.)
This compound Chemical Dye (Low Affinity)320 µMSlower (not ideal for fast transients)Slower (not ideal for fast transients)
Fluo-4 Chemical Dye (High Affinity)345 nMFast (milliseconds)Fast (tens of milliseconds)
GCaMP6f Genetically Encoded (Fast)290 nMFast (tens of milliseconds)Moderate (hundreds of milliseconds)
GCaMP6s Genetically Encoded (Slow)140 nMSlower (hundreds of milliseconds)Slow (seconds)

Note: Rise and decay times are highly dependent on the specific biological system and experimental conditions.

Experimental Protocols

Protocol 1: High-Speed Imaging of Mitochondrial Calcium Uptake with this compound

This protocol is adapted for measuring rapid mitochondrial calcium influx in cultured cells.

Materials:

  • This compound, AM ester (e.g., from Thermo Fisher Scientific, AAT Bioquest)

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • MitoTracker Green (optional, for co-localization)

  • Reagents for inducing calcium influx (e.g., ATP, ionomycin)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution by diluting the this compound, AM stock to a final concentration of 2-5 µM in HBSS. To aid in dye solubilization, first mix the this compound, AM stock with an equal volume of 20% Pluronic F-127 before diluting in buffer.

    • (Optional) Add MitoTracker Green to the loading solution for mitochondrial co-localization.

    • Remove the culture medium from the cells and replace it with the loading solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • De-esterification:

    • Wash the cells 2-3 times with warm HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.

  • High-Speed Image Acquisition:

    • Mount the dish/coverslip on the microscope.

    • Optimize Acquisition Parameters:

      • Frame Rate: Set the camera to the highest possible frame rate (e.g., 100-500 fps) by reducing the field of view to a small region of interest containing the cells.

      • Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.

      • Excitation Intensity: Use the lowest laser power that yields a detectable signal to minimize photobleaching and phototoxicity.

    • Acquire a baseline fluorescence for a few seconds.

    • Add the stimulus to induce calcium influx and continue recording for the desired duration.

  • Data Analysis:

    • Define regions of interest (ROIs) over the mitochondria (if co-labeled) or the entire cell.

    • Extract the mean fluorescence intensity from the ROIs for each frame.

    • Correct for photobleaching if necessary using a suitable algorithm (e.g., exponential fit or simple ratio in ImageJ/Fiji).

    • Calculate ΔF/F0 to represent the change in fluorescence relative to the baseline.

Protocol 2: Post-Acquisition Deconvolution of this compound Time-Series Data

This protocol provides a general workflow for applying deconvolution to improve the temporal resolution of this compound image series using software like Huygens or DeconvolutionLab2 (an ImageJ plugin).

Procedure:

  • Acquire a Point Spread Function (PSF):

    • Ideally, measure the PSF of your microscope system using sub-resolution fluorescent beads with the same emission spectrum as this compound.

    • Alternatively, a theoretical PSF can be generated based on your microscope's parameters (e.g., objective NA, emission wavelength, refractive index).

  • Pre-process Your Data:

    • Correct for photobleaching as described in Protocol 1.

    • Perform motion correction if necessary.

  • Deconvolution:

    • Open your time-series data and the PSF in your deconvolution software.

    • Select a Deconvolution Algorithm: The Richardson-Lucy algorithm is a common choice for fluorescence microscopy.

    • Set Deconvolution Parameters:

      • Number of Iterations: Start with a low number of iterations (e.g., 10-20) and visually inspect the results. Increasing the number of iterations can improve resolution but may also amplify noise.

      • Regularization Parameter: This parameter helps to control noise amplification. The optimal value will depend on the noise level in your data and should be determined empirically.

    • Apply the deconvolution algorithm to your 3D (x, y, t) or 4D (x, y, z, t) dataset.

  • Post-Deconvolution Analysis:

    • Extract fluorescence intensity traces from the deconvolved data and compare them to the raw data to assess the improvement in temporal resolution.

Visualizations

experimental_workflow Experimental Workflow for Improving Temporal Resolution cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_proc Post-Acquisition Processing prep_cells Prepare Cells dye_loading Load this compound AM prep_cells->dye_loading deester De-esterify Dye dye_loading->deester acq_setup Optimize Acquisition (High Frame Rate, Low Exposure) deester->acq_setup acq_baseline Acquire Baseline acq_setup->acq_baseline acq_stim Add Stimulus & Record acq_baseline->acq_stim correction Photobleaching & Motion Correction acq_stim->correction deconv Deconvolution correction->deconv analysis Data Analysis (ΔF/F0) deconv->analysis

Caption: Workflow for optimizing this compound temporal resolution.

troubleshooting_workflow Troubleshooting Slow this compound Signals start Slow Signal Observed check_kinetics Is the event intrinsically very fast? start->check_kinetics check_snr Is the SNR low? check_kinetics->check_snr No alt_indicator Consider Alternative Indicator (e.g., Fluo-4) check_kinetics->alt_indicator Yes check_acq Is the acquisition speed optimized? check_snr->check_acq No optimize_snr Optimize Dye Loading & Imaging Parameters check_snr->optimize_snr Yes optimize_acq Increase Frame Rate, Decrease Exposure check_acq->optimize_acq No deconvolution Apply Post-Acquisition Deconvolution check_acq->deconvolution Yes mito_ca_pathway Mitochondrial Calcium Uptake Signaling cyt_ca Cytosolic Ca2+ Increase mcu Mitochondrial Calcium Uniporter (MCU) cyt_ca->mcu mito_matrix Mitochondrial Matrix mcu->mito_matrix Ca2+ influx rhod5n This compound mito_matrix->rhod5n binds fluorescence Increased Fluorescence rhod5n->fluorescence

References

Validation & Comparative

A Head-to-Head Battle of Low-Affinity Calcium Indicators: Rhod-5N vs. Fluo-5N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of the right fluorescent indicator is paramount. When it comes to measuring high calcium concentrations, particularly within organelles like the endoplasmic reticulum and mitochondria, low-affinity probes are essential. This guide provides an in-depth, objective comparison of two popular low-affinity calcium indicators: Rhod-5N and Fluo-5N, supported by experimental data and detailed protocols to inform your selection process.

At the forefront of investigating cellular processes involving high calcium concentrations, this compound and Fluo-5N have emerged as valuable tools. Their lower affinity for calcium ions prevents saturation in environments where concentrations can reach micromolar to millimolar ranges, a common scenario in organelles that act as calcium stores. This comparison will delve into their key performance characteristics, offering a clear guide to their respective strengths and weaknesses.

Quantitative Performance at a Glance

To facilitate a direct comparison, the key photophysical and chemical properties of this compound and Fluo-5N are summarized in the table below. These parameters are crucial for determining the suitability of an indicator for a specific experimental setup.

PropertyThis compoundFluo-5N
Dissociation Constant (Kd) for Ca²⁺ ~320 µM[1][2]~90 µM[3]
Excitation Wavelength (Max) ~557 nm[4]~494 nm[3]
Emission Wavelength (Max) ~580 nm~516 nm
Fluorescence Enhancement Strong fluorescence enhancement upon Ca²⁺ binding>100-fold increase in fluorescence upon Ca²⁺ binding
Quantum Yield (Φ) LowNo direct data found; Fluo-3 (a related compound) has a Φ of ~0.14
Solubility Available in AM ester and salt formsAvailable in AM ester and salt forms
Cell Permeability AM ester form is cell-permeantAM ester form is cell-permeant

In-Depth Comparison

Calcium Binding Affinity (Kd): The most significant difference between the two indicators lies in their affinity for calcium. This compound, with a Kd of approximately 320 µM, is suited for measuring higher calcium concentrations compared to Fluo-5N, which has a Kd of around 90 µM. The choice between the two will largely depend on the expected calcium concentration within the specific cellular compartment being studied. For environments with exceptionally high calcium levels, this compound may be the more appropriate choice to avoid saturation and ensure a linear response.

Spectral Properties: this compound is a rhodamine-based indicator with excitation and emission maxima in the green-yellow region of the spectrum (~557 nm and ~580 nm, respectively). This can be advantageous for multiplexing experiments with other fluorescent probes that emit in the blue or far-red regions. Fluo-5N, a fluorescein derivative, is excited by blue light (~494 nm) and emits green light (~516 nm), making it compatible with standard FITC filter sets and argon-ion lasers.

Experimental Protocols

To effectively utilize these indicators, proper experimental design and execution are crucial. Below are detailed methodologies for in vitro calibration and intracellular calcium measurement.

In Vitro Calibration of Low-Affinity Calcium Indicators

This protocol allows for the determination of the dissociation constant (Kd) of the indicators under specific experimental conditions.

G cluster_prep Buffer and Indicator Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare Ca²⁺-free and high-Ca²⁺ buffers Prepare Ca²⁺-free and high-Ca²⁺ buffers Create a series of Ca²⁺ calibration buffers Create a series of Ca²⁺ calibration buffers Prepare Ca²⁺-free and high-Ca²⁺ buffers->Create a series of Ca²⁺ calibration buffers Add indicator to each calibration buffer Add indicator to each calibration buffer Create a series of Ca²⁺ calibration buffers->Add indicator to each calibration buffer Prepare indicator stock solutions (this compound or Fluo-5N) Prepare indicator stock solutions (this compound or Fluo-5N) Prepare indicator stock solutions (this compound or Fluo-5N)->Add indicator to each calibration buffer Measure fluorescence intensity (F) at appropriate Ex/Em wavelengths Measure fluorescence intensity (F) at appropriate Ex/Em wavelengths Add indicator to each calibration buffer->Measure fluorescence intensity (F) at appropriate Ex/Em wavelengths Determine F_min (in Ca²⁺-free buffer) Determine F_min (in Ca²⁺-free buffer) Measure fluorescence intensity (F) at appropriate Ex/Em wavelengths->Determine F_min (in Ca²⁺-free buffer) Determine F_max (at saturating Ca²⁺) Determine F_max (at saturating Ca²⁺) Measure fluorescence intensity (F) at appropriate Ex/Em wavelengths->Determine F_max (at saturating Ca²⁺) Plot fluorescence vs. [Ca²⁺] Plot fluorescence vs. [Ca²⁺] Determine F_min (in Ca²⁺-free buffer)->Plot fluorescence vs. [Ca²⁺] Determine F_max (at saturating Ca²⁺)->Plot fluorescence vs. [Ca²⁺] Calculate Kd using the equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F) Calculate Kd using the equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F) Plot fluorescence vs. [Ca²⁺]->Calculate Kd using the equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F)

In Vitro Calibration Workflow

Materials:

  • This compound or Fluo-5N (salt form)

  • Calcium calibration buffer kit or homemade buffers with varying free calcium concentrations (e.g., using EGTA)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a series of calibration buffers with known free Ca²⁺ concentrations, typically ranging from sub-micromolar to millimolar levels.

  • Add a constant concentration of the indicator (this compound or Fluo-5N) to each calibration buffer.

  • Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for the respective indicator.

  • Determine the minimum fluorescence (F_min) in the zero-calcium buffer and the maximum fluorescence (F_max) in the saturating calcium buffer.

  • Plot the fluorescence intensity as a function of the free calcium concentration to determine the Kd.

Measuring High Calcium Concentrations in Cellular Organelles

This protocol outlines the general steps for loading cells with the AM ester forms of this compound or Fluo-5N to measure calcium within organelles like mitochondria or the endoplasmic reticulum.

G cluster_loading Cell Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Prepare AM ester loading solution (1-5 µM) Prepare AM ester loading solution (1-5 µM) Incubate cells with loading solution (15-60 min) Incubate cells with loading solution (15-60 min) Prepare AM ester loading solution (1-5 µM)->Incubate cells with loading solution (15-60 min) Wash cells to remove excess dye Wash cells to remove excess dye Incubate cells with loading solution (15-60 min)->Wash cells to remove excess dye Acquire baseline fluorescence images Acquire baseline fluorescence images Wash cells to remove excess dye->Acquire baseline fluorescence images Stimulate cells to induce Ca²⁺ changes Stimulate cells to induce Ca²⁺ changes Acquire baseline fluorescence images->Stimulate cells to induce Ca²⁺ changes Acquire time-lapse images Acquire time-lapse images Stimulate cells to induce Ca²⁺ changes->Acquire time-lapse images Select regions of interest (ROIs) over organelles Select regions of interest (ROIs) over organelles Acquire time-lapse images->Select regions of interest (ROIs) over organelles Measure fluorescence intensity changes over time (ΔF/F₀) Measure fluorescence intensity changes over time (ΔF/F₀) Select regions of interest (ROIs) over organelles->Measure fluorescence intensity changes over time (ΔF/F₀) Calibrate fluorescence signals to [Ca²⁺] if desired Calibrate fluorescence signals to [Ca²⁺] if desired Measure fluorescence intensity changes over time (ΔF/F₀)->Calibrate fluorescence signals to [Ca²⁺] if desired

Intracellular Calcium Measurement Workflow

Materials:

  • This compound, AM or Fluo-5N, AM

  • Pluronic F-127 (optional, to aid in dye solubilization)

  • Cultured cells

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Prepare a loading solution containing the AM ester of the chosen indicator (typically 1-5 µM) in a suitable physiological buffer. The addition of Pluronic F-127 (0.02-0.05%) can help to disperse the dye.

  • Incubate the cells with the loading solution for 15-60 minutes at room temperature or 37°C. Optimal loading conditions should be determined empirically for each cell type.

  • Wash the cells with fresh buffer to remove the extracellular dye.

  • Acquire fluorescence images using the appropriate filter sets for either this compound or Fluo-5N.

  • Analyze the changes in fluorescence intensity within specific organelles in response to stimuli.

Signaling Pathways and Applications

Both this compound and Fluo-5N are particularly useful for studying signaling pathways that involve large and rapid changes in calcium concentration within specific cellular compartments. A key example is the process of calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR), a fundamental mechanism in muscle contraction and neuronal signaling.

G Stimulus Stimulus IP₃ Receptor IP₃ Receptor Stimulus->IP₃ Receptor ER/SR ER/SR IP₃ Receptor->ER/SR Ca²⁺ Release Ryanodine Receptor Ryanodine Receptor Ryanodine Receptor->ER/SR Further Ca²⁺ Release Cytosolic Ca²⁺ Cytosolic Ca²⁺ ER/SR->Cytosolic Ca²⁺ Cytosolic Ca²⁺->Ryanodine Receptor Activates Mitochondria Mitochondria Cytosolic Ca²⁺->Mitochondria Uptake

Calcium-Induced Calcium Release Pathway

In this pathway, an initial stimulus triggers the release of calcium from the ER/SR through inositol trisphosphate (IP₃) receptors. The resulting rise in cytosolic calcium can then activate ryanodine receptors, leading to a larger, regenerative release of calcium from the ER/SR. Low-affinity indicators like this compound and Fluo-5N are ideal for directly measuring the high calcium concentrations within the ER/SR lumen during these events.

Conclusion

The choice between this compound and Fluo-5N for measuring high calcium concentrations will ultimately depend on the specific requirements of the experiment.

  • Choose this compound when measuring in environments with extremely high calcium concentrations, where the lower affinity of Fluo-5N might lead to saturation. Its red-shifted spectrum is also a key advantage for multicolor imaging experiments.

  • Choose Fluo-5N when a higher sensitivity to changes in the lower end of the high-calcium range is needed. Its compatibility with standard green fluorescence imaging setups makes it a convenient choice for many laboratories.

For optimal results, it is always recommended to perform an in vitro calibration of the chosen indicator under the specific experimental conditions to be used. By carefully considering the properties and protocols outlined in this guide, researchers can confidently select the most appropriate tool to unravel the complex dynamics of intracellular calcium signaling.

References

Rhod-5N vs. Rhod-2: A Comparative Guide to Selecting the Right Calcium Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent indicator is paramount for the accurate measurement of intracellular calcium (Ca²⁺) dynamics. This guide provides a comprehensive comparison of the low-affinity Ca²⁺ indicator, Rhod-5N, and the high-affinity indicator, Rhod-2, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

The fundamental difference between this compound and Rhod-2 lies in their affinity for Ca²⁺, which dictates their optimal applications. Rhod-2, with its high affinity, is well-suited for detecting the relatively small and rapid changes in cytosolic Ca²⁺ concentrations that are characteristic of many cellular signaling events. In contrast, this compound's low affinity makes it the superior choice for measuring the much higher Ca²⁺ concentrations found within specific organelles like the endoplasmic reticulum (ER) and mitochondria, or in microdomains near open Ca²⁺ channels, where high-affinity indicators would be saturated.

Quantitative Performance Comparison

The selection of a calcium indicator is heavily influenced by its photophysical properties and its affinity for calcium. The following table summarizes the key performance parameters of this compound and Rhod-2.

PropertyThis compoundRhod-2Reference
Ca²⁺ Affinity (Kd) ~320 µM~570 nM[1][2]
Optimal Ca²⁺ Measurement Range 10 µM to 1 mM100 nM to 10 µM[1]
Excitation Maximum (Ca²⁺-bound) ~551-557 nm~552-557 nm[1][2]
Emission Maximum (Ca²⁺-bound) ~576-580 nm~576-581 nm
Fluorescence Enhancement Strong>100-fold
Quantum Yield (Ca²⁺-bound) Not consistently reported~0.1
Cell Permeability Available as AM esterAvailable as AM ester
Primary Applications High [Ca²⁺] environments (ER, mitochondria, microdomains)Cytosolic and mitochondrial [Ca²⁺] changes
pH Sensitivity Kd and fluorescence are influenced by pH and ionic strengthFluorescence is largely insensitive to pH changes between 6.8 and 8.0

Key Advantages of this compound over Rhod-2

The primary advantage of this compound is its ability to accurately measure high calcium concentrations without saturating. High-affinity indicators like Rhod-2 become fully bound to Ca²⁺ at micromolar concentrations, making them unable to report further increases in Ca²⁺ levels. This is particularly critical when studying:

  • Endoplasmic Reticulum (ER) and Sarcoplasmic Reticulum (SR) Calcium Dynamics: The ER/SR are major intracellular Ca²⁺ stores, with resting Ca²⁺ concentrations in the hundreds of micromolar to millimolar range. This compound is ideal for monitoring the release and uptake of Ca²⁺ from these stores.

  • Mitochondrial Calcium Overload: While Rhod-2 can be used to measure basal mitochondrial Ca²⁺, under conditions of cellular stress or excitotoxicity, mitochondrial Ca²⁺ can rise to levels that would saturate Rhod-2. This compound can effectively quantify these large increases.

  • Calcium Microdomains: These are localized areas of very high Ca²⁺ concentration that occur near the opening of Ca²⁺ channels in the plasma membrane or intracellular stores. Low-affinity indicators are essential for studying the dynamics of these microdomains.

Signaling Pathway: IP₃R-Mediated Calcium Release and Mitochondrial Uptake

A key signaling pathway where the differential affinities of this compound and Rhod-2 are critical is the inositol 1,4,5-trisphosphate (IP₃)-mediated release of Ca²⁺ from the ER and its subsequent uptake by mitochondria. This process is crucial for cellular energy metabolism and apoptosis.

IP₃R-mediated Ca²⁺ signaling pathway.

In this pathway, Rhod-2 would be suitable for monitoring the initial rise in cytosolic Ca²⁺ (step 5), while this compound would be necessary to accurately measure the high Ca²⁺ concentrations within the ER lumen (step 5, origin) and the subsequent large influx into the mitochondria (step 6).

Experimental Protocols

Protocol 1: Measuring ER Calcium Release with this compound AM

This protocol is designed to measure changes in ER Ca²⁺ concentration in response to an agonist that triggers IP₃-mediated Ca²⁺ release.

Materials:

  • This compound AM (cell-permeant)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with and without Ca²⁺

  • Agonist of choice (e.g., ATP, carbachol)

  • Thapsigargin (SERCA pump inhibitor)

  • Ionomycin (calcium ionophore)

  • Digitonin

  • Fluorescence microscope with appropriate filter sets (e.g., Ex: 540-560 nm, Em: 570-620 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-90% confluency.

  • Dye Loading:

    • Prepare a 2-5 µM this compound AM loading solution in Ca²⁺-free HBSS containing 0.02% Pluronic F-127.

    • Incubate cells in the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with Ca²⁺-free HBSS to remove excess dye.

  • Selective Cytosolic Dye Removal (Optional but Recommended):

    • Briefly expose cells to a low concentration of digitonin (e.g., 10-50 µM) in a cytosol-like buffer to selectively permeabilize the plasma membrane and allow cytosolic this compound to diffuse out.

    • Wash thoroughly with the cytosol-like buffer to remove the digitonin and cytosolic dye.

  • Imaging:

    • Mount the dish on the microscope stage and perfuse with Ca²⁺-free HBSS.

    • Acquire a baseline fluorescence recording.

    • Stimulate the cells with the desired agonist in Ca²⁺-free HBSS and record the change in this compound fluorescence, which reflects ER Ca²⁺ release.

    • To determine the minimum fluorescence (F_min), add a high concentration of ionomycin followed by a Ca²⁺ chelator (e.g., EGTA).

    • To determine the maximum fluorescence (F_max), add a saturating concentration of Ca²⁺ with ionomycin.

  • Data Analysis: The change in ER Ca²⁺ can be expressed as a ratio of the fluorescence signal to the baseline or calibrated to absolute concentrations using the F_min and F_max values and the Kd of this compound.

Protocol 2: Measuring Cytosolic and Mitochondrial Calcium with Rhod-2 AM

This protocol allows for the simultaneous monitoring of cytosolic and mitochondrial Ca²⁺ changes.

Materials:

  • Rhod-2 AM (cell-permeant)

  • Pluronic F-127

  • HBSS with and without Ca²⁺

  • Stimulus of choice (e.g., KCl for depolarization, agonist)

  • Ionomycin

  • Manganese chloride (MnCl₂) for quenching cytosolic fluorescence (optional)

  • Confocal microscope with appropriate laser lines and detectors

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for confocal microscopy.

  • Dye Loading:

    • Prepare a 2-5 µM Rhod-2 AM loading solution in HBSS containing 0.02% Pluronic F-127.

    • Incubate cells for 30-45 minutes at 37°C. Due to its positive charge, Rhod-2 AM tends to accumulate in mitochondria.

    • Wash cells twice with HBSS.

  • Imaging:

    • Mount the dish on the confocal microscope.

    • Acquire a baseline image, distinguishing between the diffuse cytosolic fluorescence and the punctate mitochondrial fluorescence.

    • Stimulate the cells and acquire a time-lapse series of images to monitor the changes in both cytosolic and mitochondrial Rhod-2 fluorescence.

  • Calibration and Controls:

    • At the end of the experiment, use ionomycin to equilibrate Ca²⁺ concentrations and obtain F_max.

    • To distinguish between cytosolic and mitochondrial signals more definitively, MnCl₂ can be added to quench the fluorescence of the cytosolic Rhod-2, leaving the mitochondrial signal intact.

  • Data Analysis: Analyze the fluorescence intensity changes in regions of interest (ROIs) drawn around the cytosol and individual mitochondria.

Conclusion

References

Navigating the Nuances of Intracellular Calcium Measurement: A Comparative Guide to Rhod-5N and Ratiometric Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the precise measurement of intracellular calcium ([Ca2+]), the choice of fluorescent indicator is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of the single-wavelength indicator Rhod-5N and ratiometric dyes, such as Fura-2 and Indo-1, highlighting their respective strengths and limitations. Through a detailed examination of their photophysical properties, experimental considerations, and data interpretation, this document aims to equip researchers with the knowledge to select the optimal tool for their specific scientific questions.

Key Performance Indicators: this compound vs. Ratiometric Dyes

The selection of a calcium indicator hinges on several key performance characteristics. Below is a summary of these parameters for this compound and the widely used ratiometric dye, Fura-2.

PropertyThis compoundFura-2Indo-1
Measurement Type Single-WavelengthRatiometric (Excitation)Ratiometric (Emission)
Dissociation Constant (Kd) for Ca2+ ~320 µM[1]~145 nM (in vitro)[2]~230 nM (in vitro)[3]
Excitation Wavelength(s) ~551 nm340 nm (Ca2+-bound) / 380 nm (Ca2+-free)[4]~350 nm
Emission Wavelength(s) ~576 nm~510 nm~400 nm (Ca2+-bound) / ~475 nm (Ca2+-free)
Signal-to-Noise Ratio Generally lower; susceptible to background fluorescence.Generally higher due to ratiometric correction.Generally higher due to ratiometric correction.
Correction for Experimental Artifacts NoYes (corrects for uneven dye loading, cell thickness, photobleaching)Yes (corrects for uneven dye loading, cell thickness, photobleaching)

Delving Deeper: The Limitations of Single-Wavelength Dyes Like this compound

This compound, a member of the rhodamine family of dyes, offers the advantage of excitation and emission in the visible spectrum, which can reduce phototoxicity and autofluorescence compared to UV-excitable probes. However, its nature as a single-wavelength indicator presents several significant limitations for quantitative calcium measurements.

The fluorescence intensity of single-wavelength dyes is directly influenced by factors other than the intracellular calcium concentration. These confounding variables include:

  • Uneven Dye Loading: Cells in a population may not load the dye to the same extent, leading to variations in fluorescence intensity that are not related to calcium levels.

  • Cell Thickness and Morphology: Changes in cell shape or thickness can alter the path length of the excitation and emission light, affecting the detected fluorescence intensity.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorescent dye, causing a decrease in signal over time that can be mistaken for a drop in calcium concentration.

  • Dye Leakage: Over the course of an experiment, the indicator can leak out of the cells, resulting in a diminished signal.

Because this compound's fluorescence is measured at a single wavelength, it is not possible to internally correct for these artifacts, making accurate quantification of absolute calcium concentrations challenging.

The Ratiometric Advantage: Overcoming Limitations with Dyes Like Fura-2 and Indo-1

Ratiometric calcium indicators, such as Fura-2 and Indo-1, were developed to address the inherent drawbacks of single-wavelength dyes. These probes exhibit a shift in their excitation or emission spectrum upon binding to calcium.

  • Fura-2: This dye is excited at two different wavelengths, approximately 340 nm (where the fluorescence increases with Ca2+ binding) and 380 nm (where the fluorescence decreases). The ratio of the fluorescence emission at 510 nm when excited at these two wavelengths is then used to determine the intracellular calcium concentration.

  • Indo-1: This indicator is excited at a single wavelength (around 350 nm) and emits fluorescence at two different wavelengths: approximately 400 nm when bound to calcium and 475 nm when free. The ratio of these two emission intensities provides a measure of the calcium concentration.

By taking a ratio of two measurements, the influence of variables such as dye concentration, cell thickness, and photobleaching is largely canceled out, as these factors tend to affect both measurements proportionally. This allows for more accurate and reproducible quantification of intracellular calcium levels.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams provide a visual representation of the signaling pathways and experimental workflows involved in calcium imaging.

cluster_single Single-Wavelength (e.g., this compound) cluster_ratiometric Ratiometric (e.g., Fura-2) Excitation (λ1) Excitation (λ1) Dye Dye Excitation (λ1)->Dye Excite Emission (λ2) Emission (λ2) Dye->Emission (λ2) Emit Intensity Intensity Emission (λ2)->Intensity Measure Excitation (λ1, Ca2+-bound) Excitation (λ1, Ca2+-bound) Dye_R Dye_R Excitation (λ1, Ca2+-bound)->Dye_R Excite 1 Excitation (λ2, Ca2+-free) Excitation (λ2, Ca2+-free) Excitation (λ2, Ca2+-free)->Dye_R Excite 2 Emission (λ3) Emission (λ3) Dye_R->Emission (λ3) Emit Ratio (I1/I2) Ratio (I1/I2) Emission (λ3)->Ratio (I1/I2) Calculate Ratio

Fig 1. Ratiometric vs. Single-Wavelength Measurement

G cluster_ligand Signal Transduction cluster_calcium Calcium Release cluster_downstream Downstream Effects Ligand Ligand GPCR GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C DAG->PKC ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3R->Ca_ER opens Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto release Ca_Cyto->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Fig 2. GPCR-Mediated Calcium Signaling Pathway

A Cell Culture & Plating B Prepare Dye Loading Solution (e.g., Fura-2 AM or this compound AM in DMSO + Pluronic F-127) A->B C Incubate Cells with Dye B->C D Wash to Remove Extracellular Dye C->D E De-esterification of AM Ester D->E F Mount on Microscope E->F G Acquire Baseline Fluorescence F->G H Apply Stimulus G->H I Record Fluorescence Changes H->I J Data Analysis (Ratio Calculation for Ratiometric Dyes) I->J

Fig 3. Experimental Workflow for Calcium Imaging

Experimental Protocols

The following protocols provide a general guideline for measuring intracellular calcium using this compound AM and Fura-2 AM. It is important to note that optimal loading conditions can vary between cell types and should be empirically determined.

Protocol 1: Intracellular Calcium Measurement with this compound AM

Materials:

  • This compound AM

  • Anhydrous DMSO

  • Pluronic® F-127

  • Buffered physiological medium (e.g., HBSS or Tyrode's solution)

Procedure:

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.

  • Prepare Loading Solution: Dilute the this compound AM stock solution to a final concentration of 1-5 µM in the buffered physiological medium. To aid in the dispersion of the nonpolar AM ester, Pluronic® F-127 can be added to a final concentration of about 0.02%.

  • Cell Loading: Incubate the cells with the loading solution for 15-60 minutes at 20-37°C. The exact time and temperature should be optimized for the specific cell type.

  • Wash: After incubation, wash the cells with indicator-free medium to remove any dye that is nonspecifically associated with the cell surface.

  • De-esterification: Incubate the cells for a further 30 minutes to allow for complete de-esterification of the intracellular AM esters.

  • Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filters for rhodamine dyes (e.g., excitation ~550 nm, emission ~580 nm).

  • Data Acquisition: Record the fluorescence intensity before and after the application of a stimulus.

Protocol 2: Intracellular Calcium Measurement with Fura-2 AM

Materials:

  • Fura-2 AM

  • Anhydrous DMSO

  • Pluronic® F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO to make a 1 mg/mL stock solution.

  • Prepare Loading Solution: Prepare a loading solution with a final Fura-2 AM concentration of 1-10 µM in HBSS. The addition of Pluronic F-127 (0.02-0.04%) is recommended to aid in dye solubilization. Probenecid can be included to inhibit anion transporters and improve dye retention.

  • Cell Loading: Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash: After loading, wash the cells twice with HBSS to remove the extracellular dye.

  • De-esterification: Allow the cells to incubate for at least 20-30 minutes at room temperature to ensure complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging: Mount the cells on a fluorescence microscope equipped with filters for Fura-2 imaging, allowing for excitation at both 340 nm and 380 nm, and emission detection at ~510 nm.

  • Data Acquisition: Acquire fluorescence images by alternating the excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point. This ratio is then used to determine the intracellular calcium concentration.

Conclusion

References

Validating Rhod-5N Calcium Measurements: A Comparison with the Gold Standard Fura-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular calcium signaling, the accurate measurement of intracellular calcium concentration ([Ca²⁺]i) is paramount. Rhod-5N, a fluorescent indicator with a low affinity for Ca²⁺, is particularly suited for measuring high calcium concentrations. However, validating its measurements with a well-established secondary method is crucial for robust and reliable data. This guide provides a comprehensive comparison of this compound with Fura-2, the gold-standard ratiometric Ca²⁺ indicator, and offers detailed protocols for experimental validation.

Principles of this compound and Fura-2

This compound is a single-wavelength fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] Its low binding affinity (high dissociation constant, Kd) makes it ideal for measuring high Ca²⁺ levels, such as those found in the endoplasmic reticulum or during large Ca²⁺ influxes, which would saturate high-affinity indicators.[1][2]

In contrast, Fura-2 is a ratiometric indicator, meaning its fluorescence properties change with Ca²⁺ concentration in a way that allows for the calculation of a ratio of fluorescence intensities at two different excitation or emission wavelengths.[3] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and quantitative [Ca²⁺]i measurements. Fura-2 has a high affinity for Ca²⁺, making it highly sensitive to small changes in resting cytosolic Ca²⁺ levels.

Quantitative Comparison of this compound and Fura-2

The selection of a calcium indicator depends on the specific experimental requirements. The table below summarizes the key quantitative parameters of this compound and Fura-2 to aid in this decision-making process.

PropertyThis compoundFura-2
Indicator Type Single-WavelengthRatiometric (Excitation)
Ca²⁺ Affinity (Kd) ~320 µM~145 nM
Excitation Wavelength (Ca²⁺-bound) ~557 nm~340 nm
Excitation Wavelength (Ca²⁺-free) Essentially non-fluorescent~380 nm
Emission Wavelength ~580 nm~510 nm
Measurement Range 10 µM to 1 mM4 nM to ~20 µM
Advantages - Suitable for high [Ca²⁺] measurements- Long-wavelength excitation reduces phototoxicity and autofluorescence- Ratiometric measurement provides accurate and quantitative data- High sensitivity to low [Ca²⁺]
Disadvantages - Non-ratiometric, susceptible to artifacts from dye loading and photobleaching- Potential for mitochondrial sequestration- Saturated by high [Ca²⁺]- UV excitation can be phototoxic

Experimental Protocols for Validation

To validate this compound measurements, a secondary method using a well-characterized indicator like Fura-2 is essential. Below are detailed protocols for cell preparation and two common approaches for using both dyes: sequential and simultaneous loading.

Cell Preparation
  • Cell Culture: Plate cells on glass coverslips or in imaging-compatible microplates at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Media: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer supplemented with Ca²⁺ and Mg²⁺, and buffered with HEPES. Ensure the buffer is free of phenol red, which can interfere with fluorescence measurements.

Dye Loading: Sequential Method

This approach is suitable when spectral overlap between the two dyes could be a concern or when the loading conditions for each dye are significantly different.

  • Load with this compound AM:

    • Prepare a 2-5 µM working solution of this compound AM in the physiological buffer. The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.

    • Incubate cells with the this compound AM solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer to remove excess dye.

    • Incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Image this compound:

    • Mount the coverslip on a fluorescence microscope.

    • Excite the cells at ~550 nm and record the emission at ~580 nm.

    • Acquire baseline fluorescence and then stimulate the cells as required by the experimental design.

  • Load with Fura-2 AM:

    • Following this compound imaging, incubate the same cells with a 2-5 µM working solution of Fura-2 AM in the physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer.

    • Incubate for a further 30 minutes for de-esterification.

  • Image Fura-2:

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Calculate the 340/380 nm fluorescence ratio to determine [Ca²⁺]i.

Dye Loading: Simultaneous Method

This method is more time-efficient and allows for the direct comparison of the two indicators in the same temporal window. It is contingent on the ability of the imaging system to spectrally distinguish the two dyes.

  • Prepare Loading Solution:

    • Prepare a working solution containing both 2-5 µM this compound AM and 2-5 µM Fura-2 AM in the physiological buffer. Include Pluronic® F-127 as needed.

  • Incubation and Washing:

    • Incubate cells with the combined dye solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer.

    • Incubate for a further 30 minutes for de-esterification.

  • Simultaneous Imaging:

    • Use an imaging system capable of rapidly switching between the excitation wavelengths for Fura-2 (340 nm and 380 nm) and this compound (~550 nm).

    • Use appropriate filter sets to separate the emission signals of Fura-2 (~510 nm) and this compound (~580 nm).

    • Acquire images for both channels and the two Fura-2 excitation wavelengths to allow for ratiometric analysis and direct comparison of the signals.

Visualizing the Concepts

To further clarify the processes and relationships involved in calcium signaling and its measurement, the following diagrams are provided.

G Intracellular Calcium Signaling Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol Stimulus Agonist (e.g., ATP) Receptor GPCR/Receptor Tyrosine Kinase Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER Ca²⁺ Store IP3R->Ca_ER opens channel Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol release CaM Calmodulin (CaM) Ca_Cytosol->CaM binds to CellularResponse Cellular Response (e.g., Gene Expression, Contraction) CaM->CellularResponse activates PKC->CellularResponse phosphorylates

Figure 1. A simplified diagram of a common intracellular calcium signaling pathway initiated by an external stimulus.

G Experimental Workflow for Validation cluster_prep Cell Preparation cluster_loading Dye Loading cluster_seq cluster_sim cluster_analysis Data Analysis & Comparison Culture 1. Culture cells on coverslips/imaging plates ChooseMethod Choose Method Culture->ChooseMethod Sequential Sequential Loading ChooseMethod->Sequential Simultaneous Simultaneous Loading ChooseMethod->Simultaneous LoadRhod 2a. Load this compound AM LoadBoth 2b. Load this compound AM + Fura-2 AM WashRhod 3a. Wash LoadRhod->WashRhod ImageRhod 4a. Image this compound WashRhod->ImageRhod LoadFura 5a. Load Fura-2 AM ImageRhod->LoadFura WashFura 6a. Wash LoadFura->WashFura ImageFura 7a. Image Fura-2 WashFura->ImageFura Analyze 8. Analyze this compound intensity and Fura-2 ratio ImageFura->Analyze WashBoth 3b. Wash LoadBoth->WashBoth ImageBoth 4b. Simultaneous Imaging WashBoth->ImageBoth ImageBoth->Analyze Compare 9. Compare kinetic parameters and [Ca²⁺] measurements Analyze->Compare Validate 10. Validate this compound data Compare->Validate

Figure 2. A flowchart illustrating the experimental workflow for validating this compound calcium measurements using Fura-2.

G Logical Comparison of this compound and Fura-2 cluster_indicators Calcium Indicators cluster_properties Key Properties cluster_characteristics Performance Characteristics cluster_application Primary Application Rhod5N This compound Affinity Ca²⁺ Affinity Rhod5N->Affinity Measurement Measurement Type Rhod5N->Measurement Wavelength Excitation Wavelength Rhod5N->Wavelength LowAffinity Low Affinity (High Kd) SingleWavelength Single Wavelength VisibleLight Visible Light Fura2 Fura-2 Fura2->Affinity Fura2->Measurement Fura2->Wavelength HighAffinity High Affinity (Low Kd) Ratiometric Ratiometric UVLight UV Light Affinity->LowAffinity is Affinity->HighAffinity is Measurement->SingleWavelength is Measurement->Ratiometric is Wavelength->VisibleLight is Wavelength->UVLight is HighCa High [Ca²⁺] (e.g., ER, large influx) LowAffinity->HighCa suited for LowCa Low [Ca²⁺] (e.g., resting cytosol) HighAffinity->LowCa suited for

Figure 3. A diagram illustrating the logical comparison of this compound and Fura-2 based on their key properties and applications.

Conclusion

Validating calcium measurements obtained with this compound by using a well-established ratiometric indicator like Fura-2 is a critical step in ensuring data accuracy and reliability. While this compound is an excellent tool for investigating high-concentration calcium dynamics, the quantitative and robust nature of Fura-2 provides a necessary benchmark. By carefully selecting the appropriate validation strategy and following detailed experimental protocols, researchers can confidently interpret their findings and contribute to a deeper understanding of the complex role of calcium in cellular physiology and disease.

References

Rhod-5N versus Mag-Fura-2 for endoplasmic reticulum calcium imaging.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Rhod-5N and Mag-Fura-2 for Endoplasmic Reticulum Calcium Imaging

For researchers and professionals in drug development, the accurate measurement of calcium (Ca²⁺) dynamics within the endoplasmic reticulum (ER) is crucial for understanding a vast array of cellular processes, from protein folding to apoptosis.[1][2][3] The ER serves as the cell's primary intracellular Ca²⁺ reservoir, and its signaling is implicated in numerous physiological and pathological states.[4][5] Low-affinity fluorescent indicators are essential for monitoring the high Ca²⁺ concentrations (typically 100 µM to 1 mM) found within the ER lumen. This guide provides a detailed, data-driven comparison of two commonly used low-affinity Ca²⁺ indicators: this compound and Mag-Fura-2.

Quantitative Performance Comparison

The selection of an appropriate fluorescent dye is paramount for obtaining reliable experimental data. The key properties of this compound and Mag-Fura-2 are summarized below to facilitate an informed choice based on experimental needs and available equipment.

PropertyThis compoundMag-Fura-2
Measurement Type Intensity-based (Single Wavelength)Ratiometric (Dual Excitation)
Ca²⁺ Dissociation Constant (Kd) ~320 µM~25 µM
Excitation Maximum (Ca²⁺-bound) ~551-557 nm~330-336 nm
Emission Maximum (Ca²⁺-bound) ~576-580 nm~505-511 nm
Excitation Maximum (Ca²⁺-free) N/A (Essentially non-fluorescent)~369 nm
Emission Maximum (Ca²⁺-free) N/A~511 nm
Primary Advantage Suitable for very high Ca²⁺ levels (10 µM to 1 mM).Ratiometric measurement minimizes artifacts from uneven dye loading, photobleaching, and cell morphology.
Primary Disadvantage Intensity-based measurements are sensitive to dye concentration and photobleaching.Lower Kd may lead to saturation in the upper range of ER Ca²⁺ concentrations; UV excitation can cause phototoxicity.
Mg²⁺ Binding Excellent selectivity over Mg²⁺.Binds Mg²⁺ (Kd ~1.9 mM), which can interfere with Ca²⁺ measurements.

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological and technical processes is key to experimental design. The following diagrams illustrate a common ER calcium signaling pathway and a generalized workflow for measuring ER calcium dynamics.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->GPCR Binds Gq->PLC Activates IP3R IP3 Receptor (IP3R) IP3->IP3R Binds To ER_Ca Ca²⁺ IP3R->ER_Ca Releases

IP3-mediated ER calcium release pathway.

G start 1. Seed Cells on Coverslips load 2. Load with AM Ester Dye (e.g., this compound AM or Mag-Fura-2 AM) 30-60 min at 37°C start->load deesterify 3. De-esterification Allow time for hydrolysis by intracellular esterases load->deesterify permeabilize 4. Selectively Permeabilize Plasma Membrane (e.g., with Digitonin or β-escin) deesterify->permeabilize washout 5. Washout Cytosolic Dye Isolates ER-sequestered dye permeabilize->washout image 6. Fluorescence Imaging Acquire baseline signal washout->image stimulate 7. Stimulate Cells (e.g., with IP3 or Thapsigargin) to induce ER Ca²⁺ release image->stimulate record 8. Record Fluorescence Change Monitor decrease in ER Ca²⁺ stimulate->record analyze 9. Data Analysis & Quantification record->analyze

References

A Comparative Guide to Calcium Indicators: Cross-Validation of Rhod-5N and Genetically Encoded Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and neuronal imaging, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes. This guide provides a comprehensive comparison of the synthetic, low-affinity Ca²⁺ indicator, Rhod-5N, and the widely used genetically encoded calcium indicators (GECIs) of the GCaMP series. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to assist researchers in selecting the appropriate tool for their specific experimental needs.

Data Presentation: A Head-to-Head Comparison

The selection of a calcium indicator is fundamentally guided by the expected range of Ca²⁺ concentrations and the desired temporal resolution of the measurement. This compound, a chemical dye, and GECIs, which are protein-based sensors, offer distinct advantages and are suited for different applications.

This compound is a fluorescent indicator characterized by its low affinity for Ca²⁺, making it particularly useful for measuring high calcium concentrations, such as those found in the endoplasmic reticulum or during periods of intense cellular stimulation.[1][2] Like its parent compound Rhod-2, this compound is essentially non-fluorescent in the absence of divalent cations and exhibits a significant increase in fluorescence upon binding to Ca²⁺ without a spectral shift.[2]

Genetically Encoded Calcium Indicators (GECIs) , such as the popular GCaMP series, are engineered proteins that can be targeted to specific cell types or subcellular compartments.[3][4] These indicators have been iteratively improved to offer high sensitivity, capable of detecting the subtle Ca²⁺ transients associated with single action potentials in neurons. The GCaMP series includes variants with different kinetics (slow, medium, and fast) to suit various experimental paradigms.

The following table summarizes the key performance metrics of this compound and a representative GECI, GCaMP6f (a fast variant), to facilitate a direct comparison. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

PropertyThis compoundGCaMP6fSource(s)
Indicator Type Synthetic Chemical DyeGenetically Encoded Protein
Dissociation Constant (Kd) ~320 µM~375 nM
Typical Application High Ca²⁺ concentrations (10 µM to 1 mM)Low Ca²⁺ transients (e.g., single action potentials)
Signal Change (ΔF/F₀) Strong fluorescence enhancementUp to ~50-fold
Rise Time (to peak) Fast (ms range)~50 ms (for 1 action potential)
Decay Time (half-decay) Fast (ms range)~140 ms (for 1 action potential)
Signal-to-Noise Ratio (SNR) High for large Ca²⁺ changesHigh; can detect single action potentials
Delivery Method AM ester loadingTransfection (e.g., viral vector, plasmid)
Targeting Generally cytosolic/mitochondrialSpecific to cell types or organelles
Photostability Generally goodCan be prone to photobleaching

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are step-by-step methodologies for the use of this compound AM and the expression and imaging of GCaMP6.

Protocol 1: Cell Loading with this compound AM

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of this compound into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.

Materials:

  • This compound AM (stored at -20°C, desiccated)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v solution in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

  • Probenecid (optional, to prevent dye leakage)

  • Cells cultured in a 96-well black wall/clear bottom plate

Procedure:

  • Prepare this compound AM Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare this compound AM Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a 2 to 20 µM working solution in HHBS. To aid in dispersion, first mix the stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the buffer, resulting in a final Pluronic® F-127 concentration of approximately 0.02-0.04%. For most cell lines, a final concentration of 4-5 µM this compound AM is recommended.

  • Cell Loading:

    • Culture cells overnight in a 96-well plate.

    • Remove the growth medium and add the this compound AM working solution to the cells.

    • Incubate the plate at 37°C for 30 to 60 minutes. The optimal incubation time may vary between cell types.

  • Wash: Remove the dye working solution and wash the cells with fresh HHBS to remove excess, unloaded dye. If using, the wash buffer can be supplemented with an anion transporter inhibitor like 1 mM probenecid.

  • Imaging:

    • Add the desired stimulant to the cells and immediately begin fluorescence imaging.

    • Use a fluorescence microscope with a TRITC filter set (Excitation/Emission ≈ 540/590 nm) or a fluorescence plate reader.

Protocol 2: GCaMP6 Transfection and Imaging

This protocol outlines the general steps for expressing GCaMP6 in mammalian neurons using a viral vector and subsequent imaging.

Materials:

  • Recombinant adeno-associated virus (rAAV) encoding GCaMP6 (e.g., AAV-Syn1-GCaMP6f)

  • Cultured neurons or live animal model

  • Surgical and injection equipment (for in vivo experiments)

  • Two-photon microscope or other suitable fluorescence microscope

  • Cell culture or animal holding facilities

Procedure:

  • Viral Vector Delivery (In Vivo Example):

    • For in vivo experiments in mice, perform a craniotomy over the brain region of interest.

    • Inject the rAAV encoding GCaMP6 into the target area. Allow 2-4 weeks for sufficient expression of the indicator.

  • Transfection (In Vitro Example):

    • For cultured cells, transfect with a plasmid or transduce with a lentivirus containing the GCaMP6 gene.

    • Allow sufficient time for expression, typically 24-72 hours, before imaging.

  • Imaging:

    • For two-photon imaging of GCaMP6, use an excitation wavelength of approximately 920 nm.

    • Acquire time-lapse images to capture the fluorescence changes associated with calcium transients.

    • The fluorescence signal is typically quantified as the change in fluorescence divided by the baseline fluorescence (ΔF/F₀).

Mandatory Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

GCaMP_vs_Rhod5N_Workflow Experimental Workflow: Comparing Chemical Dye and GECI cluster_rhod5n This compound cluster_gcamp GCaMP6 rhod5n_prep Prepare this compound AM Working Solution rhod5n_load Load Cells with Dye (30-60 min incubation) rhod5n_prep->rhod5n_load rhod5n_wash Wash to Remove Excess Dye rhod5n_load->rhod5n_wash stimulate Apply Stimulus (e.g., ATP, Electrical) rhod5n_wash->stimulate gcamp_transfect Transfect Cells with GCaMP6 Vector gcamp_express Allow for Protein Expression (24-72h or 2-4 weeks in vivo) gcamp_transfect->gcamp_express gcamp_express->stimulate image Fluorescence Imaging (Microscopy or Plate Reader) stimulate->image analyze Data Analysis (ΔF/F₀, Kinetics, SNR) image->analyze

A flowchart of the comparative experimental workflow.

Neuronal_Calcium_Signaling Neuronal Calcium Signaling Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ap Action Potential vgcc Voltage-Gated Ca²⁺ Channels ap->vgcc Depolarization cytosolic_ca ↑ Cytosolic Ca²⁺ vgcc->cytosolic_ca Influx nmda NMDA Receptors (Glutamate Binding) nmda->cytosolic_ca Influx ip3r IP₃ Receptors er_ca Ca²⁺ Store ip3r->er_ca Release ryr Ryanodine Receptors ryr->er_ca CICR er_ca->cytosolic_ca Release cytosolic_ca->ryr Ca²⁺-Induced Ca²⁺ Release downstream Downstream Effects (e.g., Gene Transcription, Neurotransmitter Release) cytosolic_ca->downstream

A diagram of key neuronal calcium signaling pathways.

References

A Comparative Analysis of Rhod-5N and Other Low-Affinity Calcium Dyes for Monitoring Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium (Ca²⁺) dynamics is crucial for understanding a vast array of cellular processes. Low-affinity calcium indicators are indispensable tools for studying cellular compartments with high calcium concentrations or large and rapid calcium transients. This guide provides a detailed comparison of the kinetic properties of Rhod-5N with other commonly used low-affinity dyes, including Fluo-4FF, Calcium Green-5N, and Oregon Green 488 BAPTA-5N, supported by experimental data and detailed protocols.

This comparison will delve into the key kinetic parameters—the dissociation constant (Kd), and the on- and off-rates (kon and koff)—that govern the binding of these dyes to calcium. Understanding these properties is essential for selecting the appropriate indicator to ensure the fidelity of fluorescence signals in tracking the true time course of calcium concentration changes.

Quantitative Comparison of Kinetic Properties

The performance of a calcium indicator is fundamentally defined by its kinetic properties. The dissociation constant (Kd) provides a measure of the dye's affinity for calcium, while the on-rate (kon) and off-rate (koff) describe the speed at which the dye binds and releases calcium, respectively. For monitoring rapid calcium transients, a fast off-rate is particularly critical.

IndicatorDissociation Constant (Kd) (µM)On-Rate (kon) (M⁻¹s⁻¹)Off-Rate (koff) (s⁻¹)Excitation Max (nm)Emission Max (nm)
This compound ~19 - 320[1]~6 x 10⁸ (estimated)~114,000 - 192,000 (estimated)~553~576
Fluo-4FF ~9.7[1]~6 x 10⁸ (estimated)~5,820 (estimated)~491~516[1]
Calcium Green-5N ~14[2]4.0 x 10⁸9259~503~530
Oregon Green 488 BAPTA-5N ~20[3]~6 x 10⁸ (estimated)~12,000 (estimated)~492~517

Note: The on-rates for this compound, Fluo-4FF, and Oregon Green 488 BAPTA-5N are estimated to be in the diffusion-limited range, typical for this class of indicators. The corresponding off-rates are calculated using the formula: koff = Kd * kon.

In-Depth Look at Each Indicator

This compound , a rhodamine-based indicator, possesses a notably high dissociation constant, making it suitable for measuring very high calcium concentrations, often found in organelles like the endoplasmic reticulum and mitochondria. Its red-shifted spectral properties also offer advantages in multiplexing experiments with green fluorescent proteins.

Fluo-4FF is a fluorescein-based dye with a lower affinity than its parent compound, Fluo-4. It is well-suited for detecting large and rapid calcium transients in the cytosol.

Calcium Green-5N provides a good balance of low affinity and brightness, making it a versatile choice for a range of applications, including the study of mitochondrial calcium retention.

Oregon Green 488 BAPTA-5N is another popular fluorescein-based low-affinity indicator. Its spectral properties are similar to Fluo-4FF, and it is frequently used in neurobiology to study calcium dynamics in active neurons.

Experimental Protocols

Accurate determination of the kinetic properties of calcium indicators is paramount for the correct interpretation of experimental data. Below are detailed protocols for determining the kinetic constants of low-affinity dyes and for their application in measuring intracellular calcium transients.

Protocol 1: Determination of Kinetic Constants (kon and koff) using Stopped-Flow Fluorimetry

This protocol outlines the general procedure for measuring the on- and off-rates of calcium binding to low-affinity indicators using a stopped-flow instrument.

Materials:

  • Stopped-flow spectrofluorometer

  • Low-affinity calcium indicator (e.g., this compound)

  • Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Chelator with a known, rapid binding rate for calcium (e.g., BAPTA)

Procedure:

1. Measurement of the On-Rate (kon): a. Prepare a solution of the calcium indicator in the calcium-free buffer. b. Prepare a series of solutions with varying concentrations of calcium in the high-calcium buffer. c. In the stopped-flow instrument, rapidly mix the indicator solution with each of the calcium solutions. d. Record the increase in fluorescence intensity over time. The rate of this increase is dependent on the calcium concentration. e. Plot the observed rate constants (k_obs) against the calcium concentration. The slope of this plot will be the on-rate (kon).

2. Measurement of the Off-Rate (koff): a. Prepare a solution of the calcium indicator saturated with calcium. b. Prepare a solution containing a high concentration of a rapid calcium chelator (e.g., BAPTA) in a calcium-free buffer. c. In the stopped-flow instrument, rapidly mix the calcium-saturated indicator solution with the chelator solution. d. Record the decrease in fluorescence intensity over time as the chelator removes calcium from the indicator. e. The rate of this fluorescence decay represents the off-rate (koff) and can be determined by fitting the decay curve to a single exponential function.

Protocol 2: Measurement of Intracellular Calcium Transients using Low-Affinity Dyes

This protocol describes the general procedure for loading cells with the cell-permeant acetoxymethyl (AM) ester form of low-affinity calcium indicators and measuring subsequent changes in intracellular calcium.

Materials:

  • Low-affinity calcium indicator AM ester (e.g., this compound, AM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope or plate reader equipped for live-cell imaging

Procedure:

1. Dye Loading: a. Prepare a stock solution of the low-affinity indicator AM ester in anhydrous DMSO (typically 1-5 mM). b. On the day of the experiment, prepare a loading solution by diluting the stock solution in a physiological saline solution to a final concentration of 1-10 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in the solubilization of the AM ester. c. Remove the culture medium from the cells and replace it with the loading solution. d. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading conditions should be determined empirically for each cell type. e. After incubation, wash the cells with fresh physiological saline solution to remove any extracellular dye.

2. Calcium Measurement: a. Mount the cells on a fluorescence microscope or place the multi-well plate in a fluorescence plate reader. b. Excite the dye at its appropriate wavelength and record the baseline fluorescence emission. c. Stimulate the cells with an agonist or other stimulus known to induce a calcium response. d. Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration. e. The resulting fluorescence data can be expressed as a ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀) to normalize for variations in dye loading.

Visualizing Cellular Signaling and Experimental Logic

To better understand the context in which these low-affinity dyes are utilized, the following diagrams, generated using the DOT language, illustrate a common signaling pathway and the logical workflow for selecting an appropriate indicator.

G GPCR-Mediated Calcium Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Opens Channel Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_ER->Ca_Cytosol Release Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Triggers

Caption: GPCR signaling cascade leading to intracellular calcium release.

G Workflow for Selecting a Low-Affinity Calcium Indicator Start Start: Need to Measure Intracellular Ca²⁺ Question1 Expected Ca²⁺ Concentration? Start->Question1 High_Conc High (>10 µM) or Large Transients Question1->High_Conc High Low_Conc Low (nM range) Question1->Low_Conc Low Select_Low_Affinity Select Low-Affinity Dye (e.g., this compound, Fluo-4FF) High_Conc->Select_Low_Affinity Select_High_Affinity Select High-Affinity Dye (e.g., Fura-2, Fluo-4) Low_Conc->Select_High_Affinity Question2 Need for Rapid Kinetics? Select_Low_Affinity->Question2 End Final Dye Selection Select_High_Affinity->End Fast_Kinetics Yes Question2->Fast_Kinetics Yes Slow_Kinetics No Question2->Slow_Kinetics No Consider_koff Consider Dye with High koff (e.g., this compound) Fast_Kinetics->Consider_koff Kd_is_sufficient Kd is Primary Consideration Slow_Kinetics->Kd_is_sufficient Question3 Multiplexing with other Fluorophores? Consider_koff->Question3 Kd_is_sufficient->Question3 Multiplexing_Yes Yes Question3->Multiplexing_Yes Yes Multiplexing_No No Question3->Multiplexing_No No Consider_Spectrum Consider Spectral Properties (e.g., Red-shifted this compound) Multiplexing_Yes->Consider_Spectrum Standard_Dye_OK Standard Green Dyes are Suitable Multiplexing_No->Standard_Dye_OK Consider_Spectrum->End Standard_Dye_OK->End

Caption: Decision-making workflow for selecting a suitable calcium indicator.

References

A Head-to-Head Battle: Rhod-5N vs. Calcium Green-5N for Unraveling Rapid Calcium Transients

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. When investigating rapid and large-amplitude calcium transients, low-affinity probes are essential to avoid saturation and accurately capture the kinetics of these events. This guide provides a comprehensive comparison of two popular low-affinity indicators, Rhod-5N and Calcium Green-5N, to aid in the selection of the optimal tool for your experimental needs.

This objective comparison delves into the key performance characteristics of this compound and Calcium Green-5N, supported by a summary of available experimental data. We also provide detailed experimental protocols for their application and a framework for a comparative analysis.

At a Glance: Key Performance Characteristics

A summary of the quantitative data for this compound and Calcium Green-5N is presented below. It is important to note that these values can be influenced by the experimental environment, including pH, temperature, and ionic strength.

PropertyThis compoundCalcium Green-5N
Fluorophore RhodamineFluorescein
Excitation (max, nm) ~551-552~506
Emission (max, nm) ~576-581~531
Dissociation Constant (Kd for Ca2+) ~19 µM - 320 µM[1][2]~4.3 µM - 14 µM[3][4]
Fluorescence Enhancement upon Ca2+ Binding >100-fold[5]~15-38-fold
Quantum Yield Not explicitly reportedNot explicitly reported (Calcium Green-1 has a reported quantum yield of ~0.75)
Signal-to-Noise Ratio (SNR) Not explicitly reportedNot explicitly reported
Kinetic Fidelity for Rapid Transients May not track with kinetic fidelityDoes not appear to track with kinetic fidelity

Delving Deeper: A Comparative Analysis

Both this compound and Calcium Green-5N are designed for measuring high calcium concentrations that would saturate high-affinity indicators. Their lower affinity for calcium allows them to respond to changes in the micromolar to millimolar range, characteristic of environments like the endoplasmic reticulum or during significant cellular influx.

This compound , a rhodamine-based indicator, offers the advantage of longer excitation and emission wavelengths. This red-shifted spectrum minimizes autofluorescence from cellular components and reduces the potential for phototoxicity, which is a significant consideration in live-cell imaging. The greater than 100-fold increase in fluorescence upon calcium binding suggests a potentially high dynamic range. However, a comparative study in skeletal muscle fibers indicated that this compound may not faithfully track the kinetics of the fastest calcium transients.

Calcium Green-5N , a fluorescein derivative, is excited by the common 488 nm laser line and emits in the green spectrum. While its fluorescence enhancement is reported to be lower than that of this compound, its spectrally similar predecessor, Calcium Green-1, is known for a high quantum yield, suggesting that Calcium Green-5N may also be a bright indicator. However, the same comparative study that questioned the kinetic fidelity of this compound also concluded that Calcium Green-5N does not appear to track the time course of rapid calcium transients with kinetic fidelity.

The choice between these two indicators will ultimately depend on the specific experimental context. The longer wavelengths of this compound may be advantageous for minimizing background and phototoxicity, while the spectral properties of Calcium Green-5N are compatible with standard FITC filter sets. However, for experiments demanding the highest temporal resolution of extremely rapid calcium events, the limitations of both indicators in terms of kinetic fidelity should be carefully considered.

Visualizing the Process

To better understand the application of these indicators, the following diagrams illustrate the general principle of fluorescent calcium indicators and a typical experimental workflow for their comparison.

G General Principle of Fluorescent Calcium Indicators cluster_cell Cell Indicator_AM Indicator-AM (Cell-permeant) Esterases Intracellular Esterases Indicator_AM->Esterases Enters Cell Indicator Indicator (Cell-impermeant, Fluorescent) Esterases->Indicator Cleavage Ca2+ Ca²⁺ Indicator_Ca Indicator-Ca²⁺ Complex (Fluorescent) Fluorescence Detected Fluorescence Signal Indicator_Ca->Fluorescence Emits Light IndicatorCa2+ IndicatorCa2+ IndicatorCa2+->Indicator_Ca

Caption: Workflow of a cell-permeant fluorescent calcium indicator.

G Experimental Workflow for Comparing this compound and Calcium Green-5N Cell_Culture Prepare Cell Cultures Loading Load Cells with Indicators (this compound or Calcium Green-5N) Cell_Culture->Loading Stimulation Induce Rapid Calcium Transients (e.g., Electrical Stimulation, Agonist Application) Loading->Stimulation Imaging Fluorescence Microscopy Imaging Stimulation->Imaging Data_Analysis Data Analysis (Measure ΔF/F, Rise/Decay Kinetics, SNR) Imaging->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison

Caption: A typical workflow for comparing fluorescent calcium indicators.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing and comparing this compound and Calcium Green-5N.

I. Cell Loading with AM Esters

This protocol is for loading the cell-permeant acetoxymethyl (AM) ester forms of the indicators into cultured cells.

Materials:

  • This compound, AM or Calcium Green-5N, AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound, AM or Calcium Green-5N, AM in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer:

    • On the day of the experiment, thaw a stock solution aliquot to room temperature.

    • For a final loading concentration of 1-10 µM, dilute the stock solution into HBSS.

    • To aid in dye dispersal, pre-mix the dye stock with an equal volume of 20% Pluronic F-127 before dilution in HBSS. The final Pluronic F-127 concentration should be around 0.02-0.04%.

    • If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

II. In Vitro Calibration

This protocol allows for the determination of the dissociation constant (Kd) of the indicators in a cell-free system.

Materials:

  • This compound or Calcium Green-5N (salt form)

  • Calcium-free buffer (e.g., 10 mM K2EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a Series of Calcium Buffers:

    • Create a series of calibration buffers with known free calcium concentrations by mixing the calcium-free and calcium-saturating buffers in various ratios.

  • Add Indicator:

    • Add a small, constant amount of the indicator (salt form) to each calibration buffer.

  • Measure Fluorescence:

    • Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the indicator.

    • Determine Fmin (fluorescence in the calcium-free buffer) and Fmax (fluorescence at saturating calcium concentration).

  • Calculate Kd:

    • Plot the fluorescence intensity as a function of the free calcium concentration and fit the data to the Hill equation to determine the Kd.

III. Comparative Experiment for Rapid Calcium Transients

This protocol outlines a method for directly comparing the performance of this compound and Calcium Green-5N in the same cell type for detecting rapid calcium transients.

Procedure:

  • Cell Preparation:

    • Plate cells of the same type and passage number under identical conditions for both indicator groups.

  • Indicator Loading:

    • Load one group of cells with this compound, AM and the other with Calcium Green-5N, AM, following the protocol outlined in Section I. Use the same loading concentration and conditions for both indicators.

  • Induction of Rapid Calcium Transients:

    • Use a consistent method to induce rapid calcium transients in both groups. This could include:

      • Electrical field stimulation: For excitable cells like neurons or cardiomyocytes.

      • Agonist application: Rapid perfusion of a high concentration of a specific agonist.

      • Flash photolysis of a caged calcium compound.

  • Fluorescence Imaging:

    • Using a fluorescence microscope equipped with the appropriate filter sets for each dye, acquire images at a high frame rate to capture the rapid kinetics of the calcium transients.

    • Ensure that the imaging parameters (laser power, exposure time, etc.) are optimized for each dye to obtain the best possible signal-to-noise ratio without causing phototoxicity.

  • Data Analysis:

    • For each indicator, measure the following parameters from multiple cells:

      • Baseline fluorescence (F0): The average fluorescence before stimulation.

      • Peak fluorescence (F): The maximum fluorescence intensity during the transient.

      • Change in fluorescence (ΔF/F0): (F - F0) / F0.

      • Time to peak: The time from the stimulus to the peak fluorescence.

      • Decay kinetics: The time it takes for the fluorescence to decay to half of its peak value (t1/2).

      • Signal-to-Noise Ratio (SNR): The peak ΔF/F0 divided by the standard deviation of the baseline fluorescence.

  • Statistical Comparison:

    • Statistically compare the measured parameters between the this compound and Calcium Green-5N groups to determine if there are significant differences in their performance for detecting the specific rapid calcium transients in your experimental model.

By following this guide, researchers can make an informed decision on whether this compound or Calcium Green-5N is the more suitable tool for their specific research questions involving the dynamic world of rapid calcium signaling.

References

A Researcher's Guide to Rhod-5N: A Comparative Analysis for High-Concentration Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the selection of an appropriate fluorescent indicator is paramount. This guide provides a comprehensive comparison of Rhod-5N, a low-affinity red fluorescent Ca2+ indicator, with its alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for specific research applications.

This compound has carved a niche in the study of cellular processes involving high concentrations of calcium ions, a domain where high-affinity indicators fall short due to saturation. Its utility in investigating phenomena such as mitochondrial calcium overload and sarcoplasmic reticulum dynamics makes it a valuable tool. However, a thorough understanding of its advantages and disadvantages in the context of alternative probes is crucial for robust and reliable experimental outcomes.

Unveiling this compound: Properties and Performance

This compound is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca2+. A key characteristic is its low affinity for Ca2+, with a dissociation constant (Kd) of approximately 320 µM in vitro.[1][2] This low affinity allows for the measurement of Ca2+ concentrations in the micromolar to millimolar range, which are often encountered in organelles like mitochondria and during specific cellular events such as excitotoxicity in neurons or contraction in cardiomyocytes.[1][2] Like its parent compound Rhod-2, this compound is essentially non-fluorescent in its Ca2+-free form, providing a high dynamic range upon Ca2+ binding.[1]

The red-shifted spectral properties of this compound (excitation/emission maxima around 551/576 nm) offer distinct advantages, including reduced phototoxicity and minimal spectral overlap with green fluorescent proteins (GFPs) and other commonly used green-emitting fluorophores, facilitating multiplexed imaging experiments.

However, researchers should be aware of its limitations. One significant drawback is its potential for sequestration into mitochondria, a characteristic shared with other rhodamine-based dyes. This can complicate the interpretation of cytosolic Ca2+ measurements. Furthermore, studies have shown that the fluorescence response of this compound may not track very rapid Ca2+ transients with high fidelity due to its slower kinetics compared to some other indicators.

This compound in the Spotlight: A Comparative Analysis

To provide a clear perspective on this compound's performance, the following table summarizes its key properties alongside those of other commonly used low-affinity and red-shifted Ca2+ indicators.

IndicatorTypeKd (in vitro)Excitation Max (nm)Emission Max (nm)Quantum YieldKey Features
This compound Synthetic, Red~320 µM~551~576Low (Ca2+-free), Moderate (Ca2+-bound)Low Ca2+ affinity, suitable for high concentrations; red-shifted emission.
Fluo-5N Synthetic, Green~90 µM~494~516Low (Ca2+-free), High (Ca2+-bound)Lower affinity than Fluo-4; good for µM Ca2+ levels; green emission.
X-Rhod-1 Synthetic, Red~700 nM~580~602Low (Ca2+-free), High (Ca2+-bound)Higher affinity than this compound; red-shifted; good signal-to-noise.
Rhod-4 Synthetic, Red~525 nM~530~555ModerateBrighter and more photostable than Rhod-2; good for detecting Ca2+ puffs.
Calbryte-590 Synthetic, Red~1.2 µM~582~593HighHigh signal-to-background ratio; can be used without probenecid.
jRCaMP1a Genetically Encoded~700 nM~562~589ModerateProtein-based indicator; can be targeted to specific organelles.
jRGECO1a Genetically Encoded~1.3 µM~561~586ModerateImproved kinetics and brightness over earlier red GECIs.

Experimental Corner: Protocols for Key Applications

Accurate and reproducible data hinge on meticulous experimental execution. Below are detailed protocols for the application of this compound in two key research areas: neuroscience and cardiology.

Measuring Mitochondrial Calcium in Primary Neurons

Objective: To monitor changes in mitochondrial Ca2+ concentration in cultured primary neurons using this compound AM.

Materials:

  • Primary hippocampal or cortical neuron culture

  • This compound AM (Acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Confocal microscope with appropriate filter sets (e.g., TRITC)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in distilled water.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the this compound AM stock solution in imaging buffer to a final concentration of 2-5 µM.

    • Add Pluronic F-127 to the diluted this compound AM solution to a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex briefly to mix.

  • Cell Loading:

    • Aspirate the culture medium from the primary neurons.

    • Wash the cells gently with pre-warmed imaging buffer.

    • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal loading time may need to be determined empirically.

  • Wash and De-esterification:

    • After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess dye.

    • Add fresh imaging buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the culture dish on the stage of the confocal microscope.

    • Excite the this compound at ~540-550 nm and collect the emission at ~570-600 nm.

    • Acquire baseline fluorescence before applying any stimulus.

    • Apply the desired stimulus (e.g., glutamate, ionomycin) and record the changes in fluorescence intensity over time.

Monitoring Calcium Transients in Isolated Cardiomyocytes

Objective: To measure intracellular Ca2+ transients in isolated adult cardiomyocytes using this compound AM.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • This compound AM

  • Anhydrous DMSO

  • Pluronic F-127

  • Tyrode's solution or other appropriate physiological buffer

  • Line-scanning confocal microscope or a system capable of rapid image acquisition

Protocol:

  • Prepare Stock and Loading Solutions:

    • Follow steps 1 and 2 from the primary neuron protocol to prepare this compound AM stock and loading solutions. A final loading concentration of 4-5 µM is often recommended for cardiomyocytes.

  • Cell Loading:

    • Allow isolated cardiomyocytes to adhere to laminin-coated coverslips.

    • Carefully replace the plating medium with the this compound AM loading solution.

    • Incubate for 45-60 minutes at room temperature or 37°C. Optimization of temperature and time is recommended to maximize cytosolic loading while minimizing mitochondrial sequestration.

  • Wash and De-esterification:

    • Gently wash the cardiomyocytes twice with Tyrode's solution to remove the loading solution.

    • Add fresh Tyrode's solution and allow for at least 30 minutes of de-esterification.

  • Imaging Calcium Transients:

    • Place the coverslip in a perfusion chamber on the microscope stage.

    • Use a line-scanning mode to achieve the high temporal resolution required to resolve cardiomyocyte Ca2+ transients.

    • Excite the this compound and record the fluorescence emission.

    • Pace the cardiomyocytes electrically to elicit regular Ca2+ transients and record the resulting fluorescence changes.

    • Analyze the amplitude, duration, and decay kinetics of the Ca2+ transients.

Visualizing the Science: Signaling Pathways and Workflows

To further clarify the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate a typical calcium signaling pathway and a general experimental workflow for calcium imaging.

G ext_stim Extracellular Stimulus receptor GPCR / RTK ext_stim->receptor binds plc PLC receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum (ER) ca_release Ca2+ Release er->ca_release releases Ca2+ from ip3r->er on downstream Downstream Cellular Responses ca_release->downstream triggers

A typical intracellular calcium signaling pathway.

G prep_cells Prepare Cells (Culture/Isolate) dye_loading Dye Loading (e.g., this compound AM) prep_cells->dye_loading wash Wash to Remove Excess Dye dye_loading->wash deester De-esterification wash->deester imaging Fluorescence Imaging (Microscopy) deester->imaging stimulate Apply Stimulus imaging->stimulate acquire Acquire Time-Lapse Images stimulate->acquire analysis Data Analysis (Quantify Fluorescence) acquire->analysis interpret Interpretation of Results analysis->interpret

General experimental workflow for calcium imaging.

Conclusion

This compound stands as a powerful tool for investigating cellular phenomena characterized by high calcium concentrations. Its low Ca2+ affinity and red-shifted spectral properties provide distinct advantages in specific experimental contexts. However, researchers must carefully consider its potential for mitochondrial sequestration and its kinetic limitations. By understanding these characteristics and comparing them with alternative indicators, and by employing meticulous experimental protocols, scientists can effectively harness the capabilities of this compound to unravel the intricate roles of calcium in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for Rhod-5N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and workplace safety. This document provides essential guidance on the proper disposal procedures for Rhod-5N, a fluorescent calcium indicator dye. Adherence to these protocols is vital for minimizing environmental impact and maintaining a safe laboratory environment.

Immediate Safety and Handling

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of a spill, cover the powder with a plastic sheet to minimize spreading, then mechanically collect it into a suitable container for disposal.[2] Avoid creating dust.[2] For residual traces, clean the contaminated surface thoroughly and flush with water.[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound, like many other fluorescent dyes, requires treating it as chemical waste. Do not dispose of this compound solutions or contaminated materials in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

1. Waste Segregation and Collection:

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents, including "this compound" and any other chemicals present in the solution.

  • Contaminated Solids: Dispose of solid waste contaminated with this compound, such as pipette tips, gloves, and paper towels, in a separate, clearly labeled hazardous waste container.

  • Unused or Expired this compound: Unused or expired this compound powder should be disposed of in its original container, which must be securely sealed and properly labeled as hazardous waste.

2. Labeling and Storage:

  • All waste containers must be accurately labeled with the full chemical name ("this compound"), the concentration, and any other hazardous components.

  • Store waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be away from drains and incompatible chemicals.

  • Keep waste containers securely closed except when adding waste.

3. Scheduling Waste Pickup:

  • Once a waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data for Disposal

Waste TypeRecommended Disposal MethodKey Considerations
Aqueous this compound Solutions Collect as hazardous chemical waste.Do not pour down the drain unless explicitly approved by EHS. The pH of the solution should be neutral (between 6.0 and 9.0) before collection if required by your institution.
Solid this compound Waste Collect as solid hazardous waste.Includes contaminated labware (pipette tips, microfuge tubes), gloves, and absorbent materials used for spills.
Empty this compound Vials Triple rinse with a suitable solvent (e.g., water or ethanol). The rinsate must be collected as hazardous waste. The defaced, empty container may then be disposed of as regular trash.Deface or remove the original label to prevent misuse.
Concentrated this compound Dispose of as hazardous chemical waste in its original or a suitable, labeled container.Ensure the container is securely sealed.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound waste generated during a typical laboratory experiment.

Rhod5N_Disposal_Workflow cluster_experiment Experimental Protocol cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway start Start Experiment with this compound prep Prepare this compound Solution start->prep experiment Conduct Experiment prep->experiment liquid_waste Aqueous this compound Waste experiment->liquid_waste solid_waste Contaminated Solid Waste experiment->solid_waste collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid ehs_pickup Schedule EHS Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup final_disposal Proper Final Disposal by Certified Vendor ehs_pickup->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhod-5N

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of the fluorescent calcium indicator, Rhod-5N, are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

This compound is a valuable tool for measuring calcium concentrations in biological systems. However, like all chemical reagents, it requires careful handling to minimize exposure and prevent contamination. This document outlines the necessary personal protective equipment (PPE), operational procedures for preparing and using this compound, and a clear plan for its safe disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound in either its solid or dissolved form, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, drawing from safety data sheets and general laboratory safety guidelines.[1][2][3][4]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsProvides a crucial barrier against splashes of this compound solutions or accidental contact with the powdered form.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile or Latex GlovesRecommended for incidental contact. Since this compound, AM is typically dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, selecting the appropriate gloves is critical.
Neoprene or Butyl GlovesRecommended for situations involving more extensive handling or potential for prolonged contact with DMSO solutions. Always consult a glove compatibility chart for the specific solvent being used.
Body Protection Laboratory CoatA standard lab coat is essential to protect skin and clothing from spills and contamination.
Respiratory Protection Local Exhaust Ventilation (Fume Hood)All handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

Operational Plan: From Receipt to Experiment

A structured workflow is essential for the safe and effective use of this compound. The following diagram and procedural steps outline the key phases of handling this reagent.

operational_workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receipt Receiving and Storage stock_prep Stock Solution Preparation receipt->stock_prep working_prep Working Solution Preparation stock_prep->working_prep cell_loading Cell Loading working_prep->cell_loading measurement Fluorescence Measurement cell_loading->measurement decontamination Decontamination measurement->decontamination waste_disposal Waste Disposal decontamination->waste_disposal

Caption: A flowchart outlining the key stages of this compound handling.

Detailed Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is typically -20°C.

  • Ensure the container is tightly sealed.

2. Stock Solution Preparation:

  • This compound, AM: This form is typically dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution, usually in the range of 2 to 5 mM.

  • This compound, tripotassium salt: This water-soluble form can be dissolved in water or an appropriate buffer.

  • All weighing of the powdered form and initial dissolution should be performed in a chemical fume hood.

Reagent FormSolventTypical Stock Concentration
This compound, AMAnhydrous DMSO2 - 5 mM
This compound, tripotassium saltWater or Buffer1 - 10 mM

3. Working Solution Preparation:

  • Dilute the stock solution to the final working concentration (typically in the low micromolar range) using a suitable buffer, such as Hanks and Hepes buffer.

  • For the AM ester form, the addition of a non-ionic detergent like Pluronic® F-127 may be required to aid in dispersion in aqueous media.

4. Cell Loading and Fluorescence Measurement:

  • Incubate cells with the this compound working solution for a sufficient period to allow for cellular uptake and de-esterification (for the AM ester).

  • Wash the cells to remove excess dye.

  • Measure fluorescence using an appropriate instrument, such as a fluorescence microscope or plate reader, with excitation and emission wavelengths suitable for this compound (approximately 551 nm and 576 nm, respectively).

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

disposal_plan Disposal Plan for this compound Waste cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions solid_waste Solid Waste (e.g., contaminated tips, tubes) chem_waste Designated Chemical Waste Container solid_waste->chem_waste liquid_waste Liquid Waste (e.g., unused solutions, cell media) liquid_waste->chem_waste sharps_waste Contaminated Sharps sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_service Licensed Hazardous Waste Disposal Service chem_waste->disposal_service sharps_container->disposal_service autoclave Autoclave (if biologically contaminated) autoclave->disposal_service

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.